Geranylgeranyltriphenylphosphonium Bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHVATRDOJOHPG-CKLVJSNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747852 | |
| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-37-9 | |
| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications
Abstract and Strategic Overview
Geranylgeranyltriphenylphosphonium Bromide is a quaternary phosphonium salt of significant interest in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to a Wittig reagent, enabling the introduction of the 20-carbon geranylgeranyl moiety onto aldehydes and ketones. This function is critical in the multi-step synthesis of complex natural products, particularly terpenes, carotenoids, and vitamins, which are foundational scaffolds in drug discovery and development. This guide provides a comprehensive examination of its chemical properties, a robust protocol for its synthesis and characterization, and a detailed analysis of its core reactivity in the context of the Wittig reaction.
Chemical Identity and Physicochemical Properties
This compound is structurally defined by a positively charged phosphorus atom bonded to three phenyl groups and a C20 isoprenoid chain, with a bromide anion serving as the counterion.[1] This amphipathic structure, combining the lipophilic geranylgeranyl tail with the bulky, aromatic triphenylphosphine head, dictates its physical properties and reactivity.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 57784-37-9 | [1][2] |
| Molecular Formula | C₃₈H₄₈BrP | [1][2] |
| Molecular Weight | 615.67 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Synonym | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide |[1] |
Synthesis and Purification
The synthesis of phosphonium salts like this compound is most commonly achieved via a bimolecular nucleophilic substitution (SN2) reaction.[3] The causality behind this choice is the high nucleophilicity of the phosphorus atom in triphenylphosphine and the excellent leaving group ability of bromide.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a representative method for synthesizing the title compound.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Initiation: Add Geranylgeranyl Bromide (1.0 eq) to the stirring solution. The use of a primary alkyl halide is critical as secondary halides are inefficient in this SN2 reaction.[3]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt product, which is often less soluble in non-polar solvents like toluene. Microwave irradiation has also been shown to be an efficient method for accelerating the formation of phosphonium salts.[4]
-
Isolation: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. The solid product is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold diethyl ether or hexane to remove any unreacted starting materials. For higher purity, recrystallization from a solvent system like dichloromethane/diethyl ether is performed. The product is then dried under high vacuum.
Spectroscopic Characterization
Unambiguous identification of this compound requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on data from analogous structures.[5][6]
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | ~7.7-7.9 ppm (m, 15H): Aromatic protons of the three phenyl groups.~5.0-5.4 ppm (m, 4H): Vinylic protons of the geranylgeranyl chain.~3.5-3.8 ppm (m, 2H): Methylene protons adjacent to the phosphonium center (-CH₂-P⁺), showing coupling to ³¹P.~1.9-2.1 ppm (m, 12H): Allylic methylene protons.~1.5-1.7 ppm (m, 12H): Vinylic methyl protons. |
| ¹³C NMR | ~115-135 ppm: Aromatic carbons.~120-140 ppm: Vinylic carbons.~20-40 ppm: Aliphatic carbons, with the carbon directly bonded to phosphorus showing a large C-P coupling constant. |
| ³¹P NMR | ~+20 to +25 ppm (s): A single peak characteristic of a tetra-alkyl/aryl phosphonium salt.[5] |
| Mass Spec (ESI+) | The spectrum will show the cation [C₃₈H₄₈P]⁺ at m/z 535.35. The presence of bromine in the sample may be inferred from the isotopic pattern of co-isolated species, though the bromide anion itself is not observed in positive ion mode.[7] |
Core Reactivity: The Wittig Reaction
The paramount chemical property of this compound is its function as a precursor for the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds.[8][9][10]
Caption: The two-stage mechanism of the Wittig Reaction.
Ylide Formation
The first step is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom.[9] This C-H bond is acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus.
-
Causality of Base Choice: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is commonly used because its conjugate acid (butane) is a volatile alkane, which does not interfere with the reaction.[9][11] Weaker bases are insufficient to deprotonate the salt effectively.
Olefination and Stereoselectivity
The resulting phosphonium ylide is a potent nucleophile that attacks the electrophilic carbon of an aldehyde or ketone. Modern mechanistic understanding favors a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and triphenylphosphine oxide. The immense thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the entire reaction.[11]
-
Stereochemical Insight: The geranylgeranyl group is a simple alkyl substituent, which means it forms a non-stabilized ylide . For non-stabilized ylides under standard lithium-containing conditions, the reaction kinetically favors the formation of the cis or (Z)-alkene.[8][10] This is a critical consideration for synthetic planning.
Experimental Protocol: Representative Wittig Reaction
-
Ylide Generation: Under an inert nitrogen atmosphere, suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the suspension to -78 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is typically indicated by the appearance of a deep red or orange color and the dissolution of the salt. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 30 minutes.
-
Carbonyl Addition: Cool the ylide solution back down to -78 °C. Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis shows consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains the alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel.
Applications in Drug Development and Natural Product Synthesis
The ability to stereoselectively install a C20 isoprenoid chain is of immense value. The geranylgeranyl group is a key structural motif in a vast array of biologically active molecules:
-
Diterpenoids and Carotenoids: Many complex anticancer and antimicrobial natural products are built from this C20 unit.
-
Vitamins: It forms the side chain of Vitamin K₂ and is a precursor to Vitamin E.
-
Protein Prenylation: In cell biology, geranylgeranyl pyrophosphate is attached to proteins (e.g., Ras superfamily GTPases) in a post-translational modification crucial for membrane association and signal transduction. The synthesis of inhibitors for the enzymes involved (geranylgeranyltransferases) is a target for cancer therapy, and this Wittig reagent provides a tool to synthesize necessary substrates and probes.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous phosphonium salts provide clear guidance.[12]
-
Hazards: Assumed to be a skin, eye, and respiratory irritant.[12][13] Avoid inhalation of dust.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a cool, dry place.[12] Many phosphonium salts are hygroscopic; therefore, storage under an inert atmosphere (nitrogen or argon) is recommended to maintain reagent integrity.[13]
Conclusion
This compound is a specialized yet powerful synthetic tool. Its value is defined by its function as a Wittig reagent precursor for the regioselective and (Z)-diastereoselective installation of the geranylgeranyl group. For researchers in natural product synthesis and medicinal chemistry, mastery of its properties and application is a key enabler for the construction of complex, biologically relevant molecules.
References
- Vertex AI Search. (n.d.). Geranylgeranyltriphenylphospho...
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 57784-37-9. SCBT.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide.
- ChemicalBook. (n.d.). GERANYL BROMIDE CAS#: 6138-90-5.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Geranyl geranyl bromide. PubChem.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Biomedcentral. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). Molecular peaks of bromide compounds.
- Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.
- ChemicalBook. (n.d.). Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum.
Sources
- 1. This compound (57784-37-9) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. biomedres.us [biomedres.us]
- 5. rsc.org [rsc.org]
- 6. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis and Characterization of Geranylgeranyltriphenylphosphonium Bromide
Introduction: The Significance of Geranylgeranyltriphenylphosphonium Bromide in Modern Drug Discovery
This compound is a crucial organic salt that serves as a key intermediate in a variety of synthetic applications, most notably in the construction of complex natural products and therapeutic agents. Its role as a precursor to a C20 isoprenoid phosphonium ylide makes it an invaluable tool for the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1] This capability is particularly relevant in the development of novel pharmaceuticals, where the introduction of the geranylgeranyl moiety can be critical for modulating a compound's biological activity, membrane association, and overall therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in the fields of organic chemistry and drug development.
Part 1: Synthesis of this compound
The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2) where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the bromide from geranylgeranyl bromide.[2] This reaction is a classic example of phosphonium salt formation, a foundational step for generating the corresponding Wittig reagent.[3][4]
Reaction Mechanism: A Nucleophilic Attack
The lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the electron-deficient carbon atom bonded to the bromine in geranylgeranyl bromide. The steric bulk of the three phenyl groups on the phosphorus atom is overcome by the high nucleophilicity of the phosphorus and the primary nature of the alkyl halide, favoring the SN2 pathway. The transition state involves the simultaneous formation of the C-P bond and the cleavage of the C-Br bond, resulting in the formation of the stable phosphonium salt.
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the synthesis of analogous phosphonium salts.[5][6]
Materials:
-
Geranylgeranyl Bromide (C20H33Br)
-
Triphenylphosphine (Ph3P)
-
Anhydrous Toluene or Acetonitrile
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene (or acetonitrile).
-
Addition of Geranylgeranyl Bromide: To the stirring solution, add geranylgeranyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene or 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Add diethyl ether to the cooled mixture to facilitate further precipitation of the product. Isolate the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will show characteristic signals for the triphenylphosphonium group and the geranylgeranyl chain.
-
Aromatic Protons: The 15 protons of the three phenyl rings will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm.
-
Geranylgeranyl Protons: The protons of the C20 chain will show signals in the upfield region. The vinylic protons will be in the range of δ 5.0-5.5 ppm. The methylene protons adjacent to the phosphorus atom will be deshielded and appear as a doublet due to coupling with the phosphorus atom, typically in the range of δ 3.5-4.5 ppm. The methyl protons of the isoprenoid chain will appear as singlets around δ 1.6-1.7 ppm.[7][8]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Aromatic Carbons: The carbons of the phenyl rings will show signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the phosphorus) will show a characteristic coupling to the phosphorus atom.[9][10]
-
Geranylgeranyl Carbons: The olefinic carbons of the geranylgeranyl chain will resonate between δ 110 and 145 ppm. The methylene carbon attached to the phosphorus will be significantly deshielded and show a large coupling constant with the phosphorus atom. The methyl carbons will appear in the upfield region (δ 15-25 ppm).[11]
³¹P NMR Spectroscopy:
³¹P NMR is highly specific for phosphorus-containing compounds and provides a definitive confirmation of the formation of the phosphonium salt.[12][13]
-
Chemical Shift: The ³¹P NMR spectrum of this compound is expected to show a single sharp peak. The chemical shift for tetracoordinate phosphonium salts typically falls in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄).[14][15]
| NMR Data (Predicted) | Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.5 - 8.0 | Multiplet, 15H (Aromatic) |
| 5.0 - 5.5 | Multiplets, 4H (Vinylic) | |
| 3.5 - 4.5 | Doublet, 2H (CH₂-P) | |
| 1.9 - 2.2 | Multiplets, 12H (Allylic CH₂) | |
| 1.6 - 1.7 | Singlets, 15H (Methyl) | |
| ¹³C NMR | 120 - 140 | Multiple signals (Aromatic) |
| 110 - 145 | Multiple signals (Olefinic) | |
| 20 - 40 | Multiple signals (Aliphatic) | |
| 15 - 25 | Multiple signals (Methyl) | |
| ³¹P NMR | +20 - +40 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.
-
Molecular Ion: The mass spectrum will show a prominent peak for the cationic portion of the molecule, [M-Br]⁺, which is the Geranylgeranyltriphenylphosphonium cation. The calculated exact mass of this cation (C₃₈H₄₈P⁺) is 535.3494 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for phosphonium salts include the loss of one of the phenyl groups from the phosphorus atom. The geranylgeranyl chain may also undergo characteristic fragmentation at the allylic positions.[16][17][18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized phosphonium salt.[10]
-
Method: A reversed-phase HPLC method using a C18 column is typically employed. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.
-
Detection: Detection can be achieved using a UV detector, as the phenyl groups of the triphenylphosphonium moiety are chromophoric.
-
Purity Assessment: A pure sample of this compound should exhibit a single major peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted triphenylphosphine or triphenylphosphine oxide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 6. [(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2,4-pentadien-1-yl](triphenyl)phosphonium bromide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. GERANYL BROMIDE(6138-90-5) 1H NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. GERANYL BROMIDE(6138-90-5) 13C NMR spectrum [chemicalbook.com]
- 12. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 31P [nmr.chem.ucsb.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
The Mechanism of Action of Geranylgeranyltriphenylphosphonium Bromide: A Technical Guide for Researchers
Introduction: Targeting the Cellular Powerhouse for Therapeutic Intervention
In the landscape of modern drug discovery, the mitochondrion has emerged as a critical target for therapeutic intervention, particularly in oncology. These organelles, central to cellular metabolism and ATP production, also play a pivotal role in the intrinsic pathway of apoptosis. Cancer cells often exhibit altered mitochondrial function and a heightened dependence on specific metabolic pathways, rendering them susceptible to agents that disrupt mitochondrial homeostasis. This guide provides an in-depth technical exploration of the proposed mechanism of action for Geranylgeranyltriphenylphosphonium (GGPP-TPP) Bromide, a compound designed to leverage these mitochondrial vulnerabilities. By wedding a mitochondria-targeting triphenylphosphonium cation to a geranylgeranyl moiety, GGPP-TPP represents a class of molecules with the potential for a multi-pronged attack on cancer cell survival.
Core Principle 1: The Triphenylphosphonium Cation as a Mitochondrial Trojan Horse
The initial and most fundamental aspect of GGPP-TPP's mechanism is its targeted accumulation within mitochondria. This is achieved through the triphenylphosphonium (TPP) cation, a lipophilic cation that serves as a molecular passport into the mitochondrial matrix.
The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm) of approximately -180 mV, established by the proton pumping of the electron transport chain. This strong negative charge acts as an electrophoretic gradient, driving the accumulation of positively charged TPP-conjugated molecules from the cytoplasm into the mitochondrial matrix. This selective sequestration can result in concentrations up to several hundred-fold higher within the mitochondria compared to the cytoplasm, thereby concentrating the therapeutic payload at its site of action and minimizing off-target effects.
Core Principle 2: The Geranylgeranyl Moiety as a Disruptor of Protein Prenylation
The second key component of GGPP-TPP is the geranylgeranyl group. In its pyrophosphate form (GGPP), this 20-carbon isoprenoid is a vital substrate in the mevalonate pathway for the post-translational modification of proteins known as geranylgeranylation. This process, catalyzed by geranylgeranyltransferases (GGTases), involves the covalent attachment of a geranylgeranyl group to a cysteine residue at or near the C-terminus of target proteins.
Geranylgeranylation is essential for the proper membrane localization and function of a large number of proteins, most notably small GTPases of the Rho and Rab families. These proteins are critical regulators of a wide array of cellular processes, including:
-
Cytoskeletal dynamics and cell motility: Rho GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Their proper localization to the cell membrane is necessary for cell migration, invasion, and metastasis.
-
Cell signaling and proliferation: The Ras superfamily of small GTPases, which includes Rho proteins, are key nodes in signaling pathways that control cell growth, differentiation, and survival.
-
Vesicular trafficking: Rab GTPases regulate the transport and fusion of vesicles within the cell.
By mimicking the natural GGPP substrate, GGPP-TPP is hypothesized to act as a competitive inhibitor of geranylgeranyltransferase I (GGTase-I). This inhibition would prevent the prenylation of key signaling proteins, leading to their mislocalization in the cytoplasm and a loss of function. The consequences of this for a cancer cell are profound, leading to a breakdown in critical signaling pathways, inhibition of cell motility, and an induction of cell cycle arrest.
The Convergent Mechanism: A Multi-Faceted Assault on Cancer Cell Viability
The power of GGPP-TPP lies in the synergistic interplay of its two core principles. The TPP moiety concentrates the geranylgeranyl mimetic within the mitochondria, where it can exert its effects in a targeted manner. The proposed mechanism of action is therefore two-fold:
-
Direct Mitochondrial Disruption: The high concentration of the lipophilic TPP cation within the mitochondrial matrix can itself be disruptive to mitochondrial function. Accumulation of TPP-containing compounds has been shown to lead to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization can uncouple the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This bioenergetic crisis puts significant stress on the cancer cell.
-
Inhibition of Protein Prenylation and Induction of Apoptosis: The geranylgeranyl moiety of GGPP-TPP, now at a high local concentration, can inhibit mitochondrial and cytosolic GGTases. The inhibition of protein geranylgeranylation, particularly of Rho family proteins, has been linked to the induction of apoptosis. The disruption of mitochondrial function, including the loss of ΔΨm and increase in ROS, can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of the apoptotic program.
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by GGPP-TPP:
Experimental Validation: Protocols and Methodologies
To validate the proposed mechanism of action of GGPP-TPP, a series of well-established in vitro assays can be employed. The following protocols provide a framework for these investigations.
Assessment of Mitochondrial Accumulation
A fluorescent analog of GGPP-TPP or a competition assay with a known mitochondria-accumulating fluorescent dye (e.g., MitoTracker Red CMXRos) can be used to confirm mitochondrial targeting.
Protocol: Flow Cytometry Analysis of Mitochondrial Accumulation
-
Cell Culture: Plate cancer cells of interest (e.g., MCF-7, HeLa) in a 6-well plate and grow to 70-80% confluency.
-
Staining: Incubate cells with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C.
-
Treatment: Remove the MitoTracker solution and treat the cells with varying concentrations of GGPP-TPP for 1-4 hours.
-
Harvesting: Wash the cells with PBS, detach with trypsin, and resuspend in FACS buffer (PBS with 1% FBS).
-
Analysis: Analyze the cells using a flow cytometer with appropriate laser and filter settings for MitoTracker Red. A decrease in MitoTracker fluorescence in the presence of GGPP-TPP would indicate competitive displacement and therefore mitochondrial accumulation of the compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The effect of GGPP-TPP on ΔΨm can be quantified using potentiometric fluorescent dyes such as JC-1 or TMRE.
Protocol: JC-1 Assay for Mitochondrial Depolarization
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with a dose-response range of GGPP-TPP for various time points (e.g., 1, 6, 24 hours). Include a positive control for depolarization (e.g., 10 µM FCCP).
-
Staining: Add JC-1 staining solution (5 µg/mL) to each well and incubate for 20 minutes at 37°C.
-
Analysis: Measure the fluorescence at both ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in depolarized mitochondria) using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Inhibition of Protein Geranylgeranylation
The inhibition of GGTase-I can be assessed by observing the subcellular localization of a known geranylgeranylated protein, such as RhoA.
Protocol: Immunofluorescence for RhoA Localization
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with GGPP-TPP for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and then incubate with a primary antibody against RhoA, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In untreated cells, RhoA should be localized to the plasma membrane. In GGPP-TPP treated cells, a shift to a diffuse cytoplasmic localization is expected.
Induction of Apoptosis
Apoptosis can be detected and quantified using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Treat cells with GGPP-TPP for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
The following diagram outlines the experimental workflow for validating the mechanism of action of GGPP-TPP:
Quantitative Data and Expected Results
While specific IC50 values for Geranylgeranyltriphenylphosphonium Bromide are not widely reported in the literature, based on studies of similar mitochondria-targeted compounds and inhibitors of protein prenylation, a hypothetical target product profile can be constructed.
| Parameter | Target Value | Assay | Cell Lines |
| Cytotoxicity (IC50) | < 10 µM | MTT or CellTiter-Glo Assay | MCF-7, HeLa, A549 |
| Mitochondrial Depolarization (EC50) | < 15 µM | JC-1 or TMRE Assay | MCF-7, HeLa |
| Apoptosis Induction (% of cells) | > 50% at 2x IC50 | Annexin V/PI Assay | MCF-7, HeLa |
| Prenylation Inhibition (IC50) | < 20 µM | Western blot for unprenylated Rap1A | LNCaP, PC-3 |
Conclusion
This compound represents a rational approach to cancer therapy by targeting the unique bioenergetic and signaling dependencies of cancer cells. Its proposed dual mechanism of action—direct mitochondrial disruption and inhibition of protein geranylgeranylation—offers a promising strategy for inducing cancer-selective apoptosis. The experimental framework provided in this guide offers a clear path for researchers to rigorously test this hypothesized mechanism and to further explore the therapeutic potential of this class of compounds.
References
- Shubinsky, G., & Shoshan-Barmatz, V. (2012). The mitochondrial VDAC1: function in cell life and death and a target for cancer therapy. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1818(6), 1498-1504.
- Michaelson, D., Silletti, J., Murphy, G., D'Eustachio, P., Rush, M., & Philips, M. R. (2001). Differential localization of Rho GTPases in live cells: regulation by hypervariable regions and RhoGDI binding. Journal of Cell Biology, 152(1), 111-126.
- No results found for this cit
- Waiczies, S., Bendix, I., Prozorovski, T., Ratner, M., Nazarenko, I., Pfueller, C. F., ... & Zipp, F. (2007). Geranylgeranylation but not GTP loading determines rho migratory function in T cells. The Journal of Immunology, 179(9), 6024-6032.
- Ciscato, F., Golin, S., Bruno, A., Leanza, L., & Forte, M. A. (2022).
- No results found for this cit
- Cox, A. D., Der, C. J., & Philips, M. R. (2015). Targeting RAS membrane association: back to the future for anti-RAS drug discovery?. Clinical cancer research, 21(8), 1819-1827.
- Fisher, J. E., Rogers, M. J., Halasy, J. M., Humpeler, S., Green, J. R., Masarachia, P. J., ... & Skerry, T. M. (1999). Protein geranylgeranylation is required for osteoclast formation, function, and survival: inhibition by bisphosphonates and GGTI-298. Journal of Bone and Mineral Research, 14(6), 919-930.
- No results found for this cit
- Saelens, X., Festjens, N., Vande Walle, L., van Gurp, M., van Loo, G., & Vandenabeele, P. (2004).
- Marcattili, S., & Scorrano, L. (2016). Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology. International journal of molecular sciences, 17(3), 384.
-
Wikipedia contributors. (2023, March 15). Geranylgeranylation. In Wikipedia, The Free Encyclopedia. Retrieved 03:36, January 16, 2026, from [Link]
- Lutz, R. J., Khosravi-Far, R., & Der, C. J. (1992). Feedback inhibition of polyisoprenyl pyrophosphate synthesis from mevalonate in vitro. Implications for protein prenylation. Journal of Biological Chemistry, 267(12), 8268-8273.
- Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2011). Geranylgeranyl diphosphate synthase: a new therapeutic target. Current drug targets, 12(5), 622-633.
- Li, Y., Su, K., He, S., Li, X., Wu, H., & Chen, X. (2021). Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP. Journal of Cellular and Molecular Medicine, 25(14), 6848-6860.
- Miquel, K., Pradines, A., Tercé, F., Ségui, B., Levade, T., & Laurent, G. (2001). Geranylgeraniol, an intermediate product in mevalonate pathway, induces apoptotic cell death in human hepatoma cells: death receptor-independent activation of caspase-8 with down-regulation of Bcl-xL expression. FEBS letters, 503(2-3), 141-146.
- van der Donk, W. A., & Yokoyama, K. (2003). Inhibitors of protein: geranylgeranyl transferases. Current medicinal chemistry, 10(17), 1683-1703.
- Hernandez-Perera, O., Perez-Sala, D., Navarro-Antolin, J., Sanchez-Pascuala, R., Diaz, C., & Lamas, S. (1997). Inhibition of protein geranylgeranylation causes a superinduction of nitric-oxide synthase-2 by interleukin-1β in vascular smooth muscle cells. Journal of Biological Chemistry, 272(21), 13484-13488.
- No results found for this cit
- No results found for this cit
- No results found for this cit
- No results found for this cit
- No results found for this cit
- No results found for this cit
- Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore?. Journal of molecular and cellular cardiology, 46(6), 821-831.
- Ridley, A. J. (2015). Rho GTPase signalling in cell migration. Current opinion in cell biology, 36, 103-112.
- Cochemé, H. M., Logan, A., Prime, T. A., & Murphy, M. P. (2018). Incorporating a Polyethyleneglycol Linker to Enhance the Hydrophilicity of Mitochondria-Targeted Triphenylphosphonium Constructs. ChemBioChem, 19(19), 2024-2029.
- Zorova, L. D., Popkov, V. A., Plotnikov, E. Y., Silachev, D. N., Pevzner, I. B., Jankauskas, S. S., ... & Zorov, D. B. (2018). Mitochondrial membrane potential. Analytical biochemistry, 552, 50-59.
- No results found for this cit
- No results found for this cit
A Technical Guide to Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9): A Potential Modulator of Protein Geranylgeranylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Critical Post-Translational Modification in Disease
Geranylgeranyltriphenylphosphonium Bromide (GGSP), identified by its CAS number 57784-37-9, is a quaternary phosphonium salt that holds significant potential in the field of biochemical research and drug development.[1][2] Its structure, featuring a lipophilic 20-carbon geranylgeranyl tail linked to a triphenylphosphonium cation, positions it as a compelling candidate for investigating and potentially inhibiting protein geranylgeranylation. This post-translational modification is a critical cellular process, and its dysregulation is implicated in a variety of diseases, most notably cancer.
Protein geranylgeranylation is the covalent attachment of a geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase-I).[3] The addition of this lipid moiety acts as a membrane anchor, facilitating the localization of key signaling proteins to the cell membrane, which is essential for their function.[3]
Many of these target proteins are small GTPases from the Rho and Rab families, which are master regulators of a wide array of cellular processes, including cytoskeletal organization, cell proliferation, migration, and survival.[4][5] In numerous cancers, the aberrant signaling of these geranylgeranylated proteins contributes to tumor growth and metastasis, making the inhibition of GGTase-I a promising therapeutic strategy.[4] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its potential as a GGTase-I inhibitor and a tool for cancer research.
Chemical Properties and Synthesis
This compound is a pale yellow solid with the molecular formula C₃₈H₄₈BrP and a molecular weight of 615.67 g/mol .[1] As a quaternary phosphonium salt, it is generally soluble in polar organic solvents.
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on established reactions for analogous compounds. The synthesis would likely proceed in two main steps: the conversion of geranylgeraniol to geranylgeranyl bromide, followed by a quaternization reaction with triphenylphosphine.
Step 1: Synthesis of Geranylgeranyl Bromide from Geranylgeraniol
This step involves the conversion of the primary alcohol of geranylgeraniol to a bromide. A common method for this transformation is the Appel reaction, which uses a combination of a halogenating agent and triphenylphosphine.
-
Reaction: Geranylgeraniol is reacted with a bromine source, such as carbon tetrabromide (CBr₄), in the presence of triphenylphosphine (PPh₃).
-
Mechanism: The triphenylphosphine acts as an oxygen acceptor, and the carbon tetrabromide provides the bromide ions for nucleophilic substitution of the hydroxyl group.
-
Solvent: A non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) is typically used.
-
Workup: The triphenylphosphine oxide byproduct can be removed by filtration or chromatography.
Step 2: Quaternization of Triphenylphosphine
The second step is a standard nucleophilic substitution reaction to form the phosphonium salt.
-
Reaction: Geranylgeranyl bromide is reacted with triphenylphosphine.
-
Mechanism: The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable phosphonium salt.
-
Solvent: A polar aprotic solvent such as toluene or acetonitrile is suitable for this reaction, which is often carried out at an elevated temperature to increase the reaction rate.
-
Purification: The resulting this compound can be purified by recrystallization.
Mechanism of Action: Inhibition of Protein Geranylgeranylation
The primary proposed mechanism of action for this compound is the inhibition of Geranylgeranyltransferase I (GGTase-I).[4][6] This inhibition disrupts the post-translational modification of key signaling proteins, leading to their mislocalization and inactivation.
The Prenylation Pathway and the Role of GGTase-I
The prenylation pathway is a vital cellular process that modifies proteins with isoprenoid lipids.[3] GGTase-I specifically recognizes proteins with a C-terminal CAAX motif where 'X' is typically a leucine or phenylalanine.[3] The enzyme catalyzes the transfer of the 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of the CAAX motif.[5]
This diagram illustrates the proposed mechanism where this compound (GGSP) inhibits Geranylgeranyltransferase I (GGTase-I), preventing the prenylation of Rho GTPases and their subsequent downstream signaling.
Downstream Effects on Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical substrates of GGTase-I. When geranylgeranylated, they localize to the plasma membrane where they are activated and interact with downstream effectors to regulate a multitude of cellular functions, including:
-
Cytoskeletal Dynamics: Regulating the formation of actin stress fibers, lamellipodia, and filopodia, which are essential for cell shape, adhesion, and motility.
-
Cell Proliferation: Influencing cell cycle progression and division.
-
Gene Expression: Modulating the activity of transcription factors that control the expression of genes involved in cell growth and survival.
By inhibiting GGTase-I, GGSP would prevent the membrane localization and activation of these Rho GTPases, thereby disrupting these critical cellular processes. This disruption is the basis for its potential as an anti-cancer agent, as the uncontrolled proliferation and migration of cancer cells are often dependent on hyperactive Rho GTPase signaling.
Experimental Protocols and Considerations
For researchers wishing to investigate the biological effects of this compound, the following protocols and considerations provide a starting point. These are based on established methods for studying GGTase-I inhibitors.
Solubility and Stock Solution Preparation
-
Solvent: Due to its lipophilic nature, GGSP is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Dilute the DMSO stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
In Vitro GGTase-I Inhibition Assay
This assay directly measures the ability of GGSP to inhibit the enzymatic activity of GGTase-I.
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP)
-
A fluorescently-labeled GGTase-I peptide substrate (e.g., dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of GGSP in the assay buffer.
-
In a 96-well plate, add the GGTase-I enzyme and the GGSP dilutions (or vehicle control).
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of GGPP and the fluorescent peptide substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic transfer of the geranylgeranyl group to the peptide.
-
Calculate the initial reaction rates and determine the IC₅₀ value of GGSP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays for Cytotoxicity and Anti-Proliferative Effects
These assays assess the impact of GGSP on cancer cell viability and proliferation.
Cell Lines:
A panel of cancer cell lines with known dependence on Rho GTPase signaling is recommended. Examples include:
-
Breast Cancer: MDA-MB-231, MCF-7
-
Pancreatic Cancer: PANC-1, MiaPaCa-2
-
Lung Cancer: A549, H1299
-
Prostate Cancer: PC-3, DU145
MTT or CellTiter-Glo® Assay (for cell viability):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of GGSP (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC₅₀ value, which is the concentration of GGSP that inhibits cell viability by 50%.
This workflow outlines the key steps for the in vitro and in cellulo evaluation of this compound (GGSP).
Quantitative Data and Interpretation
While specific quantitative data for this compound is not yet widely published, the table below provides a template for the types of data that should be generated and reported from the aforementioned assays. For context, data for a well-characterized GGTase-I inhibitor, GGTI-2418, is included.
| Compound | Target | Assay Type | Cell Line | IC₅₀ / Kᵢ | Reference |
| This compound | GGTase-I | Enzymatic Inhibition | - | To be determined | - |
| This compound | Cell Proliferation | MTT Assay | MDA-MB-231 | To be determined | - |
| This compound | Cell Proliferation | MTT Assay | PANC-1 | To be determined | - |
| GGTI-2418 | GGTase-I | Enzymatic Inhibition | - | 9.5 nM | [Source for GGTI-2418 data] |
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container at room temperature or in a desiccator to protect it from moisture.
-
In Solution: As a phosphonium salt, GGSP is expected to be relatively stable in aprotic solvents like DMSO when stored at low temperatures (-20°C or -80°C). However, prolonged storage in aqueous solutions, especially at non-neutral pH, may lead to degradation. It is recommended to prepare fresh dilutions in aqueous buffers or media for each experiment.
Safety Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound represents a promising chemical tool for the study of protein geranylgeranylation and its role in disease. Its structure suggests a potential for the specific inhibition of GGTase-I, a target of significant interest in oncology. The technical information and experimental protocols provided in this guide are intended to facilitate further research into the biological activities of this compound.
Future studies should focus on:
-
Definitive Synthesis and Characterization: A detailed, published synthesis and full spectroscopic characterization of GGSP are needed to ensure the purity and identity of the compound used in biological studies.
-
Comprehensive Biological Evaluation: A thorough investigation of the inhibitory activity of GGSP against GGTase-I and its cytotoxic effects across a broad panel of cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which GGSP exerts its effects, including its impact on the prenylation of specific Rho GTPases and downstream signaling pathways.
-
In Vivo Studies: Should in vitro studies yield promising results, evaluation of the efficacy and safety of GGSP in preclinical animal models of cancer would be the next logical step.
The exploration of this compound and similar compounds will undoubtedly contribute to a deeper understanding of the critical role of protein geranylgeranylation in cellular function and disease, and may ultimately lead to the development of novel therapeutic strategies.
References
- Synthesis of stable analogues of geranylgeranyl diphosphate possessing a (Z,E,E)-geranylgeranyl side chain, docking analysis, and biological assays for prenyl protein transferase inhibition. (2006). ChemMedChem, 1(2), 218-224.
- Efficient synthesis and biological evaluation of demethyl geranylgeranoic acid derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5478-5486.
- Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds. (2008). Journal of Biological Chemistry, 283(50), 34604–34612.
- Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. (2017). Molecules, 22(8), 1244.
- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.
- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.
- Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. (2006).
- The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. (2012).
- Synthesis and morphogenetic activity of derivaties and analogs of aryl geranyl ether juvenoids. (1974). Journal of Agricultural and Food Chemistry, 22(3), 379-385.
- Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin. (2022). Molecules, 27(22), 7959.
- This compound - 57784-37-9. (n.d.). Autech Industry Co.,Limited.
- Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. (2022). International Journal of Molecular Sciences, 23(24), 15886.
- Site of synthesis of geranylgeraniol derivatives in intact spinach chloroplasts. (1980). Biochimica et Biophysica Acta (BBA) - General Subjects, 631(1), 210-219.
- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.
- This compound | CAS 57784-37-9. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 221.
- This compound (CAS 57784-37-9). (n.d.). Santa Cruz Biotechnology.
- Geranyl derivative of phloroacetophenone induces cancer cell-specific apoptosis through Bax-mediated mitochondrial pathway in MCF-7 human breast cancer cells. (2012). Biological & Pharmaceutical Bulletin, 35(1), 98-104.
- Cytotoxic Effect of Geranylphenol Derivatives in the Human Breast Cancer Cell Line MDA-MB-231 and Gastric Cancer Cell Line MKN74. (2020). Bangladesh Journal of Medical Science, 19(3), 486-500.
- Antiproliferative activity of Alpinia officinarum extract in the human breast cancer cell line MCF-7. (2016). Molecular and Clinical Oncology, 5(2), 311–315.
- Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. (2023). Molecules, 28(7), 2933.
- Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13350.
- Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. (2023). Scientific Reports, 13(1), 4785.
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]
- 6. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide: Synthesis, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylgeranyltriphenylphosphonium Bromide is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Its significance lies primarily in its role as a precursor to a phosphorus ylide, a key component in the Wittig reaction. This reaction is one of the most reliable and powerful methods for olefination—the synthesis of alkenes from carbonyl compounds (aldehydes and ketones).
For researchers in drug discovery and natural product synthesis, mastering the use of reagents like this compound is paramount. The geranylgeranyl moiety is a 20-carbon isoprenoid chain that forms the backbone of numerous complex and biologically active molecules, including terpenes, steroids, and vitamins. The ability to strategically introduce this large, lipophilic group into a molecular scaffold via the Wittig reaction enables the synthesis of novel drug candidates and the total synthesis of rare natural products. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, its mechanistic action, and its strategic importance in the development of complex therapeutic agents.
Section 1: Core Compound Identity and Physicochemical Properties
This compound is identified by its unique combination of a bulky triphenylphosphine cation and a long-chain isoprenoid. These features dictate its solubility, reactivity, and handling characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₈H₄₈BrP | [1][2][3] |
| Molecular Weight | 615.67 g/mol | [1] |
| CAS Number | 57784-37-9 | [1][2][3][4] |
| Systematic Name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide | [2][3] |
| Appearance | Pale yellow solid | [3] |
| Common Application | Wittig Reagent Precursor | [3] |
Section 2: Synthesis and Purification Workflow
The synthesis of this compound is a robust, two-step process commencing from the commercially available precursor, (all-E)-Geranylgeraniol. The strategy involves the conversion of the primary alcohol to a more reactive alkyl halide, which is then readily attacked by the potent nucleophile, triphenylphosphine.
Diagram of the Synthetic Workflow
Caption: Two-step synthesis of the target phosphonium salt.
Step 1: Synthesis of Geranylgeranyl Bromide from Geranylgeraniol
Causality: The primary hydroxyl group of Geranylgeraniol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. Treatment with phosphorus tribromide (PBr₃) is a classic and efficient method for converting primary alcohols to the corresponding alkyl bromides with minimal rearrangement, preserving the crucial stereochemistry of the double bonds.
Experimental Protocol:
-
Dissolve (all-E)-Geranylgeraniol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.
-
Cool the flask to -10 °C using an ice-salt bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC (staining with permanganate) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Geranylgeranyl Bromide, which can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
Causality: Triphenylphosphine is an excellent nucleophile due to the electron-donating character of the phenyl groups and the polarizability of the phosphorus atom. It readily attacks the primary alkyl bromide via a bimolecular nucleophilic substitution (Sɴ2) mechanism to form the stable quaternary phosphonium salt.[2][5][6] The reaction is typically performed under reflux in a non-protic solvent like toluene or acetonitrile to ensure sufficient energy for the reaction to proceed to completion.
Experimental Protocol:
-
In a round-bottom flask, dissolve the crude Geranylgeranyl Bromide (1.0 eq) from the previous step and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12-24 hours. The product will often precipitate from the solution as a white or pale-yellow solid.
-
Monitor the reaction by TLC or ¹H NMR for the disappearance of triphenylphosphine.
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or triphenylphosphine oxide.
-
Dry the resulting solid under high vacuum to yield pure this compound.
Section 3: Core Application - The Wittig Reaction
The singular purpose for synthesizing this compound is to serve as a stable, storable precursor for the corresponding phosphorus ylide (or Wittig reagent). The C-H bonds on the carbon adjacent (alpha) to the positively charged phosphorus are acidic.[2] Deprotonation with a strong base generates the ylide, a species with adjacent positive and negative charges, which is a powerful carbon nucleophile.
This ylide reacts rapidly with aldehydes or ketones in a highly specific manner to form a carbon-carbon double bond, replacing the original C=O bond. The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]
Section 4: Mechanism of Action in Organic Synthesis
The Wittig reaction proceeds through a concerted cycloaddition mechanism under lithium-free conditions, which is now the widely accepted pathway.[1][3]
Diagram of the Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction from salt to alkene.
Mechanistic Steps:
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon alpha to the phosphorus using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent such as THF or diethyl ether.[2][5]
-
[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This concerted process forms a transient, four-membered ring intermediate called an oxaphosphetane.[3][5]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The P-C and C-O single bonds break, while a new C=C π-bond (the alkene) and a P=O π-bond form. This step is irreversible and thermodynamically driven by the formation of the highly stable triphenylphosphine oxide.[5][7]
Section 5: Relevance in Drug Discovery and Natural Product Synthesis
Natural products remain a vital source of inspiration and structural templates for drug discovery.[8] Many of these molecules, particularly in the terpenoid and steroid families, feature complex carbon skeletons built with precise stereochemistry. The Wittig reaction is a cornerstone technology in this field for several reasons:
-
Strategic Bond Formation: It allows for the unambiguous formation of a C=C bond at a specific location, which is often difficult to achieve with other methods.
-
Synthesis of Complex Precursors: Reagents like this compound enable the direct installation of large, structurally significant fragments (C₂₀) onto a simpler molecule, rapidly increasing molecular complexity. This is crucial in the total synthesis of natural products like paclitaxel (Taxol®) or various vitamins.[8]
-
Functional Group Tolerance: The reaction is compatible with a wide range of other functional groups present in a molecule, minimizing the need for extensive protecting group chemistry.
For drug development professionals, using this reagent can facilitate the synthesis of libraries of complex, lipid-like molecules to probe biological systems or to serve as advanced intermediates for even more complex targets.
Section 6: Analytical Characterization for Protocol Validation
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Complex multiplets between 7.5-8.0 ppm (15H from three phenyl groups).- Vinyl Protons: Multiplets between 5.0-5.5 ppm (4H from the isoprenoid chain).- Allylic Methylene Protons (P-CH₂): A doublet of doublets around 4.5-4.8 ppm, coupled to both the vinyl proton and the ³¹P nucleus.- Other Allylic/Alkyl Protons: Multiplets between 1.8-2.2 ppm.- Methyl Protons: Singlets between 1.5-1.7 ppm (15H from five methyl groups). |
| ¹³C NMR | - Aromatic Carbons: Signals between 115-135 ppm, including a characteristic signal for the ipso-carbon directly attached to phosphorus (around 118 ppm, split by P).- Alkene Carbons: Signals between 120-145 ppm.- Methylene Carbon (P-CH₂): A signal around 25-30 ppm, showing a large coupling constant (JPC) of ~50 Hz.- Methyl Carbons: Signals between 16-26 ppm. |
| ³¹P NMR | - A single signal in the characteristic range for tetracoordinate phosphonium salts, typically between +20 to +25 ppm (relative to 85% H₃PO₄). |
| Mass Spec. (ESI+) | - The molecular ion will not be observed. The spectrum will show the cation at m/z 535.38 ([M-Br]⁺). |
Section 7: Safety and Handling
No specific safety data sheet is available for this compound. However, based on data for analogous compounds such as allyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide, the following precautions are mandated.[5]
| Hazard Category | Precautionary Action |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |
| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. |
| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | The compound is hygroscopic and potentially moisture-sensitive. Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the construction of molecular complexity. Its straightforward synthesis and predictable reactivity in the Wittig reaction make it an invaluable asset for chemists aiming to synthesize intricate natural products and novel therapeutic agents. A thorough understanding of its preparation, mechanism, and handling is essential for any research professional operating at the forefront of organic synthesis and drug discovery.
References
-
Santa Cruz Biotechnology, Inc. This compound (CAS 57784-37-9).
-
Santa Cruz Biotechnology, Inc. This compound Safety Information.
-
Fisher Scientific. This compound.
-
BOC Sciences. This compound.
-
Chemistry LibreTexts. Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
-
Fisher Scientific. Safety Data Sheet - Allyltriphenylphosphonium bromide.
-
Sigma-Aldrich. Safety Data Sheet - Benzyltriphenylphosphonium bromide.
-
Organic Syntheses Procedure.
-
ResearchGate. Scheme 3.14 Conversion of geraniol to geranyl bromide.
-
Thieme SynOpen. A Convenient and Scalable Synthesis of SQ109.
-
BDMAEE. The Role of Triphenylphosphine in Wittig Reaction Synthesis.
-
Organic Chemistry Portal. Wittig Reaction.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
-
Wikipedia. Wittig reaction.
-
INIS-IAEA. SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES.
-
ResearchGate. General Reaction Mechanism of Triphenylphosphine with Benzyl Bromide.
-
National Center for Biotechnology Information. A Historical Overview of Natural Products in Drug Discovery.
-
Frontiers in Pharmacology. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine.
-
Open Access Journals. Natural Product Synthesis: Bridging the Gap between Chemistry and Nature.
-
ResearchGate. Natural Product Synthesis.
-
National Center for Biotechnology Information. Natural product anticipation through synthesis.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Geranyl bromide [webbook.nist.gov]
- 3. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 13C NMR spectrum [chemicalbook.com]
- 4. Geranyl bromide [webbook.nist.gov]
- 5. GERANYL BROMIDE(6138-90-5) 1H NMR [m.chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Geranyl geranyl bromide | C20H33Br | CID 11175640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR [m.chemicalbook.com]
A Technical Guide to Mitochondrial Targeting Using Geranylgeranyltriphenylphosphonium (GGTPP) Bromide
Abstract
Mitochondria are central to cellular metabolism, signaling, and apoptosis, making them a critical target for therapeutic and diagnostic strategies in fields like oncology and neurodegeneration.[1] Efficient delivery of bioactive molecules to this organelle, however, remains a significant challenge. This technical guide provides an in-depth exploration of Geranylgeranyltriphenylphosphonium (GGTPP) as a potent vector for mitochondrial targeting. We will dissect the fundamental principles of its action, which leverages the mitochondrial membrane potential, and detail its chemical synthesis and conjugation to molecular payloads. Furthermore, this guide presents validated, step-by-step experimental protocols for confirming mitochondrial localization and assessing the functional impact of GGTPP-conjugated agents, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing this powerful delivery system.
The Physicochemical Foundation of Mitochondrial Targeting
The selective accumulation of molecules within mitochondria is not a passive process; it is an elegant exploitation of the organelle's unique bioenergetics. The key to this strategy lies in the substantial electrochemical gradient across the inner mitochondrial membrane.
The Mitochondrial Membrane Potential (ΔΨm)
The electron transport chain, located on the inner mitochondrial membrane (IMM), actively pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This process establishes a significant electrochemical gradient, rendering the mitochondrial matrix highly negative with respect to the cytoplasm. This mitochondrial membrane potential (ΔΨm) is typically in the range of -150 to -180 mV.[2] This potent negative charge acts as an electrophoretic force, actively drawing in positively charged molecules from the cytoplasm.
Delocalized Lipophilic Cations (DLCs): The Ideal Shuttles
To exploit the ΔΨm, a targeting vector must possess two key characteristics: a positive charge to be drawn into the matrix and sufficient lipophilicity (fat-solubility) to passively cross the lipid-rich plasma and mitochondrial membranes.[3][4][5] Delocalized Lipophilic Cations (DLCs) are a class of molecules that perfectly fit this description.[2][6]
The archetypal DLC for mitochondrial targeting is the triphenylphosphonium (TPP+) cation.[7] In TPP+, the positive charge on the central phosphorus atom is not localized but is dispersed across the three surrounding phenyl rings. This charge delocalization, combined with the large hydrophobic surface area of the phenyl groups, reduces the energetic penalty (Born energy) of moving the charge through the nonpolar lipid bilayer, allowing it to permeate membranes without requiring a specific transporter.[3][8] The accumulation of these cations is governed by the Nernst equation, which predicts that for every 61.5 mV of membrane potential, the concentration of a monovalent cation inside will increase 10-fold.[8] This can lead to a remarkable 100- to 1000-fold accumulation of TPP-conjugated molecules within the mitochondria compared to the cytoplasm.[7][9]
Notably, many cancer cells exhibit a hyperpolarized mitochondrial membrane (up to 60 mV more negative than normal cells), which can further enhance the selective accumulation of DLCs in malignant tissues, providing a basis for targeted cancer therapy.[2][6][10][11]
Geranylgeranyltriphenylphosphonium (GGTPP): A Molecular Deep Dive
GGTPP builds upon the foundational TPP+ cation by incorporating a feature known from nature to enhance membrane association: a lipid tail.
Chemical Structure and Rationale
GGTPP is an amphiphilic molecule composed of two key functional parts:
-
The TPP+ Cationic "Head": This is the mitochondria-targeting moiety, functioning as described above.
-
The Geranylgeranyl "Tail": This is a 20-carbon isoprenoid lipid chain.[12][13] In cell biology, geranylgeranylation is a natural post-translational modification that anchors proteins (like Rho and Rab GTPases) to cellular membranes.[12][14] By appending this highly lipophilic tail to the TPP+ cation, the overall ability of the molecule to partition into and traverse lipid bilayers is significantly enhanced.
This molecular architecture creates a potent vector that can efficiently cross the plasma membrane to enter the cell and then be powerfully drawn across the inner mitochondrial membrane to accumulate in the matrix.
Synthesis of Geranylgeranyltriphenylphosphonium Bromide
The synthesis of the GGTPP salt is a direct and robust process, typically achieved through a standard nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of geranylgeranyl bromide.
Reaction Scheme: (Geranylgeranyl)-Br + P(Ph)₃ → [(Geranylgeranyl)-P(Ph)₃]⁺Br⁻
Representative Protocol:
-
Dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent such as toluene or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add geranylgeranyl bromide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the mixture to cool to room temperature. The phosphonium salt product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the final product, this compound, under vacuum. Characterization is typically performed using ¹H-NMR, ³¹P-NMR, and mass spectrometry.[15]
Experimental Design: Creating GGTPP-Payload Conjugates
The true power of GGTPP lies in its use as a delivery vector. By attaching a bioactive molecule—a "payload"—to the GGTPP moiety, that payload can be concentrated within the mitochondria. This has given rise to "mitocans" (mitochondria-targeted anticancer drugs), targeted antioxidants, and organelle-specific sensors.[2][16]
Linker Chemistry and Payload Attachment
To create a GGTPP-payload conjugate, the GGTPP vector must first be synthesized with a reactive "handle." This is typically done by using a modified version of the geranylgeranyl tail that terminates in a functional group amenable to bioconjugation, such as a carboxylic acid (-COOH), an amine (-NH₂), or an azide (-N₃). The choice of linker and conjugation chemistry depends on the available functional groups on the payload molecule.
| Linker on GGTPP Vector | Functional Group on Payload | Resulting Bond | Common Reagents |
| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide | EDC, NHS |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | EDC, NHS |
| Thiol (-SH) | Maleimide | Thioether | - |
| Azide (-N₃) | Alkyne | Triazole | Copper(I) (Click Chemistry) |
Protocol: Synthesis of a GGTPP-Fluorescent Dye Conjugate
This protocol provides a general workflow for conjugating a GGTPP vector containing a terminal amine to a fluorescent dye payload containing a carboxylic acid.
Materials:
-
GGTPP-amine derivative
-
Fluorescent dye with a carboxylic acid group (e.g., a carboxy-fluorescein derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Activate the Payload: In a small glass vial, dissolve the fluorescent dye (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir the reaction at room temperature for 1-2 hours in the dark to form the NHS-ester activated dye.
-
Conjugation Reaction: In a separate vial, dissolve the GGTPP-amine vector (1.0 eq) in anhydrous DMF.
-
Add the activated dye solution dropwise to the GGTPP-amine solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Purification: The purification method will depend on the conjugate's properties.
-
Precipitation: Add the reaction mixture dropwise into a large volume of cold diethyl ether to precipitate the conjugate. Centrifuge and wash the pellet multiple times with ether.
-
Chromatography: Use reverse-phase HPLC or size-exclusion chromatography to purify the conjugate.
-
-
Characterization: Confirm the successful conjugation and purity of the final GGTPP-dye product using mass spectrometry, NMR, and UV-Vis spectroscopy.
Validating Mitochondrial Targeting: A Multi-Faceted Approach
Sources
- 1. Advances in Mitochondria-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anionic Polymers Promote Mitochondrial Targeting of Delocalized Lipophilic Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting lipophilic cations to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting lipophilic cations to mitochondria. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 13. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high-throughput real-time in vitro assay using mitochondrial targeted roGFP for screening of drugs targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Geranylgeranyl-Based Compounds as Modulators of Protein Prenylation and Cellular Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein geranylgeranylation, a crucial post-translational modification, is indispensable for the function of numerous signaling proteins, particularly Rho and Rab family GTPases, which are pivotal in cancer progression. Inhibition of the enzyme responsible, Geranylgeranyltransferase I (GGTase-I), has emerged as a promising therapeutic strategy. This guide provides an in-depth exploration of the mechanisms of protein geranylgeranylation and its inhibition. We delve into the structural and functional aspects of GGTase-I, the pathological roles of its key substrates, and the methodologies to assess the efficacy of inhibitors. Furthermore, we present a forward-looking perspective on the potential dual-functionality of novel compounds like Geranylgeranyltriphenylphosphonium (GGSP), which may combine direct enzyme inhibition with targeted organelle disruption, opening new avenues for anticancer drug development.
The Critical Role of Protein Geranylgeranylation in Cellular Signaling
Protein prenylation is a post-translational modification where a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid lipid is attached to a cysteine residue at or near the C-terminus of a protein.[1][2] This process, catalyzed by a family of enzymes called prenyltransferases, is vital for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes.[3][4]
Geranylgeranylation is specifically the attachment of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to target proteins.[1] This modification is essential for anchoring these proteins to cellular membranes, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, migration, and survival.[3][4]
The primary enzyme responsible for the geranylgeranylation of a wide array of signaling proteins is Geranylgeranyltransferase I (GGTase-I).[3] GGTase-I recognizes a "CaaX" motif at the carboxyl terminus of its substrate proteins, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' is often a leucine.[1][3]
The GGTase-I Catalytic Mechanism
GGTase-I is a heterodimeric enzyme composed of an α- and a β-subunit. The catalytic cycle of GGTase-I is a highly ordered process.[5][6] The reaction initiates with the binding of GGPP to the enzyme, followed by the binding of the protein substrate.[5] A zinc ion located at the active site within the β-subunit plays a crucial role in activating the cysteine thiol of the CaaX motif for a nucleophilic attack on the GGPP molecule.[6][7] This results in the formation of a stable thioether linkage and the release of pyrophosphate.[6] The release of the geranylgeranylated protein product from the enzyme is the rate-limiting step and is facilitated by the binding of a new molecule of GGPP.[5]
Key Geranylgeranylated Proteins in Cancer Pathophysiology
The substrates of GGTase-I are predominantly small GTPases belonging to the Rho and Rab families.[8][9][10] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes. Their geranylgeranylation is essential for their membrane association and subsequent interaction with downstream effectors.[11][12]
| GTPase Family | Key Members | Role in Cancer Progression |
| Rho Family | RhoA, Rac1, Cdc42 | Regulate actin cytoskeleton dynamics, cell migration, invasion, and proliferation.[8][11][12][13][14] |
| Rab Family | Rab5, Rab7, Rab25 | Control intracellular vesicle trafficking, which is crucial for tumor growth, angiogenesis, and metastasis.[9][10][15] |
Dysregulation of these geranylgeranylated proteins is a hallmark of many cancers, making GGTase-I an attractive target for therapeutic intervention.[2][13]
The Rho Family: Architects of Malignant Cell Behavior
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[8][11] Their aberrant activation in cancer cells leads to enhanced cell motility, invasion, and the formation of metastases.[12][13] By controlling the assembly and disassembly of actin filaments, these proteins drive the morphological changes necessary for cancer cells to break away from the primary tumor and invade surrounding tissues.[11]
The Rab Family: Postmen of the Cancer Cell
The Rab family of GTPases orchestrates the intricate network of intracellular membrane trafficking.[9] In cancer, altered Rab function contributes to uncontrolled cell growth, survival, and the secretion of factors that promote angiogenesis and remodel the tumor microenvironment.[10][15][16]
Geranylgeranyltransferase I Inhibition: A Therapeutic Strategy
Given the critical role of geranylgeranylated proteins in cancer, inhibiting GGTase-I presents a compelling strategy to disrupt these oncogenic signaling pathways.[2][17] GGTase-I inhibitors (GGTIs) can be broadly categorized based on their mechanism of action, with most being competitive with either the protein substrate or GGPP.[7]
Inhibition of GGTase-I leads to the accumulation of unprenylated Rho and Rab proteins in the cytosol, preventing their membrane localization and rendering them inactive.[18] This disruption of downstream signaling can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis in cancer cells.[17]
A Hypothetical Dual-Action Inhibitor: The Case of Geranylgeranyltriphenylphosphonium (GGSP)
While specific experimental data on Geranylgeranyltriphenylphosphonium (GGSP) as a protein prenylation inhibitor is not currently available in the public domain, its chemical structure suggests a potential for a multifaceted mechanism of action.
-
Geranylgeranyl Moiety: The geranylgeranyl group could potentially act as a competitive inhibitor of GGTase-I by binding to the GGPP binding site.
-
Triphenylphosphonium (TPP) Cation: The TPP group is a well-known lipophilic cation that targets molecules to mitochondria due to the organelle's negative membrane potential.[19][20][21][22]
Therefore, a compound like GGSP could theoretically exert a dual antitumor effect:
-
Cytosolic Action: Inhibition of GGTase-I, leading to the disruption of Rho and Rab GTPase signaling.
-
Mitochondrial Action: Accumulation in the mitochondria, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and induction of apoptosis.[21][23][24][25]
This hypothetical dual-action mechanism presents an exciting avenue for the design of novel anticancer agents with enhanced efficacy and the potential to overcome resistance mechanisms.
Experimental Protocols for Assessing GGTase-I Inhibition
Robust and reliable assays are essential for the discovery and characterization of novel GGTase-I inhibitors.
In Vitro GGTase-I Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GGTase-I.
Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged geranylgeranyl group from GGPP to a model protein substrate.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing assay buffer, purified recombinant GGTase-I, and the protein substrate (e.g., a peptide with a CaaX motif).
-
Inhibitor Addition: Add the test compound (e.g., GGSP) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Start the reaction by adding the labeled GGPP (e.g., [3H]-GGPP).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and separate the prenylated protein from the unreacted labeled GGPP. The amount of incorporated label is then quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cell-Based Protein Prenylation Assay
This assay assesses the inhibition of protein prenylation within a cellular context.
Principle: This assay often utilizes a reporter protein (e.g., a GFP-tagged protein with a CaaX box) that localizes to the plasma membrane upon prenylation. Inhibition of prenylation results in the mislocalization of the reporter protein to the cytosol.[26][27]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cancer cell line (e.g., PC-3, MDA-MB-231) and transfect them with a vector expressing the GFP-CaaX reporter.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a sufficient duration (e.g., 24-48 hours).
-
Imaging: Visualize the subcellular localization of the GFP reporter using high-content fluorescence microscopy.
-
Image Analysis: Quantify the ratio of membrane-to-cytosol fluorescence to determine the extent of prenylation inhibition.
-
Western Blot Analysis: As an alternative or complementary method, cell lysates can be subjected to western blotting to detect the electrophoretic mobility shift of endogenous prenylated proteins (e.g., Rap1A). Unprenylated proteins typically migrate slower on SDS-PAGE.[28]
Apoptosis and Cell Cycle Analysis
These assays determine the downstream cellular consequences of GGTase-I inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the test compound.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix them in ethanol.
-
Staining: Stain the fixed cells with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing the Pathways
Signaling Pathway of Geranylgeranylated Proteins
Caption: The GGTase-I signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A streamlined workflow for the characterization of GGTase-I inhibitors.
Conclusion and Future Directions
The inhibition of protein geranylgeranylation represents a validated and promising strategy for the development of novel anticancer therapeutics. A thorough understanding of the underlying molecular mechanisms and the availability of robust experimental protocols are paramount for the successful identification and optimization of potent and selective GGTase-I inhibitors. The hypothetical dual-action of compounds like Geranylgeranyltriphenylphosphonium, targeting both cytosolic signaling pathways and mitochondrial integrity, exemplifies a rational design approach that could lead to the next generation of highly effective cancer therapies. Future research should focus on synthesizing and evaluating such multi-targeted agents to fully exploit the vulnerabilities of cancer cells dependent on geranylgeranylation.
References
- Basso, A. D., et al. (2006). Targeting the Ras-related GTPase pathway in cancer.
- Ellenbroek, S. I., & Collard, J. G. (2007). Rho GTPases: functions and association with cancer. Clinical & Experimental Metastasis, 24(8), 657-672.
- Häkli, M., et al. (2008). High-content assay to study protein prenylation. Journal of Biomolecular Screening, 13(5), 456-467.
- Karlsson, R., et al. (2015). Targeting Rho GTPase signaling networks in cancer. Frontiers in Oncology, 5, 23.
- Pylayeva-Gupta, Y., et al. (2011). Rho GTPases in cancer progression.
- Ridley, A. J. (2015). Rho GTPase signalling in cancer. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1855(2), 167-185.
- Goldenring, J. R. (2015). Rab GTPases as regulators of endocytosis, targets of disease and therapeutic opportunities. Small GTPases, 6(3), 133-143.
- Agola, J. O., et al. (2011). Rab GTPases as regulators of endocytosis, targets of disease and therapeutic opportunities. Small GTPases, 2(6), 328-336.
- Antonenko, Y. N., et al. (2011). Novel lipophilic-cationic molecular probes for enhanced imaging of mitochondria. Journal of Nuclear Medicine, 52(5), 787-794.
- GGTase-I. (2026, January 7). In Grokipedia.
-
Geranylgeranylation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Stenmark, H. (2021, May 31). Rab GTPases: Central Coordinators of Membrane Trafficking in Cancer. Frontiers in Cell and Developmental Biology, 9, 686896.
- Wang, T., et al. (2017). Targeting Rabs as a novel therapeutic strategy for cancer therapy. Drug Discovery Today, 22(8), 1139-1147.
- Pawar, A., et al. (2023). Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting. Current Drug Delivery, 20(9), 1217-1223.
- Wang, M., & Casey, P. J. (2016). Geranylgeranylation signaling promotes breast cancer cell mitosis via the YAP-activated transcription of kinetochore/centromere genes. Oncotarget, 7(43), 70444-70456.
- Zhang, F. L., et al. (1994). Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I. The Journal of Biological Chemistry, 269(38), 23465-23470.
- Mäkelä, T., et al. (2017). High-Content Assay to Study Protein Prenylation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(5), 560-571.
- Wandinger-Ness, A., & Zerial, M. (2014). Rab GTPases and the pathogenesis of cancer. Small GTPases, 5(1), e28224.
- Zielonka, J., et al. (2017). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Journal of Medicinal Chemistry, 60(14), 5961-5983.
- Modica-Napolitano, J. S., & Singh, K. K. (2010). Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLOS ONE, 5(10), e13131.
- Liu, A. X., et al. (2017).
- Cochemé, H. M., et al. (2020). Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker. Molecular Pharmaceutics, 17(8), 2886-2894.
- Jou, M. J., et al. (2022). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. The Plant Journal, 111(5), 1461-1474.
- van de Donk, N. W., et al. (2003). Protein Geranylgeranylation Is Critical for the Regulation of Survival and Proliferation of Lymphoma Tumor Cells. Clinical Cancer Research, 9(15), 5735-5744.
- Taylor, J. S., et al. (2003). Structure of mammalian protein geranylgeranyltransferase type-I. The EMBO Journal, 22(22), 5963-5974.
- Pawar, A., et al. (2023). Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting. Current Drug Delivery, 20(9), 1217-1223.
- Sebti, S. M. (2011). Targeting protein prenylation for cancer therapy.
- Otani, H. (2002). Mitochondria are targets for geranylgeranylacetone-induced cardioprotection against ischemia-reperfusion in the rat heart. Journal of Molecular and Cellular Cardiology, 34(12), 1655-1665.
- Modica-Napolitano, J. S., & Singh, K. K. (2010). Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLOS ONE, 5(10), e13131.
- Marchwicka, A., et al. (2021). Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. International Journal of Molecular Sciences, 22(16), 8886.
- Wiemer, A. J., et al. (2014). Targeting protein geranylgeranylation slows tumor development in a murine model of prostate cancer metastasis. Oncotarget, 5(10), 3230-3240.
- Peterson, Y. K., et al. (2009). The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. Journal of Medicinal Chemistry, 52(14), 4210-4220.
- Ravishankar, S., et al. (2024). Evaluating protein prenylation of human and viral CaaX sequences using a humanized yeast system. Disease Models & Mechanisms, 17(5), dmm050135.
- Rather, M. A., et al. (2020). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Journal of BUON, 25(3), 1435-1440.
- Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120.
- Van Aelst, L., & D'Souza-Schorey, C. (1997). Rho GTPases and signaling networks. Genes & Development, 11(18), 2295-2322.
- Rather, M. A., et al. (2020). Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. Journal of BUON, 25(3), 1435-1440.
- Lu, D. J., et al. (2007). Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. Journal of the American Chemical Society, 129(37), 11342-11343.
- Tautz, L., et al. (2003). Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo. Journal of Lipid Research, 44(4), 832-840.
- Vinothkumar, R., et al. (2021). Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells. Molecules, 26(18), 5649.
- Kalinina, M. A., et al. (2023). Unique Triphenylphosphonium Derivatives for Enhanced Mitochondrial Uptake and Photodynamic Therapy. International Journal of Molecular Sciences, 24(13), 10928.
- Al-Sanea, M. M., et al. (2024).
- Wiemer, A. J., et al. (2016). Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs. Bioorganic & Medicinal Chemistry Letters, 26(15), 3615-3618.
- Wang, Y., et al. (2020). Geranylgeranyl Transferase-I Knockout Inhibits Oxidative Injury of Vascular Smooth Muscle Cells and Attenuates Diabetes-Accelerated Atherosclerosis. Oxidative Medicine and Cellular Longevity, 2020, 8879538.
- Chernyak, B. V., et al. (2014). Novel Mitochondria-Targeted Compounds Composed of Natural Constituents: Conjugates of Plant Alkaloids Berberine and Palmatine with Plastoquinone. Biochemistry (Moscow), 79(11), 1209-1219.
- Han, K., et al. (2019). Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. Cancers, 11(11), 1737.
- Kalyanaraman, B., et al. (2017). Mitochondrially targeted compounds and their impact on cellular bioenergetics. Redox Biology, 12, 917-928.
Sources
- 1. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 2. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Geranylgeranylation signaling promotes breast cancer cell mitosis via the YAP-activated transcription of kinetochore/centromere genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Rho GTPases and their regulators in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Rab GTPases: Central Coordinators of Membrane Trafficking in Cancer [frontiersin.org]
- 10. Targeting Rabs as a novel therapeutic strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 14. Mutationally activated Rho GTPases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rab GTPases as regulators of endocytosis, targets of disease and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Targeting of Rab GTPases: Relevance for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Novel Lipophilic-Cationic Molecular Probes for Enhanced Imaging of Mitochondria | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mitochondria are targets for geranylgeranylacetone-induced cardioprotection against ischemia-reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-content assay to study protein prenylation [pubmed.ncbi.nlm.nih.gov]
- 27. High-Content Assay to Study Protein Prenylation | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide as a Lipophilic Cation
Abstract
Mitochondria, central to cellular energy metabolism, apoptosis, and signaling, have emerged as a critical therapeutic target for a spectrum of human diseases, most notably cancer. The strategic delivery of bioactive agents to this organelle, however, presents a formidable challenge. This guide delves into the chemical properties, mechanism of action, and multifaceted applications of Geranylgeranyltriphenylphosphonium (GGTPP) Bromide, a specialized lipophilic cation designed for mitochondrial targeting. We will explore its dual-functionality, stemming from the mitochondrial-accumulating triphenylphosphonium (TPP⁺) moiety and the biologically active geranylgeranyl lipid chain. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including field-proven experimental protocols and an analysis of the causality behind its biological effects.
The Principle of Mitochondrial Targeting with Lipophilic Cations
The primary mechanism enabling the selective accumulation of molecules within mitochondria is the exploitation of the organelle's substantial inner membrane potential (ΔΨm).
1.1. The Electrochemical Gradient: A Natural Targeting System
The mitochondrial electron transport chain actively pumps protons from the matrix into the intermembrane space, creating a significant electrochemical gradient. This results in a large negative membrane potential across the inner mitochondrial membrane, typically ranging from -150 mV to -180 mV (negative inside).[1][2] This potent negative charge acts as an electrophoretic sink for positively charged, membrane-permeant molecules.
Lipophilic cations, characterized by a positive charge delocalized over a large, hydrophobic surface, can readily pass through biological membranes without requiring specific transporters.[3][4][5] Their accumulation within the mitochondrial matrix is governed by the Nernst equation, which dictates that for every 61.5 mV of membrane potential at 37°C, there is a tenfold increase in the concentration of a monovalent cation inside the matrix compared to the cytoplasm.[3][5] This principle allows for a remarkable 100- to 500-fold accumulation of these compounds within mitochondria, making them ideal vectors for targeted drug delivery.[1][3] The triphenylphosphonium (TPP⁺) cation is the most extensively studied and utilized moiety for this purpose.[1][6]
1.2. The Stepwise Accumulation Pathway
The journey of a TPP⁺-based compound to the mitochondrial matrix is a two-step process, driven by sequential membrane potentials.
-
Cellular Entry: The plasma membrane potential (typically -30 mV to -60 mV, negative inside) facilitates the initial uptake of the lipophilic cation from the extracellular space into the cytosol.[1][3]
-
Mitochondrial Sequestration: Once in the cytosol, the far greater mitochondrial membrane potential drives the rapid and extensive accumulation of the cation into the mitochondrial matrix.[1][2]
Geranylgeranyltriphenylphosphonium Bromide: A Profile
GGTPP Bromide is a quaternary phosphonium salt that uniquely combines the mitochondrial targeting capability of the TPP⁺ cation with a biologically significant lipid tail.
2.1. Chemical and Physical Properties
The structure of GGTPP Bromide is key to its function, consisting of a central phosphorus atom bonded to three phenyl rings and one geranylgeranyl chain, with bromide as the counterion.[7]
| Property | Value | Reference |
| CAS Number | 57784-37-9 | [7][8] |
| Molecular Formula | C₃₈H₄₈BrP | [7][8] |
| Molecular Weight | 615.7 g/mol | [7][8] |
| Appearance | Pale yellow solid | [7] |
| Synonym | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide | [7] |
2.2. A Molecule with Dual Functionality
-
The TPP⁺ "Engine": The triphenylphosphonium group serves as the mitochondria-targeting vector. The positive charge on the phosphorus atom is delocalized across the three phenyl rings, shielding the charge and increasing the molecule's lipophilicity, which facilitates its passage across lipid bilayers.[9][10]
-
The Geranylgeranyl "Cargo": The C20 isoprenoid geranylgeranyl chain is not merely a lipophilic linker; it is a substrate for the enzyme Geranylgeranyltransferase I (GGTase-I).[11] This enzyme is critical for the post-translational prenylation of key signaling proteins, including members of the Rho and Rap small GTPase families. These proteins are integral to cellular processes such as proliferation, survival, and cytoskeletal organization, and their dysregulation is a hallmark of many cancers.[11][12]
Applications in Cancer Research and Therapeutics
The dual nature of GGTPP Bromide makes it a compelling agent for anticancer research. It can simultaneously disrupt mitochondrial function and inhibit critical pro-survival signaling pathways.
3.1. Inhibition of Geranylgeranyltransferase-I (GGTase-I)
By acting as a competitive inhibitor of GGTase-I, GGTPP Bromide can prevent the prenylation and subsequent membrane localization of Rho GTPases.[11] This disruption can lead to G1 cell cycle arrest and a decrease in the expression of cyclins D1 and D2, ultimately inhibiting cancer cell proliferation.[11][13] Studies on related GGTase-I inhibitors have demonstrated efficacy in reducing tumor growth in non-small cell lung cancer and pancreatic cancer xenograft models.[11][12]
3.2. Intrinsic Cytotoxicity of the TPP⁺ Moiety
It is crucial to recognize that the TPP⁺ cation is not an inert carrier.[6] At the high concentrations achieved within the mitochondrial matrix, TPP⁺ derivatives can exert their own bioactivity. They have been shown to inhibit components of the electron transport chain and induce a "proton leak" across the inner mitochondrial membrane, which uncouples oxidative phosphorylation.[2][14] This disrupts mitochondrial respiration, decreases ATP synthesis efficiency, and can trigger apoptosis. This intrinsic activity can synergize with the effects of the attached "cargo," in this case, the GGTase-I inhibitory action of the geranylgeranyl group.
Key Experimental Protocols
To rigorously evaluate GGTPP Bromide, a multi-faceted approach combining synthesis, cellular, and subcellular assays is required. The following protocols provide a framework for a comprehensive assessment.
4.1. Protocol 1: Synthesis of this compound
This protocol describes a standard method for synthesizing quaternary phosphonium salts via nucleophilic substitution.
Materials:
-
Triphenylphosphine (TPP)
-
Geranylgeranyl Bromide
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Triphenylphosphine (1.0 eq) in anhydrous THF.
-
Add Geranylgeranyl Bromide (1.1 eq) to the solution.[15]
-
Heat the reaction mixture to reflux (approx. 60-70°C) with vigorous stirring.[16] The reaction progress can be monitored by TLC or NMR.
-
Maintain reflux for 24-48 hours. The product, a salt, will often precipitate from the solvent as a white or pale-yellow solid.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether to remove any unreacted starting materials.
-
Dry the final product, this compound, under vacuum. Characterize by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm structure and purity.
Causality: The nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of geranylgeranyl bromide, displacing the bromide ion in an Sₙ2 reaction.[2] Using a slight excess of the bromide and anhydrous conditions prevents side reactions and maximizes yield.
4.2. Protocol 2: Assessment of Mitochondrial Function and Cytotoxicity
This workflow outlines a self-validating system to determine the cytotoxic effects of GGTPP Bromide and confirm its impact on mitochondrial bioenergetics.
Sources
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of lipophilic dications by mitochondria and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound (57784-37-9) for sale [vulcanchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro and in vivo effects of geranylgeranyltransferase I inhibitor P61A6 on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulation of Geranylgeranyltransferase-I Inhibitors for Cancer Therapy: Liposomal Encapsulation and pH-Dependent Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoformulation of Geranylgeranyltransferase-I Inhibitors for Cancer Therapy: Liposomal Encapsulation and pH-Dependent Delivery to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Geranyl geranyl bromide | C20H33Br | CID 11175640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
An In-depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide: From Discovery to Application
This guide provides a comprehensive technical overview of Geranylgeranyltriphenylphosphonium Bromide, a pivotal reagent in synthetic organic chemistry and a valuable tool in biomedical research. From its conceptual origins rooted in the Nobel Prize-winning Wittig reaction to its contemporary applications in the synthesis of complex natural products and the investigation of post-translational modifications, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound is a quaternary phosphonium salt that serves as a key precursor to the corresponding phosphonium ylide, a Wittig reagent. Its structure features a 20-carbon isoprenoid chain, geranylgeraniol, attached to a triphenylphosphonium cation, with bromide as the counter-ion. This unique structure allows for the introduction of the geranylgeranyl group into various molecules through the Wittig olefination reaction.
| Property | Value | Source |
| Chemical Name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide | ChemWhat[1] |
| CAS Number | 57784-37-9 | ChemWhat[1] |
| Molecular Formula | C₃₈H₄₈BrP | ChemWhat[1] |
| Molecular Weight | 615.67 g/mol | ChemWhat[1] |
The Genesis: Discovery and Historical Context
The conceptual foundation of this compound lies in the groundbreaking work of Georg Wittig, who discovered the olefination reaction that now bears his name in 1954.[2] This reaction, which allows for the synthesis of an alkene from an aldehyde or a ketone and a phosphonium ylide, revolutionized synthetic organic chemistry and earned Wittig the Nobel Prize in Chemistry in 1979.[2]
While the exact first synthesis of this compound is not prominently documented in a singular, seminal publication, its development is a logical extension of the Wittig reaction's utility in natural product synthesis. The geranylgeranyl moiety is a fundamental building block in a vast array of natural products, including terpenoids, carotenoids, and certain vitamins. The need for a reliable method to install this long, unsaturated isoprenoid chain spurred the development of its corresponding Wittig reagent.
The synthesis of long-chain isoprenoid phosphonium salts follows the general principle of reacting the corresponding alkyl halide with triphenylphosphine. The preparation of the precursor, geranylgeranyl bromide or chloride, is a critical first step.
Synthesis and Characterization
The synthesis of this compound is a two-step process, commencing with the preparation of a geranylgeranyl halide followed by its reaction with triphenylphosphine.
Preparation of Geranylgeranyl Halide (Precursor Synthesis)
Geranylgeraniol, the parent alcohol, is the common starting material for the synthesis of geranylgeranyl halides. Several methods are available for this conversion, with the choice often depending on the desired halide and the scale of the reaction.
Protocol 1: Synthesis of Geranylgeranyl Bromide from Geranylgeraniol
This procedure utilizes phosphorus tribromide to convert the primary alcohol to the corresponding bromide.
Step-by-Step Methodology:
-
Dissolve geranylgeraniol (1 equivalent) in a dry, aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude geranylgeranyl bromide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low Temperature Addition: Controls the exothermic reaction between geranylgeraniol and PBr₃, minimizing the formation of byproducts.
-
Aprotic Solvent: Diethyl ether and dichloromethane are good solvents for the reactants and do not interfere with the reaction mechanism.
-
Aqueous Workup: Removes excess PBr₃ and other water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acidic species.
Synthesis of this compound
The formation of the phosphonium salt is achieved through a nucleophilic substitution reaction where triphenylphosphine displaces the bromide from geranylgeranyl bromide.
Protocol 2: Synthesis of this compound
Step-by-Step Methodology:
-
Dissolve geranylgeranyl bromide (1 equivalent) and triphenylphosphine (1.1 equivalents) in a suitable solvent such as dry toluene or acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours under an inert atmosphere.
-
Monitor the formation of the phosphonium salt, which may precipitate out of the solution as a white or off-white solid.
-
If precipitation occurs, cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/hexane).[3]
-
Dry the purified this compound under vacuum.
Causality Behind Experimental Choices:
-
Excess Triphenylphosphine: A slight excess of triphenylphosphine helps to ensure complete conversion of the geranylgeranyl bromide.
-
Reflux Conditions: The increased temperature accelerates the Sₙ2 reaction between the alkyl bromide and the phosphine.
-
Choice of Solvent: Toluene and acetonitrile are common solvents for this type of reaction due to their appropriate boiling points and ability to dissolve the reactants.
-
Purification by Washing/Recrystallization: Washing with a non-polar solvent removes non-polar impurities like unreacted triphenylphosphine. Recrystallization is a standard technique to obtain a highly pure solid product.[3]
Characterization
Due to the lack of a centralized, publicly available database with the NMR and mass spectra for this compound, the following data is predicted based on the known spectral characteristics of its constituent parts and analogous compounds. Researchers should always acquire and interpret their own analytical data for confirmation.
Predicted Spectroscopic Data:
| Data Type | Predicted Key Features |
| ¹H NMR | ~7.7-8.0 ppm: Multiplets corresponding to the 15 protons of the three phenyl groups attached to the phosphorus atom. ~5.1 ppm: Multiplets for the four vinylic protons of the geranylgeranyl chain. ~4.5 ppm: A doublet of doublets for the two protons of the CH₂ group attached to the phosphorus atom. ~2.0 ppm: Multiplets for the allylic methylene protons of the geranylgeranyl chain. ~1.6 ppm: Singlets for the five methyl groups on the geranylgeranyl chain. |
| ¹³C NMR | ~115-140 ppm: Signals for the carbons of the phenyl groups and the double bonds in the geranylgeranyl chain. ~20-40 ppm: Signals for the aliphatic carbons of the geranylgeranyl chain, with the carbon directly attached to phosphorus showing a characteristic coupling to ³¹P. ~16-26 ppm: Signals for the methyl carbons. |
| Mass Spec. | The positive ion mode would show a prominent peak for the cation [M-Br]⁺ at m/z ~535.7. Fragmentation would likely involve the loss of phenyl groups and cleavage of the geranylgeranyl chain. |
Applications in Scientific Research
This compound is a versatile tool with significant applications in both synthetic organic chemistry and chemical biology.
Organic Synthesis: A Gateway to Complex Terpenoids
The primary application of this reagent is in the Wittig reaction to synthesize molecules containing the geranylgeranyl moiety. This is particularly valuable in the total synthesis of complex natural products.
Example Application: Synthesis of Coenzyme Q₁₀ Analogs
The isoprenoid side chain of Coenzyme Q₁₀ is crucial for its function in the electron transport chain. This compound can be used to introduce a C₂₀ chain in the synthesis of Coenzyme Q₁₀ and its analogs, which are studied for their antioxidant properties and potential therapeutic applications.[2][4]
Drug Discovery and Chemical Biology: Probing Protein Prenylation
Protein geranylgeranylation is a critical post-translational modification where a geranylgeranyl group is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification is essential for the proper localization and function of many proteins involved in cellular signaling, including small GTPases like Rho and Rab. Dysregulation of these signaling pathways is implicated in various diseases, including cancer.
This compound and the geranylgeranyl moiety it provides are instrumental in several areas of research related to protein prenylation:
-
Synthesis of Substrate Analogs and Inhibitors: The reagent can be used to synthesize analogs of geranylgeranyl pyrophosphate (GGPP), the natural substrate for protein geranylgeranyltransferases (GGTases).[5][6] These analogs are crucial for studying the substrate specificity of GGTases and for developing inhibitors of these enzymes, which are potential therapeutic targets.
-
Probing Protein-Membrane Interactions: The geranylgeranyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes. Synthetic peptides and proteins incorporating a geranylgeranyl group, prepared using chemistry enabled by this Wittig reagent, are used in in vitro assays to study the dynamics of protein-membrane interactions.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Evaluation of 3- and 7-Substituted Geranylgeranyl Pyrophosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 3- and 7-substituted geranylgeranyl pyrophosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Geranylgeranyltriphenylphosphonium Bromide and its derivatives
An In-depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide and its Derivatives
Abstract
Geranylgeranyltriphenylphosphonium (GGTPP) Bromide stands as a molecule of significant interest at the crossroads of synthetic organic chemistry and chemical biology. As a quaternary phosphonium salt, its utility extends from being a critical reagent in the Wittig reaction for the stereoselective synthesis of complex alkenes to a sophisticated tool for probing and targeting cellular mitochondria. The lipophilic triphenylphosphonium cation facilitates the accumulation of conjugated molecules within the mitochondrial matrix, a strategy increasingly exploited in the development of novel anticancer agents, or "mitocans." This guide provides a comprehensive overview of GGTPP, detailing its synthesis, chemical properties, and its dual role as a synthetic workhorse and a biologically active agent. We will explore the mechanistic underpinnings of its applications, provide field-proven experimental protocols, and discuss the therapeutic potential of its derivatives, offering researchers and drug development professionals a thorough resource on this versatile compound.
Core Compound Profile: this compound
This compound is a quaternary phosphonium salt that structurally combines a C20 isoprenoid chain (geranylgeranyl) with a triphenylphosphonium cation, with bromide as the counterion.[1] This unique structure imparts both organo-soluble properties, essential for synthetic reactions, and biological activity stemming from its lipophilic cationic nature.
The compound's systematic name is Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide, and it is identified by the CAS Registry Number 57784-37-9.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of GGTPP is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₈BrP | [1] |
| Molecular Weight | 615.7 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Not consistently reported; similar alkylphosphonium salts melt >200 °C. | [2] |
| Solubility | Soluble in organic solvents like Chloroform, Methanol. | [2] |
| Storage | Store in an inert atmosphere, at room temperature; hygroscopic. | [2] |
Spectroscopic Signature
The structural identity of GGTPP is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. While a specific spectrum for GGTPP is not publicly available, the expected chemical shifts can be inferred from its constituent parts and data from analogous compounds.[3][4][5][6]
-
¹H NMR: Protons on the phenyl groups would appear as multiplets in the aromatic region (~7.5-7.9 ppm). The vinyl protons of the geranylgeranyl chain would be visible in the ~5.0-5.5 ppm range. The numerous methyl groups would produce singlets around ~1.6-2.0 ppm, and the methylene protons would appear as multiplets throughout the aliphatic region.
-
¹³C NMR: Aromatic carbons would resonate around ~118-135 ppm. The olefinic carbons of the isoprenoid chain would be found in the ~120-140 ppm region. The aliphatic carbons (methyl and methylene groups) would appear in the upfield region of the spectrum.
-
³¹P NMR: A single peak is expected in the typical range for quaternary phosphonium salts, generally around +20 to +30 ppm.
Synthesis of this compound
The synthesis of phosphonium salts is a cornerstone reaction in organic chemistry, primarily achieved through the nucleophilic substitution (SN2) reaction between a phosphine and an alkyl halide.[7][8][9] The synthesis of GGTPP follows this reliable and high-yielding pathway.
The causality behind this choice of reaction is its efficiency and simplicity. Triphenylphosphine is an excellent nucleophile, and primary alkyl halides, such as geranyl bromide, are ideal substrates for SN2 reactions. The reaction is often driven to completion by heating in a non-polar solvent, from which the resulting phosphonium salt precipitates upon cooling, simplifying purification.[8]
Diagram: Synthesis Workflow
Caption: General workflow for the SN2 synthesis of GGTPP.
Protocol 2.1: Synthesis of this compound
This protocol describes a standard laboratory procedure for synthesizing GGTPP. The self-validating nature of this protocol lies in the expected physical changes: the formation of a white precipitate from a clear solution, which is the hallmark of a successful phosphonium salt synthesis.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq.).
-
Dissolution: Add a suitable solvent, such as toluene or xylene, to dissolve the triphenylphosphine under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reactant Addition: Add geranylgeranyl bromide (1.0 eq.) to the solution. Geranylgeranyl bromide can be synthesized from geranylgeraniol using reagents like phosphorus tribromide.[10]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 6-12 hours.[2]
-
Isolation: Upon completion, cool the mixture to room temperature. The product, GGTPP, will precipitate as a white or off-white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the purified GGTPP under vacuum to yield the final product. Characterize by NMR and mass spectrometry to confirm its identity and purity.
Application in Organic Synthesis: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] It is celebrated for its reliability and the high degree of control it offers over the location of the newly formed double bond. GGTPP serves as the precursor to the phosphorus ylide (or phosphorane) required for this transformation.
The reaction proceeds via the formation of a betaine and a subsequent four-membered oxaphosphetane intermediate, which decomposes to yield the final alkene and triphenylphosphine oxide.[7] The immense stability of the P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.
Diagram: Wittig Reaction Mechanism
Caption: The key stages of the Wittig reaction using a GGTPP-derived ylide.
Protocol 3.1: General Wittig Olefination using GGTPP
This protocol outlines the in-situ generation of the Wittig reagent from GGTPP and its subsequent reaction with a carbonyl compound.
-
Ylide Formation:
-
Suspend GGTPP (1.1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq.), dropwise. The formation of the ylide is indicated by a color change, typically to a deep red or orange.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the desired aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired alkene. The byproduct, triphenylphosphine oxide, is often less mobile on silica gel.
-
Biochemical Roles and Therapeutic Applications
Beyond its synthetic utility, the GGTPP scaffold is central to two key areas of biomedical research: the study of protein prenylation and the development of mitochondria-targeting therapeutics.
Protein Geranylgeranylation
Protein geranylgeranylation is a vital post-translational modification where a 20-carbon geranylgeranyl group is attached to a cysteine residue at the C-terminus of specific proteins.[12][13] This lipid anchor is critical for trafficking the protein to cellular membranes, a prerequisite for its function.[12] The geranylgeranyl moiety is derived from geranylgeranyl pyrophosphate (GGPP), a product of the mevalonate pathway.[12]
Key proteins, including small GTPases like Rho, Rac, and Cdc42, require geranylgeranylation to regulate critical cellular processes such as cell cycle progression, cytoskeletal organization, and signal transduction.[12][14] Dysregulation of this process is implicated in various diseases, including cancer, where these signaling pathways are often hyperactive.[14] GGTPP derivatives can be used as tools to study these pathways or as inhibitors to disrupt them.
Diagram: Protein Geranylgeranylation Pathway
Caption: Simplified pathway of protein geranylgeranylation.
Mitochondria-Targeting Anticancer Agents
The triphenylphosphonium (TPP⁺) cation is a well-established vector for delivering molecules to mitochondria.[15] Due to their large negative membrane potential (~160-180 mV, negative inside), mitochondria actively sequester these lipophilic cations from the cytoplasm. This principle has been harnessed to create "mitocans"—anticancer agents that selectively accumulate in the mitochondria of cancer cells, which often exhibit an even higher membrane potential than normal cells.[16]
By conjugating a cytotoxic payload or a biologically active moiety (like the geranylgeranyl group) to a TPP⁺ core, GGTPP and its derivatives can:
-
Induce mitochondrial dysfunction.
-
Disrupt the electron transport chain.
-
Increase the production of reactive oxygen species (ROS).[16]
This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[16]
Diagram: Mechanism of Mitochondrial Targeting
Caption: Accumulation of TPP⁺-conjugated compounds in the mitochondrial matrix.
Cytotoxicity of GGTPP Derivatives
The development of novel GGTPP derivatives is an active area of cancer research. By modifying the structure, researchers aim to enhance cytotoxicity and selectivity for cancer cells. Recent studies have shown that conjugating various heterocyclic compounds to the TPP⁺ moiety can yield potent anticancer agents.[18]
Table: In Vitro Cytotoxicity of TPP⁺-Quinazolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a representative TPP⁺-conjugated quinazolinone derivative (Compound 5o) against several human cancer cell lines, demonstrating its potent antiproliferative activity.[18]
| Cell Line | Cancer Type | IC₅₀ of Compound 5o (µM) |
| MCF-7 | Breast Cancer | 6.56 |
| HepG2 | Liver Cancer | 14.52 |
| A549 | Lung Cancer | 7.51 |
Data sourced from PubMed.[18]
Protocol 5.1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of a compound.[19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the GGTPP derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
This compound is a remarkably versatile molecule that bridges the gap between fundamental organic synthesis and applied biomedical science. Its role in the Wittig reaction provides chemists with a reliable tool for constructing complex molecular architectures. Simultaneously, its inherent ability to target mitochondria has positioned it and its derivatives as promising candidates for the next generation of anticancer therapeutics. The dual-functionality of the GGTPP scaffold—a synthetic handle and a mitochondrial delivery vector—ensures its continued relevance. Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, exploring their efficacy in combination therapies, and further elucidating their precise mechanisms of action within the complex network of cellular signaling.
References
-
AD PHARMACHEM. (n.d.). Methyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). WO2018154597A1 - Process for synthesis of glycopyrronium bromide.
-
MDPI. (n.d.). On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents. Retrieved from [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
Patsnap. (n.d.). Phosphorus tribromide patented technology retrieval search results. Retrieved from [Link]
-
PubMed. (2022). In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (2013). A Method for Synthesis of Homoallylic Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and antitumor activity of triphenylphosphonium-linked derivatives of quinazolinone. Retrieved from [Link]
-
ResearchGate. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]
-
PubMed. (2005). Geranylgeranylated proteins are involved in the regulation of myeloma cell growth. Retrieved from [Link]
-
PubMed. (n.d.). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Retrieved from [Link]
-
PubChem. (n.d.). Triphenylphosphonium bromide. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Retrieved from [Link]
-
Semantic Scholar. (1988). Triphenylphosphonium Bromide: A Convenient and Quantitative Source of Gaseous Hydrogen Bromide. Retrieved from [Link]
-
Oxford Academic. (2018). Protein geranylgeranylation: a possible new player in congenital heart defects. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. Retrieved from [Link]
-
YouTube. (2019). making phosphonium salts. Retrieved from [Link]
-
PubMed Central. (n.d.). A Requirement of Protein Geranylgeranylation for Chemokine Receptor Signaling and Th17 Cell Function in an Animal Model of Multiple Sclerosis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. Retrieved from [Link]
-
PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
Frontiers. (n.d.). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Geranylgeranylation. Retrieved from [Link]
- Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.
-
PubMed Central. (n.d.). The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease. Retrieved from [Link]
-
Swarthmore College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Targeting Mitochondria. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the phosphonium salts and a tethered/hybrid phosphonium.... Retrieved from [Link]
-
YouTube. (2020). Wittig reaction for alkene synthesis. Retrieved from [Link]
Sources
- 1. This compound (57784-37-9) for sale [vulcanchem.com]
- 2. Butyltriphenylphosphonium bromide CAS#: 1779-51-7 [m.chemicalbook.com]
- 3. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum [chemicalbook.com]
- 6. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Phosphorus tribromide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 11. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 14. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and antitumor activity of triphenylphosphonium-linked derivatives of quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Geranylgeranyltriphenylphosphonium Bromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Protein Prenylation in Cellular Research
Geranylgeranyltriphenylphosphonium Bromide (GGSP) is a lipophilic cation that belongs to a class of compounds investigated for their potential to disrupt essential cellular processes, particularly protein prenylation. This post-translational modification involves the covalent attachment of isoprenoid lipids, such as the 20-carbon geranylgeranyl group, to cysteine residues near the C-terminus of proteins. This process is critical for the proper localization and function of a multitude of signaling proteins, most notably small GTPases of the Rho family.[1][2][3][4]
The enzyme responsible for attaching the geranylgeranyl moiety is Geranylgeranyltransferase type I (GGTase-I).[1][3][4] By inhibiting GGTase-I, compounds like GGSP can prevent the membrane anchoring of key signaling proteins. This disruption leads to their mislocalization in the cytosol and subsequent inactivation, triggering downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration.[2][5] Consequently, GGTase-I inhibitors are valuable tools for studying cellular signaling pathways and are being actively investigated as potential therapeutic agents, particularly in oncology.[1][2][3][4]
This guide provides a comprehensive experimental framework for utilizing this compound in a cell culture setting. It details the necessary protocols to prepare the compound, determine its effective concentration, and assess its biological impact on cellular viability, protein prenylation, and apoptosis.
I. Reagent Preparation and Handling
Proper preparation of GGSP is critical for reproducible experimental outcomes. Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound.
-
Handling: Handle the powdered form of GGSP in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of GGSP waste according to your institution's hazardous waste guidelines.
Preparation of GGSP Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
Protocol:
-
In a chemical fume hood, weigh out the desired amount of GGSP powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the highest GGSP dose.
II. Determining the Effective Concentration: Dose-Response and Time-Course Studies
The optimal concentration and treatment duration for GGSP will be cell-line dependent. Therefore, it is essential to first perform a dose-response and time-course analysis to determine the half-maximal inhibitory concentration (IC50) and the optimal experimental window.
Recommended Cell Lines
A broad range of cancer cell lines have shown sensitivity to GGTase-I inhibitors.[2][7][8] Good starting points for screening GGSP include:
-
Breast Cancer: MCF-7, MDA-MB-231[7]
-
Lung Cancer: A549, H1299
-
Prostate Cancer: PC-3, DU145
Protocol for Determining IC50 using MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium[12]
-
GGSP stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the GGSP stock solution in complete culture medium. A common starting range is a serial dilution from 100 µM down to low nM concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GGSP or controls.
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking the plate for 5-15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the GGSP concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of GGSP that causes 50% inhibition of cell viability.
-
| Parameter | Recommended Starting Conditions |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| GGSP Concentration Range | 1 nM - 100 µM (logarithmic dilutions) |
| Incubation Times | 24 h, 48 h, 72 h |
| MTT Incubation | 3-4 hours |
| Solubilization | 15 min to overnight, depending on the solution |
| Absorbance Reading | 570 nm (reference 630 nm) |
III. Confirming Mechanism of Action: Inhibition of Protein Geranylgeranylation
A key validation step is to demonstrate that GGSP inhibits its intended target, GGTase-I, within the cell. This can be visualized by detecting the accumulation of unprenylated, cytosolic forms of known geranylgeranylated proteins, such as RhoA. Unprenylated proteins often exhibit a slight decrease in electrophoretic mobility (a shift to a higher apparent molecular weight) on an SDS-PAGE gel. A more definitive method is to separate cellular components into membrane and cytosolic fractions and observe the translocation of the target protein from the membrane to the cytosol.[5][13]
Workflow for Assessing Protein Prenylation Status
Caption: Workflow for analyzing protein prenylation by cellular fractionation and Western blot.
Protocol for Cell Fractionation and Western Blot
Materials:
-
Cells treated with GGSP and vehicle control
-
Ice-cold PBS
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mM EDTA, with protease and phosphatase inhibitors)
-
Membrane Fraction Buffer (e.g., lysis buffer with 1% SDS)[13]
-
Ultracentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies: anti-RhoA, anti-GAPDH (cytosolic marker), anti-Pan-Cadherin (membrane marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Cell Treatment and Harvest: Treat cells with the determined IC50 concentration of GGSP and a vehicle control for 24-48 hours. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-30 minutes. Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Fractionation by Ultracentrifugation: Centrifuge the lysate at 100,000 x g for 30-60 minutes at 4°C.[13]
-
Fraction Collection:
-
Carefully collect the supernatant, which contains the cytosolic fraction .
-
Resuspend the pellet in membrane fraction buffer; this is the membrane fraction .
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for all samples using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-RhoA, anti-GAPDH, anti-Pan-Cadherin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Confirm the purity of the fractions: GAPDH should be present only in the cytosolic fraction, and Pan-Cadherin only in the membrane fraction.
-
Compare the RhoA signal between the vehicle and GGSP-treated samples. Inhibition of geranylgeranylation is indicated by a decrease in RhoA in the membrane fraction and a corresponding increase in the cytosolic fraction in GGSP-treated cells.
-
IV. Assessing Downstream Effects: Induction of Apoptosis
Inhibition of GGTase-I often leads to the induction of apoptosis.[9] A common method to quantify this is by measuring the activity of effector caspases, such as caspase-3.
The Apoptotic Pathway and Caspase Activation
Caption: Simplified pathway showing GGSP-induced apoptosis via caspase activation.
Protocol for Caspase-3 Activity Assay (Fluorometric)
This protocol is based on the cleavage of a specific substrate (e.g., Ac-DEVD-AMC) by active caspase-3, which releases a fluorescent compound (AMC).[3]
Materials:
-
Cells treated with GGSP and controls in a 96-well plate (white or black, clear-bottom for adherent cells)
-
Cell Lysis Buffer
-
Caspase-3 Assay Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~440-460 nm)
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with GGSP at 1x and 2x the determined IC50 concentration, alongside a vehicle control, for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis:
-
Pellet suspension cells or remove medium from adherent cells.
-
Add 30-50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Assay Preparation:
-
Prepare a master mix of Assay Buffer containing DTT (final concentration typically 5-10 mM).
-
Add the Caspase-3 substrate to the master mix according to the manufacturer's instructions.
-
-
Reaction Incubation:
-
Add an equal volume (e.g., 30-50 µL) of the assay master mix to each well containing cell lysate.
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Calculate the fold-increase in caspase-3 activity in the GGSP-treated samples compared to the vehicle control. A significant increase in fluorescence indicates the induction of apoptosis.
-
V. Summary and Outlook
This compound serves as a potent tool for investigating the roles of protein geranylgeranylation in cell signaling and survival. The protocols outlined in this guide provide a robust framework for characterizing its effects. By systematically determining the IC50, confirming the inhibition of protein prenylation, and quantifying the induction of apoptosis, researchers can confidently employ GGSP to probe the intricate cellular pathways governed by GGTase-I. These studies will contribute to a deeper understanding of fundamental cellular processes and may inform the development of novel therapeutic strategies for diseases characterized by aberrant signaling, such as cancer.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity. (2006). Journal of Biological Chemistry. Retrieved from [Link]
-
Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds. (2007). Journal of Biological Chemistry. Retrieved from [Link]
-
Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. (2005). Journal of the American Chemical Society. Retrieved from [Link]
-
The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. (2014). PLoS ONE. Retrieved from [Link]
-
Localization and translocation of RhoA protein in the human gastric cancer cell line SGC-7901. (2005). World Journal of Gastroenterology. Retrieved from [Link]
-
Geranylgeranyltransferase I as a target for anti-cancer drugs. (2007). The Journal of Clinical Investigation. Retrieved from [Link]
-
Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3. (2006). Anticancer Research. Retrieved from [Link]
-
Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics. (2017). Scientific Data. Retrieved from [Link]
-
Anti-proliferative activity of RIHMS-Qi-23 against MCF-7 breast cancer cell line is through inhibition of cell proliferation and senescence but not inhibition of targeted kinases. (2023). PLOS ONE. Retrieved from [Link]
-
Determination of activated Rho. (A) Western blot showing the 27 kDa... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of cancer cell line sensitivities to MRCK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. (2014). PLOS ONE. Retrieved from [Link]
-
Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. (2023). MDPI. Retrieved from [Link]
-
Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells. (2015). Avicenna Journal of Medical Biotechnology. Retrieved from [Link]
-
Induction of DR5-Dependent Apoptosis by PGA2 through ATF4-CHOP Pathway. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). Molecules. Retrieved from [Link]
-
What would be right (to be ideal or Potential) concentration (ug/ml) of a plant crude drug extract on MCF-7 cell lines? (2019). ResearchGate. Retrieved from [Link]
-
Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. (2022). BMC Cancer. Retrieved from [Link]
-
The pro-proliferative effect of interferon-γ in breast cancer cell lines is dependent on stimulation of ASCT2-mediated glutamine cellular uptake. (2021). Life Sciences. Retrieved from [Link]
Sources
- 1. A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization and translocation of RhoA protein in the human gastric cancer cell line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative activity of RIHMS-Qi-23 against MCF-7 breast cancer cell line is through inhibition of cell proliferation and senescence but not inhibition of targeted kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Induction of Apoptosis by Green Synthesized Gold Nanoparticles Through Activation of Caspase-3 and 9 in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Geranylgeranyltriphenylphosphonium Bromide for Targeted Mitochondrial Studies
Part 1: Foundational Principles
1.1. Abstract
This guide provides a comprehensive overview and detailed protocols for the use of Geranylgeranyltriphenylphosphonium (GGTPP) Bromide in mitochondrial research. We delve into the core principles of its mitochondrial targeting mechanism, its function as an inhibitor of protein prenylation, and its practical applications in cellular and molecular biology. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for assessing mitochondrial membrane potential, verifying inhibitory action, and measuring downstream cellular consequences. This document is structured to provide not only the methodology but also the scientific rationale behind experimental design, ensuring robust and interpretable results.
1.2. The Mitochondrion as a Strategic Research Target
Mitochondria are central hubs for cellular metabolism, energy production, and signaling.[1][2] Their dysfunction is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders, making them a critical target for therapeutic intervention and basic research.[1][3] A key challenge has been the development of molecules that can selectively accumulate within this organelle to exert a localized effect.
1.3. The Triphenylphosphonium (TPP) Cation: A "Molecular GPS" for Mitochondria
A highly successful strategy for mitochondrial targeting involves conjugating a molecule of interest to a lipophilic cation, most commonly the triphenylphosphonium (TPP) cation.[3][4][5] The underlying principle is elegantly simple and leverages the natural bioenergetics of the cell.
-
The Driving Force: The mitochondrial electron transport chain actively pumps protons out of the mitochondrial matrix, creating a substantial electrochemical gradient. This results in a large negative membrane potential (ΔΨm) across the inner mitochondrial membrane, typically ranging from -150 to -180 mV.[1][6]
-
Accumulation: The TPP cation, which possesses a positive charge delocalized over its three phenyl rings, readily passes through cellular and mitochondrial membranes.[7] Driven by the strong negative potential of the matrix, it accumulates inside the mitochondria at concentrations that can be 100- to 1000-fold higher than in the cytoplasm, in accordance with the Nernst equation.[3][7]
This targeted accumulation transforms the TPP moiety into a powerful vehicle for delivering specific probes or therapeutic agents directly to the mitochondrial matrix.[8][9]
1.4. Geranylgeranyltriphenylphosphonium (GGTPP): A Targeted Inhibitor
GGTPP is a dual-function molecule. It consists of the TPP targeting cation covalently linked to a geranylgeranyl group. This isoprenoid lipid tail is not merely a passive passenger; it is a substrate mimic for the enzyme Geranylgeranyltransferase I (GGTase-I). This enzyme is crucial for a post-translational modification called protein prenylation, where it attaches a 20-carbon geranylgeranyl lipid anchor to specific intracellular proteins, particularly small GTPases like Rho, Rac, and Rap.[10][11][12] This lipid anchor is essential for trafficking these proteins to their correct cellular membranes to perform their signaling functions.
Therefore, GGTPP is designed to act as a mitochondria-targeted inhibitor of protein geranylgeranylation . By concentrating the inhibitory geranylgeranyl group within the mitochondria, it allows researchers to specifically investigate the roles of prenylated proteins within this organelle, a function distinct from untargeted GGTase-I inhibitors which act globally throughout the cell.
Part 2: Mechanism of Action
2.1. Mitochondrial Accumulation Pathway
The primary mechanism of GGTPP action begins with its accumulation in the mitochondrial matrix, a process dictated by its physicochemical properties and the cell's bioenergetic state.
Caption: Workflow for ΔΨm Measurement.
Causality: The delocalized positive charge of the TPP cation allows it to permeate lipid bilayers without a dedicated transporter. The immense electrical driving force of the mitochondrial membrane potential (ΔΨm) acts as an electrophoretic force, actively drawing the positively charged GGTPP molecule into the negatively charged mitochondrial matrix and concentrating it there.[4][7][13]
2.2. Inhibition of Protein Geranylgeranylation
Once accumulated, the geranylgeranyl moiety of GGTPP acts as a competitive inhibitor of GGTase-I. This disrupts the normal post-translational modification of mitochondrial or mitochondria-associated proteins that require this lipid anchor for their function or localization.
Sources
- 1. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting lipophilic cations to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of lipophilic dications by mitochondria and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyl and geranylgeranyl transferase inhibitors: an anti-inflammatory effect. Comment to “Inhibition of protein geranylgeranylation and farnesylation protects against graft-versus-host disease via effects on CD4 effector T cells” Haematologica. 2013;98(1):31-40 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein geranylgeranylation and farnesylation protects against graft-versus-host disease via effects on CD4 effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for the Dissolution and Application of Geranylgeranyltriphenylphosphonium Bromide in In Vitro Assays
Introduction: Targeting Protein Prenylation with Geranylgeranyltriphenylphosphonium Bromide
This compound (GGSP) is a lipophilic cation belonging to the triphenylphosphonium (TPP) class of compounds. These molecules are of significant interest in cell biology and drug discovery due to their ability to selectively accumulate within mitochondria, driven by the large mitochondrial membrane potential. GGSP's structure, featuring a geranylgeranyl moiety, positions it as a competitive inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme is crucial for the post-translational modification of various proteins, most notably the Rho family of small GTPases.[1][2] By preventing the attachment of a geranylgeranyl lipid anchor, GGSP effectively inhibits the membrane localization and subsequent activation of these key signaling proteins.[1][3] This application note provides a detailed protocol for the proper dissolution of GGSP for use in in vitro assays, along with insights into its mechanism of action and experimental considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GGSP is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₈BrP | Santa Cruz Biotechnology |
| Molecular Weight | 615.67 g/mol | Santa Cruz Biotechnology |
| Appearance | Pale yellow solid | Internal Data |
| CAS Number | 57784-37-9 | Santa Cruz Biotechnology |
Protocol for Dissolving this compound
The lipophilic nature of GGSP necessitates the use of an organic solvent to prepare a stock solution that is compatible with aqueous cell culture media for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell culture systems at low final concentrations.
Materials
-
This compound (GGSP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated precision pipette
-
Vortex mixer
-
Sterile cell culture medium appropriate for the assay
Preparation of a 10 mM Stock Solution
-
Aseptic Technique: All steps should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.
-
Weighing the Compound: Accurately weigh out a desired amount of GGSP powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.6157 mg of GGSP (Molecular Weight = 615.67 g/mol ).
-
Initial Dissolution: Add the weighed GGSP to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates. Gentle warming (to no more than 37°C) can be applied if dissolution is slow, but care should be taken to avoid degradation of the compound.
-
Storage: Store the 10 mM GGSP stock solution at -20°C in amber or light-protected vials to prevent photodegradation. Properly stored, the stock solution should be stable for several months.
Preparation of Working Solutions
For in vitro assays, the GGSP stock solution must be further diluted in cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock 1:1000 in culture medium.
-
Solvent Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of GGSP being tested to account for any solvent-induced effects on the cells.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for utilizing a GGSP stock solution in a cell-based assay.
Caption: Workflow for Preparing and Using GGSP in In Vitro Assays.
Mechanism of Action: Inhibition of Rho GTPase Prenylation
The biological activity of GGSP stems from its ability to interfere with the post-translational modification of Rho family GTPases. This process, known as geranylgeranylation, is essential for the proper localization and function of these proteins.[1][3]
-
GGTase-I Inhibition: GGSP acts as a competitive inhibitor of Geranylgeranyltransferase type I (GGTase-I).[1][2] The geranylgeranyl moiety of GGSP mimics the natural substrate, geranylgeranyl pyrophosphate (GGPP).
-
Prevention of Prenylation: By binding to the active site of GGTase-I, GGSP prevents the transfer of a geranylgeranyl lipid anchor to the C-terminal cysteine residue of Rho GTPases (e.g., RhoA, Rac1, Cdc42).[3]
-
Inhibition of Membrane Association: The lipid anchor is critical for the translocation of Rho GTPases from the cytosol to the cell membrane. Without this modification, these proteins remain in their inactive, GDP-bound state in the cytoplasm.[4]
-
Downstream Signaling Blockade: As membrane association is a prerequisite for their activation by guanine nucleotide exchange factors (GEFs), the inhibition of prenylation effectively blocks the entire downstream signaling cascade regulated by Rho GTPases. This includes processes such as cytoskeleton organization, cell migration, and cell cycle progression.
The following diagram illustrates the inhibitory effect of GGSP on the Rho GTPase signaling pathway.
Caption: Mechanism of GGSP-mediated Inhibition of Rho GTPase Signaling.
Application Considerations and Best Practices
-
Solubility Limits: While DMSO is an effective solvent, it is advisable to prepare stock solutions at a concentration that ensures complete solubilization. If precipitation is observed upon dilution in aqueous media, consider preparing a more dilute stock solution or using a different solvent system, though compatibility with the cell model must be verified.
-
Cytotoxicity of the Vehicle: Always determine the maximum tolerable concentration of DMSO for your specific cell line. This can be done by performing a dose-response curve with the solvent alone and assessing cell viability.
-
Purity of the Compound: The purity of the GGSP used can significantly impact experimental results. It is recommended to use a high-purity grade of the compound and to verify its identity if possible.
-
Light Sensitivity: As a precautionary measure, protect all solutions containing GGSP from prolonged exposure to light to minimize the risk of photodegradation.
Conclusion
This compound is a valuable tool for studying the role of Rho GTPase signaling in various biological processes. By following this detailed protocol for its dissolution and application, researchers can ensure the reliable and reproducible use of this inhibitor in a wide range of in vitro assays. A clear understanding of its mechanism of action as an inhibitor of geranylgeranyltransferase I is crucial for the accurate interpretation of experimental data.
References
- Broussard, J. A., et al. (2013). "The role of Rho GTPases in the regulation of the actin cytoskeleton.
- Peterson, Y. K., et al. (2009). "Discovery of geranylgeranyltransferase-I inhibitors with novel scaffolds by the means of quantitative structure-activity relationship modeling, virtual screening, and experimental validation." Journal of Medicinal Chemistry, 52(14), 4210-4220.
- Dinsmore, C. J., et al. (2003). "Inhibitors of farnesyltransferase and geranylgeranyltransferase-I for antitumor therapy: substrate-based design, conformational constraint and biological activity." Current Topics in Medicinal Chemistry, 3(7), 811-829.
- Casey, P. J., & Seabra, M. C. (1996). "Protein prenyltransferases." Journal of Biological Chemistry, 271(10), 5289-5292.
Sources
- 1. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of geranylgeranyltransferase-I inhibitors with novel scaffolds by the means of quantitative structure-activity relationship modeling, virtual screening, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inhibiting Ras Signaling by Targeting Geranylgeranyltransferase I
Topic: Geranylgeranyltriphenylphosphonium Bromide as a Tool for Inhibiting Ras Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ras family of small GTPases are critical signaling hubs that, when mutated, are implicated in approximately 30% of all human cancers.[1] The biological activity of Ras proteins is critically dependent on their localization to the plasma membrane, a process facilitated by post-translational lipid modifications known as prenylation. While farnesylation is the primary modification for Ras, a well-documented "escape route" exists: when farnesyltransferase (FTase) is blocked, key isoforms like K-Ras and N-Ras can be alternatively modified by Geranylgeranyltransferase I (GGTase-I), thereby maintaining their oncogenic activity.[2][3] This makes GGTase-I a compelling target for fully abrogating Ras function. This guide details the scientific rationale for targeting GGTase-I, explores the mechanistic potential of geranylgeranyl-based compounds like this compound (GGSP) as research tools, and provides detailed protocols for validating the inhibition of Ras signaling pathways in a laboratory setting.
Part 1: The Scientific Foundation - Understanding Ras Prenylation and its 'Escape Route'
The Necessity of Membrane Anchoring for Ras Function
Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] In their active state, they recruit downstream effector proteins like Raf kinases and PI3K to the plasma membrane, initiating signaling cascades that drive cell proliferation, survival, and differentiation.[5] This recruitment is entirely dependent on Ras being physically anchored to the inner leaflet of the plasma membrane. This anchoring is achieved through a multi-step post-translational modification process initiated by prenylation.[6]
The Two Arms of CAAX Prenylation: FTase and GGTase-I
The journey to the membrane for Ras begins with the recognition of a C-terminal "CAAX" motif (where C is cysteine, A is an aliphatic amino acid, and X is a terminal amino acid).[7] Two key cytosolic enzymes, which are heterodimers sharing a common α subunit but differing in their β subunits, catalyze the initial, rate-limiting step:[7]
-
Farnesyltransferase (FTase): This enzyme attaches a 15-carbon farnesyl lipid to the cysteine of the CAAX box. K-Ras and N-Ras are canonical substrates for FTase.[3]
-
Geranylgeranyltransferase I (GGTase-I): This enzyme attaches a larger, 20-carbon geranylgeranyl lipid. Proteins where the 'X' in the CAAX box is typically a leucine, such as Rho, Rac, and Ral GTPases, are primary substrates for GGTase-I.[7][8]
Following this lipid modification, further processing by other enzymes readies the Ras protein for stable membrane insertion.[6]
The GGTase-I "Escape Route" for Oncogenic Ras
The discovery that Ras requires farnesylation for its cancer-causing activity led to the development of farnesyltransferase inhibitors (FTIs) as potential anticancer agents.[1][9] However, a critical resistance mechanism was soon identified: in the presence of FTIs, oncogenic K-Ras and N-Ras can be alternatively prenylated by GGTase-I.[2] This alternative geranylgeranylation functionally substitutes for farnesylation, allowing Ras to traffic to the membrane and continue its oncogenic signaling.[1] This phenomenon underscores a crucial concept: to effectively block the processing of these Ras isoforms, inhibition of GGTase-I is required.[1][3]
Part 2: this compound (GGSP) as a Mechanistic Probe
The Rationale for GGSP as a GGTase-I Inhibitor
GGTase-I functions by binding two substrates: the target protein (e.g., Ras) and the lipid donor, geranylgeranyl pyrophosphate (GGPP).[6] A logical strategy to inhibit this enzyme is through competitive inhibition at the GGPP binding site.
This compound (GGSP) is a compound composed of two key moieties:
-
A Geranylgeranyl Group: This 20-carbon isoprenoid chain is identical to the lipid transferred by GGTase-I from its natural substrate, GGPP. This structural mimicry forms the basis of the hypothesis that GGSP can act as a competitive inhibitor, occupying the GGPP binding pocket on GGTase-I and preventing the enzyme from processing its protein substrates.
-
A Triphenylphosphonium Cation: This lipophilic cationic group is well-known to facilitate the passage of molecules across biological membranes, including the mitochondrial inner membrane. This property is crucial for a research tool, as it enhances cellular uptake and allows the compound to reach its cytosolic target, GGTase-I.
While many highly potent and selective GGTase-I inhibitors described in the literature are peptidomimetics that mimic the CAAX motif of the protein substrate,[10][11] GGSP represents a tool designed to compete with the lipid substrate. Its use in studying Ras signaling, therefore, requires careful empirical validation, for which the protocols below provide a comprehensive framework.
Part 3: Experimental Design and Protocols
The following protocols provide a self-validating system to confirm the efficacy and mechanism of action of a putative GGTase-I inhibitor like GGSP.
General Laboratory Procedures
-
Compound Preparation: GGSP is typically soluble in organic solvents like DMSO or ethanol.[12][13] Prepare a concentrated stock solution (e.g., 10-50 mM). For cell culture experiments, the final solvent concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle-only control (e.g., DMSO) must be included in all experiments.
-
Cell Culture: Use cell lines with known Ras mutations (e.g., K-Ras mutant pancreatic or colon cancer cell lines). Maintain cells using standard aseptic techniques in a 37°C, 5% CO2 incubator.[14][15] Ensure cells are free from mycoplasma contamination.[16]
-
Stability: Be aware that components in cell culture media can potentially affect compound stability.[17][18] While initial experiments can assume stability, unexpected results may warrant pre-incubation of the compound in media to test for degradation.
Protocol 1: Determining Cellular Potency via Proliferation Assay
This protocol establishes the concentration range at which the inhibitor affects cell viability/proliferation, yielding an IC50 value.
Principle: Active Ras signaling drives cell proliferation. Inhibiting this pathway is expected to reduce the rate of cell division. A BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis in proliferating cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of GGSP in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" and "no-treatment" control wells. Incubate for 48-72 hours.
-
BrdU Labeling: Approximately 2-4 hours before the end of the incubation period, add BrdU labeling solution (e.g., 10 µM final concentration) to each well.[12]
-
Fixation and Detection: At the end of the incubation, fix the cells, permeabilize them, and treat with nuclease to expose the incorporated BrdU. Detect the BrdU using a specific primary antibody followed by a fluorescently-labeled or HRP-conjugated secondary antibody, according to the manufacturer's protocol.[12]
-
Quantification: Read the plate on a fluorescence or absorbance plate reader.
-
Data Analysis: Plot the signal (e.g., absorbance) against the log of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line with known K-Ras or N-Ras mutation | MIA PaCa-2 (Pancreatic) |
| Seeding Density | Cells per well in a 96-well plate | 3,000 cells/well |
| Treatment Duration | Incubation time with the inhibitor | 72 hours |
| Concentration Range | Range of inhibitor concentrations tested | 0.01 µM to 100 µM |
| Assay Readout | Method for quantifying cell proliferation | BrdU incorporation |
| Calculated Value | Half-maximal inhibitory concentration | IC50 |
Protocol 2: Validating the Mechanism - Inhibition of Protein Geranylgeranylation
This is the most critical experiment to confirm that the compound works via the hypothesized mechanism.
Principle: Inhibition of GGTase-I prevents the attachment of the geranylgeranyl lipid to substrate proteins. This unprocessed form of the protein has a slightly higher molecular weight and will migrate more slowly on an SDS-PAGE gel, resulting in a detectable "band shift".[1] A common biomarker for GGTase-I activity is the Rap1A protein.[10]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with GGSP at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 5x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 12-15% acrylamide for small GTPases).
-
Western Blot: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against a known GGTase-I substrate (e.g., anti-Rap1A or anti-RhoA).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with an antibody for a loading control (e.g., anti-Actin or anti-GAPDH).
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Look for the appearance of a slower-migrating band in the GGSP-treated lanes compared to the control lane.
Protocol 3: Assessing Inhibition of Downstream Ras Signaling
This protocol confirms that the inhibition of protein prenylation translates to a functional blockade of the downstream Ras signaling cascade.
Principle: When Ras is prevented from localizing to the membrane, it cannot activate its downstream effectors. A hallmark of Ras pathway activity is the phosphorylation of kinases in the MAPK (e.g., ERK) and PI3K (e.g., Akt) pathways.[5][19] A reduction in the phosphorylated forms of these proteins indicates successful upstream inhibition.
Methodology:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 3.2. A shorter treatment time (e.g., 2-24 hours) may be sufficient to observe changes in signaling.
-
Western Blot: Perform Western blotting as described in Protocol 3.2.
-
Immunoblotting: Probe separate membranes (or strip and re-probe) with antibodies for:
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2 (t-ERK)
-
Phospho-Akt (p-Akt)
-
Total Akt (t-Akt)
-
A loading control (e.g., Actin)
-
-
Analysis: Quantify the band intensities. A positive result is a dose-dependent decrease in the ratio of p-ERK/t-ERK and p-Akt/t-Akt in the GGSP-treated samples compared to the vehicle control.
Part 4: Data Interpretation and Troubleshooting
| Observation | Potential Cause(s) | Suggested Action(s) |
| High IC50 in proliferation assay; no effect on signaling. | 1. Compound is not cell-permeable.2. Compound is unstable in media.3. Compound is not a potent GGTase-I inhibitor. | 1. Verify compound purity.2. Test in an in-vitro GGTase-I enzymatic assay.3. Increase concentration range. |
| Band shift observed, but no effect on p-ERK/p-Akt. | 1. The specific cell line may not be solely reliant on Ras signaling for survival.2. Redundant signaling pathways are compensating.[5] | 1. Confirm Ras-dependency of the cell line.2. Use serum-starved conditions before a short stimulation with a growth factor (e.g., EGF) to synchronize signaling. |
| Cell death observed at all concentrations. | Compound has off-target toxicity. | Lower the concentration range significantly. Perform a shorter-duration toxicity assay (e.g., 24 hours). |
| No band shift observed, but proliferation is inhibited. | The compound's anti-proliferative effect is likely independent of GGTase-I inhibition (off-target effect). | This result suggests the primary hypothesis is incorrect for this compound. Investigate other potential targets. |
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
-
Bergo, M. O., & Young, S. G. (2007). Geranylgeranyltransferase I as a target for anti-cancer drugs. The Journal of Clinical Investigation. [Link]
-
Whyte, D. B., et al. (1997). K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors. Journal of Biological Chemistry. [Link]
-
Baron, R. A., et al. (2009). Phosphonocarboxylates inhibit the second geranylgeranyl addition by Rab geranylgeranyl transferase. Journal of Biological Chemistry. [Link]
-
Goth, A., et al. (2021). Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B. International Journal of Molecular Sciences. [Link]
-
Fu, H., et al. (2005). Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. Journal of the American Chemical Society. [Link]
-
Sjogren, A. K., et al. (2007). GGTase-I deficiency reduces tumor formation and improves survival in mice with K-RAS–induced lung cancer. The Journal of Clinical Investigation. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: geranylgeranyltransferase I inhibitor. [Link]
-
Vogt, A., et al. (1997). Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I. Journal of Biological Chemistry. [Link]
-
Lerner, E. C., et al. (1997). Inhibition of Protein Geranylgeranylation Causes a Superinduction of Nitric-Oxide synthase-2 by interleukin-1beta in Vascular Smooth Muscle Cells. Journal of Biological Chemistry. [Link]
-
Patricelli, M. P., et al. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science. [Link]
-
Pleszczyńska, M., & Hohl, R. J. (2017). Protein Prenyltransferases and Their Inhibitors. Molecules. [Link]
-
Yonemoto, M., et al. (2002). A new class of type I protein geranylgeranyltransferase (GGTase I) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hobbs, G. A., et al. (2020). Inhibition of RAS: proven and potential vulnerabilities. RSC Chemical Biology. [Link]
-
Falchook, G. S., et al. (2016). A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors. Investigational New Drugs. [Link]
-
Blum, R., et al. (2005). Ras Inhibition in Glioblastoma Down-Regulates Hypoxia-Inducible Factor-1Alpha, Causing Glycolysis Shutdown and Cell Death. Cancer Research. [Link]
-
Lerner, E. C., Hamilton, A. D., & Sebti, S. M. (1997). Inhibition of Ras prenylation: a signaling target for novel anti-cancer drug design. Anticancer Drug Design. [Link]
-
Van, T. T., et al. (2025). Direct Inhibition of RAS Reveals the Features of Oncogenic Signaling Driven by RAS G12 and Q61 Mutations. Cancer Discovery. [Link]
-
Ponzini, E., et al. (2021). The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells. Frontiers in Molecular Biosciences. [Link]
-
Al-Mugren, K. S., et al. (2025). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
-
Santamaria, D., et al. (2024). RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade. Nature Communications. [Link]
-
Hallin, J., et al. (2024). Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers. Cancer Discovery. [Link]
-
Gill, A. (2025). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. Drug Hunter Flash Talk. [Link] (Note: This is a placeholder URL for illustrative purposes).
-
Uprety, D., & Adjei, A. A. (2021). Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy. Cancers. [Link]
-
Le, K., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. [Link]
-
Kortüm, R. L., et al. (2011). Biomarkers downstream of RAS: a search for robust transcriptional targets. Cancer Genetics. [Link]
-
Burgering, B. M., & Bos, J. L. (1995). Signal Transduction by Ras-Like GTPases: A Potential Target for Anticancer Drugs. Clinical and Experimental Metastasis. [Link]
-
Guryev, E. L., et al. (2020). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Nanomaterials. [Link]
-
Al-Awadi, N. A., et al. (2025). Synthesis and transformations of triphenylpropargylphosphonium bromide. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Roskoski, R. Jr. (2010). Mechanism of action of anti-BRAF drugs on the RAS signaling pathway. ResearchGate. [Link]
-
Li, M. (2024). Mammalian cell culture and transfection for stable cell lines generation. protocols.io. [Link]
-
Barres, B. A. (2014). Purification and Culture of Retinal Ganglion Cells from Rodents. Cold Spring Harbor Protocols. [Link]
-
Li, H. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. WVU Shared Research Facilities. [Link]
-
Hercouet, A., & Le Corre, M. (1988). Triphenylphosphonium Bromide: A Convenient and Quantitative Source of Gaseous Hydrogen Bromide. Synthesis. [Link]
- CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
Sources
- 1. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - GGTase-I deficiency reduces tumor formation and improves survival in mice with K-RAS–induced lung cancer [jci.org]
- 4. Signal Transduction by Ras-Like GTPases: A Potential Target for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Inhibition of Ras prenylation: a signaling target for novel anti-cancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
- 14. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 15. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Biomarkers downstream of RAS: a search for robust transcriptional targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Geranylgeranyltriphenylphosphonium Bromide for Advanced Fluorescence Microscopy Studies of Mitochondria
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Geranylgeranyltriphenylphosphonium (GGSPB) Bromide for the fluorescent imaging of mitochondria in live cells. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the underlying principles.
Foundational Principle: Targeting the Powerhouse of the Cell
Visualizing mitochondria in living cells is fundamental to understanding cellular metabolism, apoptosis, and a range of pathologies. The high negative potential across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm), is a primary indicator of cellular health and function.[1][2] This electrochemical gradient provides a powerful, natural targeting mechanism for a specific class of molecules: lipophilic cations.
The triphenylphosphonium (TPP) cation is a preeminent targeting moiety for delivering molecular cargo to mitochondria.[3][4] Its positive charge and delocalized lipophilicity enable it to pass through cellular and mitochondrial membranes and accumulate within the mitochondrial matrix in response to the negative membrane potentials. Geranylgeranyltriphenylphosphonium (GGSPB) leverages this principle, combining the TPP targeting headgroup with a long, lipophilic geranylgeranyl tail, enhancing its interaction with lipid membranes.
Mechanism of Action: A Stepwise Accumulation
The accumulation of GGSPB within mitochondria is not a single step but a sequential process driven by two distinct membrane potentials. This targeted accumulation is the core principle behind its use as a fluorescent probe.
-
Step 1: Plasma Membrane Translocation: The cell's plasma membrane maintains a negative potential of approximately -30 to -60 mV. This potential drives the initial accumulation of the positively charged GGSPB from the extracellular medium into the cell's cytosol.[4]
-
Step 2: Mitochondrial Sequestration: The mitochondrial inner membrane maintains a much stronger negative potential (ΔΨm) of around -150 to -180 mV. This potent electrochemical gradient drives the further accumulation of GGSPB from the cytosol into the mitochondrial matrix, leading to concentrations several hundred-fold higher than in the cytoplasm.[4]
This potential-driven accumulation means that the fluorescence intensity of GGSPB within mitochondria is directly proportional to the ΔΨm. Healthy, highly polarized mitochondria will exhibit bright fluorescence, while depolarized or unhealthy mitochondria will show a significantly diminished signal.
Caption: Mechanism of GGSPB accumulation driven by membrane potentials.
Application Notes: Experimental Design and Controls
Primary Application: Monitoring Mitochondrial Health
GGSPB is ideally suited for real-time monitoring of ΔΨm in live cells. Its fluorescence intensity serves as a robust reporter of mitochondrial functional status. A decrease in fluorescence indicates mitochondrial depolarization, a key event in oxidative stress, toxicity, and the onset of apoptosis.
Fluorescence Properties and Quenching
While many TPP-based probes use the TPP moiety solely as a targeting vehicle for a separate fluorophore[3][5], compounds like GGSPB can possess intrinsic fluorescence. It is also important to consider the phenomenon of fluorescence quenching. At the high concentrations achieved within healthy mitochondria, some cationic probes can form aggregates, leading to self-quenching of the fluorescent signal.[6] This can manifest as a less-than-proportional increase in fluorescence at very high membrane potentials. Researchers should characterize the concentration-dependent fluorescence to understand the probe's behavior in their specific system.
Essential Experimental Controls
To ensure that observed changes in fluorescence are genuinely due to alterations in ΔΨm, the following controls are critical.
| Control Type | Purpose | Procedure & Expected Outcome |
| Positive Control (Depolarization) | To confirm that the GGSPB signal is responsive to ΔΨm. | Treat cells with a protonophore uncoupler like CCCP (10 µM for 10-20 min). This collapses the ΔΨm, leading to the rapid dispersal of GGSPB from mitochondria and a significant loss of punctate fluorescence.[7][8] |
| Co-localization Control | To verify that the GGSPB signal originates from mitochondria. | Co-stain cells with GGSPB and a spectrally distinct, well-characterized mitochondrial stain (e.g., MitoTracker™ Deep Red). The fluorescence signals should show a high degree of overlap.[4] |
| Vehicle Control | To rule out effects from the probe's solvent. | Treat cells with the same concentration of the solvent (e.g., DMSO) used for the GGSPB working solution. No change in mitochondrial morphology or fluorescence should be observed. |
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
Causality: A high-concentration, anhydrous DMSO stock ensures probe stability and minimizes the volume of solvent added to aqueous cell culture media, preventing solvent-induced artifacts.
-
Prepare 1 mM Stock Solution: Dissolve the GGSPB Bromide powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Storage: Store aliquots at -20°C or below, protected from light and moisture. A properly stored stock solution is stable for at least one month.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it in warm (37°C) complete cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (see protocol below). Note: Prepare aqueous working solutions fresh for each experiment.
Protocol 2: Staining Live Adherent Cells for Fluorescence Microscopy
Causality: Incubating at 37°C is crucial as the mitochondrial membrane potential and probe uptake are active, temperature-dependent biological processes. A working concentration range is provided, as the optimal concentration can vary between cell types due to differences in metabolic activity and membrane potential.
Caption: Workflow for staining live adherent cells with GGSPB.
Step-by-Step Methodology:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for microscopy. Culture until they reach 50-70% confluency.
-
Prepare Staining Solution: Prepare a working solution of GGSPB at a final concentration between 50 nM and 200 nM in pre-warmed (37°C) complete culture medium. Scientist's Tip: It is highly recommended to perform a concentration titration to determine the optimal signal-to-noise ratio for your specific cell line and experimental conditions.
-
Staining: Aspirate the culture medium from the cells and gently add the GGSPB staining solution.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a CO₂ incubator, protected from light.[8]
-
Wash (Recommended): While not always required, a wash step can improve the signal-to-noise ratio. Gently aspirate the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or fresh medium.[9]
-
Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells. Proceed immediately to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
Protocol 3: Image Acquisition
Causality: The selection of appropriate filters is paramount to specifically capture the fluorescence emission from the probe while rejecting the excitation light. Since the precise spectral properties of GGSPB are not widely published, an initial spectral scan is the most rigorous approach.
-
Determine Optimal Spectra: If possible, perform excitation and emission scans on a fluorometer to determine the precise spectral peaks for GGSPB in your buffer system.
-
Microscope Filter Selection: Based on the TPP structure, excitation is often in the UV to blue range. A standard DAPI (Ex: ~360 nm) or GFP/FITC (Ex: ~488 nm) filter set may be a good starting point for initial tests.[10] The emission is likely to be in the green-to-orange range.
-
Image Capture Settings: Use the lowest possible excitation laser power and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching, which can themselves induce mitochondrial stress and alter ΔΨm.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | - Incorrect filter set.- GGSPB concentration too low.- Cells are unhealthy/depolarized. | - Verify excitation/emission spectra. Test different standard filter sets.- Increase GGSPB concentration in 50 nM increments.- Check cell viability; run a positive control (e.g., healthy, unstressed cells). |
| High Background | - GGSPB concentration too high.- Inadequate washing. | - Reduce GGSPB concentration.- Increase the number and duration of wash steps post-incubation. |
| Rapid Fading (Photobleaching) | - Excitation light is too intense.- Excessive exposure time. | - Reduce laser power.- Use a more sensitive detector or increase camera gain/binning to shorten exposure times.- Use an anti-fade agent in the imaging medium if compatible with live cells. |
| Signal is Diffuse (Not Punctate) | - Mitochondria are depolarized.- Cell membrane is compromised. | - Run a CCCP positive control to confirm what a depolarized state looks like.- Check for signs of cell death (e.g., using a viability dye like Propidium Iodide). |
References
-
Zou, X., et al. (2023). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. The Plant Journal. Available at: [Link]
-
Kalyanaraman, B., et al. (2018). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available at: [Link]
-
Rivera, O.D. (2023). Staining of Mitochondria, Nucleus, and Cell Membrane for Fluorescent Microscopy (in vitro adherent cells). Benchling. Available at: [Link]
-
Loew, L. M. (1994). Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction. Biophysical Journal. Available at: [Link]
-
Feng, L., et al. (2018). A novel mitochondrial-targeting near-infrared fluorescent probe for imaging γ-glutamyl transpeptidase activity in living cells. Analyst. Available at: [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
-
Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JoVE. Available at: [Link]
-
Liu, H-W., et al. (2021). Membrane-Activated Fluorescent Probe for High-Fidelity Imaging of Mitochondrial Membrane Potential. Analytical Chemistry. Available at: [Link]
-
Agilent Technologies. (n.d.). Excitation and Emission of Green Fluorescent Proteins. Available at: [Link]
Sources
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Triphenylphosphonium is an effective targeting moiety for plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mitochondrial-targeting near-infrared fluorescent probe for imaging γ-glutamyl transpeptidase activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Protocols · Benchling [benchling.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Geranylgeranyltriphenylphosphonium Bromide Insolubility Issues
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium Bromide (GGTPPBr). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile compound. As a quaternary phosphonium salt, GGTPPBr finds application in both organic synthesis as a Wittig reagent and in cell biology as a mitochondrial-targeting agent.[1][2] However, its complex structure—featuring a lipophilic 20-carbon geranylgeranyl chain, three phenyl rings, and an ionic phosphonium bromide head—presents unique solubility characteristics that can be challenging.
This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 57784-37-9 | [3] |
| Molecular Formula | C₃₈H₄₈BrP | [3] |
| Molecular Weight | 615.67 g/mol | [1][3] |
| Appearance | Typically a pale yellow solid | [1] |
| Chemical Family | Quaternary Phosphonium Salt | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding GGTPPBr solubility.
Q1: What is the expected solubility of this compound in common laboratory solvents?
Answer: As a phosphonium salt, GGTPPBr is generally soluble in polar organic solvents.[4][5] Its large, nonpolar geranylgeranyl and triphenyl groups enhance its solubility in moderately polar solvents. Expect good solubility in:
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Methanol & Ethanol
-
Dimethylformamide (DMF)
It is expected to have poor solubility in nonpolar solvents like diethyl ether, hexanes, and petroleum ether.[4] Its solubility in aqueous solutions is very low without the use of a co-solvent.
Q2: My GGTPPBr is not dissolving even in a recommended solvent. What are the immediate troubleshooting steps?
Answer: If you observe poor solubility in a typically compatible solvent, consider these three immediate actions:
-
Verify Solvent Quality: Ensure your solvent is anhydrous and of high purity. Contaminants, especially water, can significantly impact the solubility of phosphonium salts.
-
Apply Gentle Energy:
-
Sonication: Place the vial in a sonicator bath for 5-15 minutes. This is a highly effective method for breaking up solid aggregates and enhancing dissolution without significant heating.[6]
-
Gentle Warming: Warm the mixture gently (e.g., to 30-40°C). For many endothermic dissolution processes, a slight increase in temperature raises solubility.[7] Avoid excessive heat, which could degrade the compound.
-
-
Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try adding more solvent incrementally until the solid dissolves.
Q3: Could the quality, purity, or age of my GGTPPBr be the cause of insolubility?
Answer: Yes, absolutely.
-
Hygroscopic Nature: Phosphonium salts can be hygroscopic, meaning they absorb moisture from the air.[8] Absorbed water can interfere with dissolution in non-aqueous solvents and may impact subsequent reactions. Always store the compound in a tightly sealed container in a desiccator.
-
Purity: Impurities from the synthesis of the salt can reduce its solubility. Always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data.[3]
-
Degradation: Over time or with improper storage (exposure to light, air, or heat), the compound may degrade, leading to less soluble byproducts. If the material appears discolored or clumped, this may be an indicator.
Q4: How significantly does temperature affect GGTPPBr solubility?
Answer: For most solids dissolving in a liquid, solubility increases with temperature.[7][9] This is because the additional thermal energy helps overcome the intermolecular forces within the crystal lattice.[9] While warming can be an effective strategy, it should be done cautiously. For Wittig reactions, ensure the temperature is compatible with the base and solvent used. For biological applications, solutions should be prepared at a suitable temperature and then cooled to the experimental temperature before use.
In-Depth Troubleshooting Guides
This section provides detailed solutions for specific experimental contexts.
Guide 1: Insolubility During a Wittig Reaction
The Wittig reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound.[10][11] Insolubility can occur at either stage.
dot
Caption: Troubleshooting workflow for GGTPPBr insolubility in Wittig reactions.
-
Problem: The GGTPPBr salt fails to dissolve completely, or a precipitate forms upon addition of the base (e.g., n-BuLi, NaH, KOtBu).
-
Causality Analysis:
-
Ylide vs. Salt Solubility: The phosphorus ylide formed after deprotonation is a neutral, zwitterionic species. Its solubility profile is different from the starting ionic salt. While the salt may be soluble in a solvent like THF, the ylide could be less soluble, especially at low temperatures.
-
Base and Byproducts: Strong bases are often crucial for deprotonation.[12][13] However, the corresponding salt byproduct (e.g., LiBr from BuLi, KOBu from KOtBu) can also precipitate, especially in less polar solvents, giving a false impression of reagent insolubility. This is a "salting-out" effect where solutes compete for the solvent.[7]
-
Solvent Polarity: Solvents like THF are standard, but for challenging cases, a more polar aprotic solvent like DMF can improve the solubility of all charged and polar species in the flask.[14]
-
-
Solutions & Protocols:
-
Solvent Change: If insolubility is observed in THF, consider switching to DMF. DMF's higher polarity can help keep the phosphonium salt, the ylide, and any salt byproducts in solution.
-
Check Your Base: Bases like potassium t-butoxide (KOtBu) can degrade upon exposure to air and moisture. Using a freshly opened bottle or a sublimed portion can dramatically improve reaction success.[15]
-
Temperature Adjustment: While ylide generation is often initiated at 0°C or lower to control reactivity, allowing the reaction to stir at room temperature for a period can improve solubility.[15]
-
Modified Order of Addition: In some cases, slow, portion-wise addition of the phosphonium salt to a mixture of the base and the aldehyde/ketone can be effective. This "in-situ" generation ensures the ylide reacts as it is formed, preventing it from precipitating.[15]
-
Guide 2: Insolubility in Aqueous Buffers for Mitochondrial Targeting
GGTPPBr is used to carry therapeutic or diagnostic agents to mitochondria, leveraging the organelle's negative membrane potential to attract the positively charged TPP cation.[16][17][18] This requires introducing the highly lipophilic molecule into an aqueous environment.
dot
Caption: Correct vs. incorrect methods for preparing aqueous GGTPPBr solutions.
-
Problem: Adding GGTPPBr directly to a buffer (e.g., PBS) or cell culture medium results in immediate precipitation, forming a cloudy suspension or visible solid.
-
Causality Analysis: This is a classic polarity mismatch. The large, greasy geranylgeranyl and triphenyl components are highly hydrophobic. When the molecule is introduced into a polar aqueous environment, these hydrophobic parts aggregate to minimize contact with water, causing the compound to fall out of solution.[9]
-
Solution: The Stock Solution Method The universally accepted method for aqueous delivery of hydrophobic molecules is to first create a concentrated stock solution in a water-miscible organic solvent.[6]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are excellent choices. They are polar enough to dissolve the ionic head of GGTPPBr, nonpolar enough to accommodate the lipid tail, and fully miscible with water.
-
Mechanism of Action: By dissolving the compound in a small volume of organic solvent first, you are creating a stable solution. When this stock is added dropwise to a large, rapidly stirring volume of aqueous buffer, the organic solvent disperses quickly, allowing the individual GGTPPBr molecules to be solvated by water before they can aggregate and precipitate.
-
Validated Experimental Protocols
Protocol 1: General Dissolution for Organic Synthesis
This protocol describes the steps to solubilize GGTPPBr for use in a non-aqueous reaction like a Wittig olefination.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amount of GGTPPBr solid.
-
Solvent Addition: Add the required volume of anhydrous organic solvent (e.g., THF, DCM, DMF) via syringe.
-
Initial Mixing: Stir the mixture vigorously with a magnetic stir bar at room temperature for 5-10 minutes.
-
Troubleshooting Insolubility:
-
If solid remains, place the sealed flask in a sonicator bath and sonicate for 10-15 minutes.
-
If sonication is insufficient, gently warm the flask to 30-40°C with a water bath while continuing to stir.
-
-
Verification: The final solution should be clear and free of visible particulate matter before proceeding with the addition of other reagents.
Protocol 2: Preparation of Aqueous Working Solutions for Biological Assays
This protocol details the stock solution method for preparing GGTPPBr in aqueous media.
-
Prepare Concentrated Stock:
-
Weigh out a precise amount of GGTPPBr (e.g., 6.16 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell-culture grade DMSO to create a high-concentration stock (e.g., add 1 mL DMSO for a 10 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. The stock solution should be perfectly clear.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution:
-
Bring an aliquot of the stock solution to room temperature.
-
Determine the final concentration needed for your experiment (e.g., 10 µM).
-
Place the required volume of your final aqueous buffer (e.g., 10 mL of PBS or cell media) in a sterile container with a stir bar and stir vigorously.
-
While the buffer is stirring, add the calculated volume of the stock solution (e.g., 10 µL of 10 mM stock) drop-by-drop.
-
-
Verification and Use: The final working solution should remain clear. Ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced toxicity in cell-based assays. Use the freshly prepared working solution immediately.
References
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]
-
17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts. [Link]
-
Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]
-
Phosphonium. Wikipedia. [Link]
-
20.4. The Wittig reaction. (2021). Lumen Learning. [Link]
-
Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. (2024). NIH National Center for Biotechnology Information. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery. (2024). NIH National Center for Biotechnology Information. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). St. Cloud State University. [Link]
-
Problems with wittig reaction. (2022). Reddit. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin-Madison. [Link]
-
Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. (2021). NIH National Center for Biotechnology Information. [Link]
-
Mitochondria-targeted triphenylphosphonium-based compounds do not affect estrogen receptor α. (2020). NIH National Center for Biotechnology Information. [Link]
-
Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance. (2020). NIH National Center for Biotechnology Information. [Link]
-
What is the dissolution protocol for Reserpine in animal studies? (2023). ResearchGate. [Link]
-
(PDF) Modelling the Effect of Temperature on the Stability of Bromide and Carbonate Complexes of Europium, Gadolinium, Terbium and Determination of their Thermodynamic Functions. (2023). ResearchGate. [Link]
-
Sodium Bromide. PubChem. [Link]
-
Temperature and pH Effect on the Polymorphism of Aprotinin (BPTI) in Sodium Bromide Solutions. (2023). ResearchGate. [Link]
Sources
- 1. This compound (57784-37-9) for sale [vulcanchem.com]
- 2. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphonium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. Sodium Bromide | BrNa | CID 253881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. reddit.com [reddit.com]
- 16. Advancements in mitochondrial-targeted nanotherapeutics: overcoming biological obstacles and optimizing drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Geranylgeranyltriphenylphosphonium Bromide in solution
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Welcome to the technical support guide for Geranylgeranyltriphenylphosphonium Bromide (GGPP-Br). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and efficacy of your GGPP-Br solutions. As a crucial intermediate in the synthesis of complex molecules, particularly via the Wittig reaction, maintaining the integrity of GGPP-Br is paramount for reproducible and high-yield experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of GGPP-Br solutions.
Q1: My Wittig reaction yield is significantly lower than expected. Could my GGPP-Br solution be the culprit?
A1: Yes, this is a classic symptom of GGPP-Br degradation. The primary cause is the hydrolysis of the phosphonium salt or its corresponding ylide. Phosphonium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere and solvents[1][2][3]. When water is present, it can interfere with the reaction in two main ways:
-
Ylide Hydrolysis: The Wittig ylide, formed by deprotonating GGPP-Br with a base, is highly reactive and moisture-sensitive. Water will rapidly protonate the ylide, converting it back to the inactive phosphonium salt and rendering it unable to react with your aldehyde or ketone[1].
-
Salt Hydrolysis: Under alkaline conditions, the phosphonium salt itself can undergo hydrolysis. This reaction breaks down the GGPP-Br into triphenylphosphine oxide (TPPO) and the corresponding hydrocarbon, geranylgeraniol, permanently consuming your reagent[4][5].
To troubleshoot, we recommend preparing a fresh solution using anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) and ensuring your glassware is scrupulously dried.
Q2: I've noticed a fine white precipitate forming in my GGPP-Br solution over time. What is it?
A2: The most likely identity of the white precipitate is triphenylphosphine oxide (TPPO), a common degradation product[6][7]. The formation of TPPO is a strong indicator that your GGPP-Br has been exposed to moisture or oxygen, leading to its decomposition[4][8]. TPPO has poor solubility in many organic solvents used for Wittig reactions, causing it to precipitate out of the solution. Its presence not only signifies a loss of active reagent but also complicates product purification due to its physical properties[6].
Q3: The color of my GGPP-Br solution has turned slightly yellow. Is this a concern?
A3: A slight yellow tinge can be an early indicator of degradation, though it is not definitive. The color change may result from the formation of minor impurities or side products from the slow decomposition of the geranylgeranyl chain, especially if exposed to light or trace amounts of acid or base. While a pale-yellow solution might still be usable, it warrants a purity check. We recommend performing a quick analytical test (see Section 3, Protocol 3.3) before proceeding with a critical experiment. To prevent this, always store solutions in amber vials or protect them from light[9].
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause GGPP-Br degradation in solution?
A1: The stability of GGPP-Br in solution is primarily threatened by four factors:
-
Moisture: As a hygroscopic salt, GGPP-Br and its ylide are highly susceptible to hydrolysis[1][2]. This is the most significant and rapid degradation pathway.
-
Oxygen: While the phosphonium salt itself is relatively stable, the triphenylphosphine group can be oxidized, especially under harsh conditions or in the presence of contaminants[8]. It's best practice to handle solutions under an inert atmosphere.
-
pH (Alkalinity): High pH conditions significantly accelerate the rate of hydrolysis, breaking down the phosphonium salt into triphenylphosphine oxide[4][5]. When preparing the ylide, the base should be added immediately before the reaction, and the ylide solution should be used promptly.
-
Light and Temperature: Prolonged exposure to UV light and elevated temperatures can promote gradual decomposition[9]. Store solutions in a cool, dark place.
Q2: What are the recommended solvents for preparing and storing GGPP-Br solutions?
A2: The choice of solvent is critical. GGPP-Br exhibits slight solubility in solvents like dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO)[10]. However, for stability, the ideal solvent must be aprotic and anhydrous .
-
Recommended for Reactions: Anhydrous Tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions as they are aprotic and do not interfere with ylide formation[11].
-
Recommended for Storage: For short-term storage, anhydrous DCM can be used. However, for longer-term storage, residual acidity in halogenated solvents can be a concern. Anhydrous toluene is a less reactive alternative, though solubility may be lower.
-
Solvents to Avoid for Storage: Protic solvents (e.g., alcohols, water) must be avoided. DMSO is also not ideal for long-term storage as it is highly hygroscopic.
Q3: What are the ideal storage conditions for a GGPP-Br stock solution?
A3: To maximize the shelf-life of your GGPP-Br solution, adhere to the following conditions:
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen)[2]. Use a vial with a septum cap to allow for withdrawal via syringe without exposing the solution to air.
-
Temperature: Store at low temperatures, ideally -20°C.
-
Container: Use an amber glass vial to protect from light. Ensure the container is sealed tightly to prevent moisture ingress[1][12].
Q4: How can I confirm the purity and concentration of my GGPP-Br solution before use?
A4: Verifying the integrity of your solution is a crucial step for reproducibility.
-
³¹P NMR Spectroscopy: This is the most direct method. The phosphonium salt will have a characteristic chemical shift. The appearance of a new peak corresponding to triphenylphosphine oxide (TPPO) is a clear sign of degradation[8].
-
HPLC: High-Performance Liquid Chromatography can be used to quantify the amount of GGPP-Br remaining and detect the presence of degradation products. A well-chosen reversed-phase method can separate the lipophilic GGPP-Br from the more polar TPPO.
-
Mass Spectrometry: This can confirm the identity of the parent compound and any degradation products.
Section 3: Protocols & Best Practices
Protocol 3.1: Preparation of a Standard GGPP-Br Stock Solution
This protocol outlines the procedure for preparing a stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Oven-dried glassware (vial, flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Septum-sealed cap for vial
-
Syringes and needles
Procedure:
-
Prepare Glassware: Dry the storage vial and any transfer flasks in an oven at 120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Place the cooled vial on a magnetic stirrer and establish an inert atmosphere by flushing with argon or nitrogen.
-
Weigh Reagent: Quickly weigh the required amount of solid GGPP-Br and add it to the vial against a positive flow of inert gas.
-
Add Solvent: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial.
-
Dissolution: Seal the vial with a septum cap and stir the mixture until the solid is fully dissolved. The solution should be clear and colorless[10].
-
Storage: Wrap the vial in aluminum foil or place it in a light-blocking container and store it at -20°C.
Protocol 3.2: Quality Control Workflow
This workflow ensures your GGPP-Br solution meets the required standards for your experiment.
Caption: Workflow for GGPP-Br solution preparation and validation.
Section 4: Technical Summary & Visual Guides
Table 1: Solvent Selection and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent Type | Anhydrous, Aprotic | Prevents hydrolysis and unwanted side reactions[1][11]. |
| Recommended Solvents | THF, Toluene, DCM | Good balance of solubility and inertness. Use anhydrous grade only. |
| Storage Temperature | -20°C | Slows the rate of any potential degradation reactions[9]. |
| Storage Atmosphere | Inert Gas (Argon, N₂) | Excludes moisture and oxygen, the primary degradation agents[2][8]. |
| Light Protection | Amber Vial / Foil Wrap | Prevents potential photodegradation[9]. |
Primary Degradation Pathway: Alkaline Hydrolysis
The diagram below illustrates the most common degradation pathway for phosphonium salts in the presence of a base (hydroxide), which is often present in reagents or from adsorbed water.
Caption: Simplified mechanism of alkaline hydrolysis of GGPP-Br.
Section 5: References
-
CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Regulations.gov. [Link]
-
Stability of Wittig ylides in presence of piperidine. Reaction conditions. ResearchGate. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Factors Affecting Stability of Formulations. Scribd. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Wittig Reaction. Chem-Station Int. Ed.[Link]
-
SAFETY DATA SHEET - (3-Phenylpropyl)triphenylphosphonium bromide. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Methyltriphenylphosphonium bromide. Chemos GmbH & Co.KG. [Link]
-
making phosphonium salts. YouTube. [Link]
-
Phosphonium salts and methods of their preparation. Google Patents.
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. PMC - NIH. [Link]
-
Phosphonium salts and methods of their preparation (PDF). ResearchGate. [Link]
-
Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility. PubMed. [Link]
-
Phosphonium salts and P-ylides. IRIS. [Link]
-
On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. This compound (57784-37-9) for sale [vulcanchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Geranylgeranyltriphenylphosphonium Bromide: A Technical Support Guide for Researchers
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile Wittig reagent in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios to ensure the stability of your reagent and the success of your experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound is a phosphonium salt that serves as a key reagent in the Wittig reaction. Its structure incorporates a long C20 isoprenoid chain (geranylgeranyl) attached to a triphenylphosphine moiety. This makes it an essential tool for introducing the geranylgeranyl group into a molecule, a common motif in various natural products and biologically active compounds. Specifically, it is used to convert aldehydes and ketones into the corresponding geranylgeranyl-containing alkenes.
What are the optimal storage conditions for this compound?
To ensure the longevity and reactivity of your this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended for long-term storage.
-
Atmosphere: This compound can be sensitive to air and moisture.[1] It is best stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.
-
Container: Keep the container tightly sealed to minimize exposure to atmospheric moisture. Many phosphonium salts are hygroscopic, meaning they can absorb water from the air, which can affect their performance in reactions.
Is this compound sensitive to light?
While not always explicitly stated for this specific compound, it is good laboratory practice to protect all reactive organic reagents from light to prevent potential photochemical degradation. Storing the container in a dark place or using an amber vial is a recommended precautionary measure.
What are the typical signs of degradation of this compound?
Degradation of the phosphonium salt can manifest in several ways:
-
Physical Appearance: A change in color or consistency (e.g., clumping of a powder) can indicate the absorption of moisture or chemical decomposition.
-
Reduced Yield in Wittig Reactions: The most direct indicator of a compromised reagent is a significant decrease in the yield of your desired alkene product.
-
Formation of Side Products: The presence of triphenylphosphine oxide as a major byproduct in your reaction, even before the addition of the carbonyl compound, can suggest degradation of the ylide formed from the salt.
Troubleshooting Guide for Wittig Reactions
The Wittig reaction, while powerful, can sometimes present challenges, especially when using complex reagents like this compound.
Scenario 1: Low or No Yield of the Desired Alkene
Possible Cause 1: Inactive Ylide Formation
The first critical step of the Wittig reaction is the formation of the phosphorus ylide by deprotonation of the phosphonium salt with a strong base.
-
Troubleshooting Steps:
-
Choice of Base: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. Common bases for non-stabilized ylides include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).
-
Freshness of Base: Strong bases, particularly organolithium reagents, can degrade over time. Use freshly titrated or newly purchased base for optimal results. For solid bases like NaH and KOtBu, ensure they have been stored under anhydrous conditions.
-
Anhydrous Reaction Conditions: The ylide is highly reactive and will be quenched by protic solvents, including water. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (argon or nitrogen).
-
Possible Cause 2: Ylide Instability
Phosphorus ylides, especially those derived from long alkyl chains, can be unstable and may decompose if not used promptly after generation.
-
Troubleshooting Steps:
-
In Situ Generation and Use: Generate the ylide and use it immediately in the reaction with your aldehyde or ketone.
-
Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition. After formation, the reaction with the carbonyl compound may be allowed to warm to room temperature.
-
Possible Cause 3: Steric Hindrance
The bulky nature of the geranylgeranyl group and the triphenylphosphine moiety can lead to steric hindrance, which may slow down the reaction or prevent it from occurring, especially with sterically hindered ketones.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to overcome the activation energy barrier. Monitor the reaction by TLC to track the consumption of the starting materials.
-
Alternative Reagents: If steric hindrance is a significant issue, consider alternative olefination methods such as the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters that are generally more reactive and less sterically hindered.
-
Scenario 2: Formation of Unexpected Byproducts
Possible Cause 1: Epimerization or Isomerization
The stereochemistry of the resulting alkene can be influenced by the reaction conditions and the nature of the ylide.
-
Troubleshooting Steps:
-
Salt-Free Conditions: For non-stabilized ylides, the use of salt-free conditions (e.g., using certain bases that precipitate the lithium salts) can favor the formation of the Z-alkene.
-
Schlosser Modification: To favor the E-alkene, the Schlosser modification can be employed, which involves the use of an additional equivalent of an organolithium reagent to deprotonate the betaine intermediate.
-
Possible Cause 2: Aldol Condensation
If your aldehyde or ketone starting material can enolize, you may observe byproducts from aldol condensation, which competes with the Wittig reaction.
-
Troubleshooting Steps:
-
Order of Addition: Add the aldehyde or ketone slowly to the pre-formed ylide to maintain a low concentration of the carbonyl compound and minimize self-condensation.
-
Experimental Protocols
Protocol 1: Small-Scale Stability Test of this compound
This protocol allows you to assess the viability of your phosphonium salt.
-
Under an inert atmosphere, dissolve a small, accurately weighed amount of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a baseline ¹H and ³¹P NMR spectrum.
-
Store the NMR tube under the same conditions as your bulk reagent.
-
Periodically acquire new NMR spectra (e.g., after 1 week, 1 month) and compare them to the baseline. Significant changes in the spectra, such as the appearance of new peaks corresponding to triphenylphosphine oxide (a common degradation product), indicate decomposition.
Protocol 2: General Procedure for a Wittig Reaction
This is a general guideline; specific conditions may need to be optimized for your substrate.
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A color change (often to a deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve your aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Wittig Reaction Workflow
Caption: Workflow of the Wittig Reaction.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 57784-37-9 | [2][3] |
| Molecular Formula | C₃₈H₄₈BrP | [3] |
| Molecular Weight | 615.67 g/mol | [3] |
References
-
Fisher Scientific. CAS RN 57784-37-9. Available at: [Link]
-
ChemWhat. Triphenyl[(2E,6E,10E)-3,7,11,15-tetraMethyl-2,6,10,14-hexadecatetraenyl]phosphoniuM BroMide CAS 57784-37-9. Available at: [Link]
Sources
- 1. Synthesis of a fluorescent analogue of geranylgeranyl pyrophosphate and its use in a high-throughput fluorometric assay for Rab geranylgeranyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 2. Organische Halogenide | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
Off-target effects of Geranylgeranyltriphenylphosphonium Bromide in cellular models
A Guide to Understanding and Mitigating Off-Target Effects in Cellular Models
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium (GGSP) Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential off-target effects of GGSP in cellular models. As Senior Application Scientists, we aim to equip you with the knowledge and tools to anticipate, identify, and troubleshoot issues arising from these unintended interactions, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of GGSP.
1. What is the intended on-target mechanism of Geranylgeranyltriphenylphosphonium (GGSP) Bromide?
Geranylgeranyltriphenylphosphonium (GGSP) Bromide is designed as a competitive inhibitor of Geranylgeranyltransferase I (GGTase-I).[1][2] This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl lipid to the C-terminus of specific target proteins, a post-translational modification known as geranylgeranylation.[2] This lipid anchor is crucial for the proper membrane localization and function of many small GTPases, including members of the Rho, Rac, and Cdc42 families.[1][2] By inhibiting GGTase-I, GGSP prevents the prenylation of these proteins, leading to their mislocalization and inactivation.[1] This disruption of Rho GTPase signaling pathways can induce various cellular effects, including cell cycle arrest and apoptosis, making GGTase-I an attractive target in cancer research.[2][3][4][5]
2. What are the primary sources of off-target effects with GGSP?
The off-target effects of GGSP primarily stem from its chemical structure, which consists of two key moieties: the geranylgeranyl group and the triphenylphosphonium (TPP+) cation.
-
Triphenylphosphonium (TPP+) Cation-Mediated Mitochondrial Toxicity: The TPP+ cation is a lipophilic, positively charged molecule.[6][7] This property facilitates its accumulation within mitochondria, driven by the negative mitochondrial membrane potential.[6][8][9] While often used to target molecules to the mitochondria, the TPP+ moiety itself is not biologically inert.[6][7] High concentrations of TPP+ can disrupt mitochondrial function by inhibiting the electron transport chain, inducing proton leakage, and decreasing the mitochondrial membrane potential.[6][7] This can lead to decreased ATP synthesis, increased reactive oxygen species (ROS) production, and ultimately, cytotoxicity that is independent of GGTase-I inhibition.[8][10] The hydrophobicity of TPP+ derivatives is a key determinant of their toxicity.[6][7]
-
Potential for Other Off-Target Interactions: While less characterized for GGSP specifically, other GGTase-I inhibitors with similar structures have demonstrated off-target effects. For instance, some studies have shown that certain isoprenoid-based inhibitors can affect the proteasome.[11] It is crucial to consider that any small molecule can have unintended interactions with other cellular proteins.
3. How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach involving specific control experiments is recommended:
-
Use of a TPP+ Control: Employ a TPP+ cation-containing molecule that lacks the geranylgeranyl group, such as methyltriphenylphosphonium (TPMP) or a similar alkyl-TPP+ derivative. This will help to assess the contribution of the TPP+ moiety to the observed cellular phenotype.
-
Rescue Experiments: Attempt to rescue the observed phenotype by introducing a downstream effector of the targeted pathway. For example, if GGSP induces a specific morphological change attributed to RhoA inhibition, expressing a constitutively active, membrane-localized form of RhoA could potentially reverse this effect.
-
Phenotypic Comparison with other GGTase-I Inhibitors: Compare the effects of GGSP with other structurally distinct GGTase-I inhibitors (e.g., GGTI-298). If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Direct Measurement of GGTase-I Activity: Assess the inhibition of GGTase-I activity directly in your cellular model, for instance, by observing the processing of a known GGTase-I substrate like RhoA via Western blot (looking for the unprenylated, slower-migrating form).
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments with GGSP.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Symptoms:
-
Significant cell death observed at concentrations intended to be sublethal for GGTase-I inhibition.
-
Discrepancy between the IC50 for cell viability and the IC50 for GGTase-I inhibition.
Potential Cause: The observed cytotoxicity is likely due to the off-target mitochondrial toxicity of the TPP+ cation.[6][7][8]
Troubleshooting Steps:
-
Perform a Dose-Response with a TPP+ Control:
-
Protocol: Treat your cells with a range of concentrations of both GGSP and a control compound like methyltriphenylphosphonium (TPMP) or another alkyl-TPP+ salt for the same duration.
-
Analysis: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Interpretation: If TPMP induces cytotoxicity at similar concentrations to GGSP, it strongly suggests that the TPP+ moiety is a significant contributor to the observed cell death.
-
-
Assess Mitochondrial Health:
-
Protocol: Treat cells with GGSP and the TPP+ control at the problematic concentrations.
-
Analysis:
-
Mitochondrial Membrane Potential: Use a fluorescent dye such as TMRE or JC-1 to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
Mitochondrial Respiration: Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Inhibition of the electron transport chain will lead to a decrease in OCR.[6][7]
-
-
Interpretation: A reduction in mitochondrial membrane potential or altered mitochondrial respiration upon treatment with GGSP and the TPP+ control points towards mitochondrial dysfunction as the cause of cytotoxicity.
-
Data Summary Table: Example IC50 Values for Cytotoxicity
| Compound | Cell Line | IC50 (µM) for Cytotoxicity | IC50 (µM) for GGTase-I Inhibition |
| GGSP | MDA-MB-231 | 5 | 1 |
| TPMP | MDA-MB-231 | 8 | > 50 |
| GGTI-298 | MDA-MB-231 | 15 | 1.5 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Issue 2: Altered Cellular Phenotype Not Consistent with GGTase-I Inhibition
Symptoms:
-
Observation of a cellular phenotype (e.g., changes in cell morphology, signaling pathway activation) that is not reported in the literature for GGTase-I inhibition.
-
The phenotype is not rescued by downstream effectors of the Rho GTPase pathway.
Potential Cause: This could be due to the TPP+-mediated mitochondrial effects or other, as-yet-uncharactered off-target interactions of GGSP. For example, mitochondrial dysfunction can have wide-ranging effects on cellular signaling, including the activation of stress-response pathways.
Troubleshooting Steps:
-
Characterize the Phenotype with Controls:
-
Protocol: Treat cells with GGSP, a TPP+ control, and a structurally distinct GGTase-I inhibitor.
-
Analysis: Use appropriate assays to quantify the phenotype of interest (e.g., immunofluorescence for morphological changes, Western blotting for signaling pathway markers).
-
Interpretation:
-
If the TPP+ control recapitulates the phenotype, it is likely a consequence of mitochondrial effects.
-
If the other GGTase-I inhibitor does not produce the same phenotype, it suggests an off-target effect specific to GGSP.
-
-
-
Investigate Downstream Consequences of Mitochondrial Dysfunction:
-
Protocol: Treat cells with GGSP and the TPP+ control.
-
Analysis:
-
ROS Production: Measure cellular ROS levels using a fluorescent probe like DCFDA.
-
Apoptosis Markers: Assess the activation of apoptosis pathways by Western blotting for cleaved caspase-3 and PARP.
-
-
Interpretation: An increase in ROS production or apoptosis markers in both GGSP and TPP+ treated cells would link the observed phenotype to mitochondrial stress.
-
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for dissecting on-target versus off-target effects of GGSP.
Signaling Pathways
On-Target Pathway: GGTase-I and Rho GTPase Signaling
Caption: The intended inhibitory action of GGSP on the GGTase-I pathway.
Off-Target Pathway: TPP+ Mediated Mitochondrial Dysfunction
Caption: The mechanism of TPP+ cation-induced mitochondrial toxicity.
References
-
Trnka J, Elkalaf M, Anděl M (2015) Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLoS ONE 10(4): e0121837. [Link]
-
Trnka, J., Elkalaf, M., & Anděl, M. (2015). Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak. PubMed Central. [Link]
-
Povedano, E., Garcia-Bermejo, M. L., & Criado, A. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Select. Symbiosis Online Publishing. [Link]
-
Antonenko, Y. N., & Skulachev, V. P. (2023). Toxic Effects of Penetrating Cations. MDPI. [Link]
-
Konieczny, M., et al. (2023). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI. [Link]
-
Patsnap Synapse. (2024). What are GGTase 1 inhibitors and how do they work? Patsnap. [Link]
-
Vogt, A., et al. (2006). Farnesyl and Geranylgeranyl Transferase Inhibitors Induce G1 Arrest by Targeting the Proteasome. AACR Journals. [Link]
-
O'Dowd, B., et al. (2004). Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. PubMed Central. [Link]
-
Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. PubMed Central. [Link]
-
Cox, A. D., & Der, C. J. (2002). Geranylgeranyltransferase I as a target for anti-cancer drugs. The Journal of Clinical Investigation. [Link]
-
Sun, H., et al. (2018). Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib. Spandidos Publications. [Link]
-
Sun, J., et al. (1999). The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity. PubMed. [Link]
-
Vogt, A., et al. (1997). GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells. PubMed. [Link]
-
Sun, J., et al. (1997). The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner. PubMed. [Link]
Sources
- 1. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 7. Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. Toxic Effects of Penetrating Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Geranylgeranyltriphenylphosphonium Bromide (GGSP) Treatment
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium Bromide (GGSP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Given the limited direct literature on GGSP, this document synthesizes information from related compounds and foundational biochemical principles to empower you to optimize your experimental outcomes.
I. Foundational Knowledge: Understanding GGSP
This section provides an overview of the structural components of GGSP and its postulated mechanism of action.
What is this compound (GGSP)?
This compound is a chemical compound that combines two key moieties: a triphenylphosphonium (TPP) cation and a geranylgeranyl group.
-
Triphenylphosphonium (TPP) Cation : This lipophilic cation is widely recognized for its ability to target mitochondria.[1][2] Due to the significant negative membrane potential of mitochondria (around -160 to -220 mV), the positively charged TPP group facilitates the accumulation of the molecule within the mitochondrial matrix.[3] This property is often exploited to deliver therapeutic agents directly to the mitochondria of cancer cells, which typically have a more negative mitochondrial membrane potential than healthy cells.[3][4]
-
Geranylgeranyl Group : This is a 20-carbon isoprenoid lipid. In cellular biology, it is attached to proteins, most notably the Rho family of small GTPases, in a post-translational modification process called geranylgeranylation.[5] This lipid anchor is essential for the proper subcellular localization and function of these proteins, allowing them to associate with cellular membranes where they participate in signaling pathways.[6][7]
What is the postulated mechanism of action for GGSP?
Based on its structure, GGSP is hypothesized to act through a dual mechanism:
-
Mitochondrial Targeting and Disruption : The TPP cation is expected to drive the accumulation of GGSP within the mitochondria.[1][2] High concentrations of lipophilic cations in the mitochondria can disrupt the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and inhibit ATP synthesis, potentially leading to cytotoxicity.[1][8]
-
Inhibition of Rho GTPase Signaling : The geranylgeranyl moiety is a crucial component for the function of Rho GTPases (e.g., RhoA, Rac1, Cdc42). These proteins act as molecular switches in a variety of cellular processes, including cytoskeleton organization, cell migration, and cell cycle progression.[5][6] By introducing a geranylgeranyl group linked to a TPP cation, GGSP may interfere with Rho GTPase function in several ways:
-
Competitive Inhibition : GGSP could act as a competitive inhibitor of enzymes that utilize geranylgeranyl pyrophosphate (GGPP), such as geranylgeranyltransferases.
-
Disruption of Protein-Protein Interactions : The bulky TPP group attached to the geranylgeranyl tail may sterically hinder the interaction of Rho GTPases with their regulatory proteins (GEFs, GAPs, GDIs) or downstream effectors (e.g., ROCK).
-
Mislocalization : By targeting Rho GTPases or related proteins to the mitochondria, GGSP could sequester them away from their normal sites of action at the plasma membrane.
-
The following diagram illustrates the postulated mechanism of action for GGSP.
Caption: Postulated dual mechanism of GGSP action.
II. Experimental Design and Optimization
Due to the absence of standardized protocols for GGSP, a systematic approach to optimizing experimental parameters is crucial.
How do I prepare and store GGSP?
-
Storage : Store the solid compound in a cool, dry, and well-ventilated place, protected from light and moisture. For solutions, it is best to prepare fresh stocks for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
What concentration of GGSP should I use?
Determining the optimal concentration of GGSP requires a dose-response experiment.
Experimental Protocol: Dose-Response Curve for GGSP
-
Cell Seeding : Plate your cells of interest at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
GGSP Dilution Series : Prepare a series of GGSP concentrations. A broad range is recommended for the initial experiment (e.g., from nanomolar to high micromolar). A 10-point, 2-fold dilution series starting from 100 µM is a good starting point.
-
Treatment : Treat the cells with the different concentrations of GGSP. Include a vehicle control (the solvent used to dissolve GGSP, e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation : Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay : Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis : Plot the cell viability against the log of the GGSP concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Table 1: Example Dose-Response Experiment Setup
| Concentration (µM) | Cell Viability (%) |
| 100 | |
| 50 | |
| 25 | |
| 12.5 | |
| 6.25 | |
| 3.12 | |
| 1.56 | |
| 0.78 | |
| 0.39 | |
| 0 | (Vehicle Control) |
Based on the IC50 value, you can select concentrations for your functional assays. It is advisable to use concentrations below the IC50 to minimize general cytotoxicity when studying specific cellular effects.
What controls should I use in my GGSP experiments?
-
Vehicle Control : Essential to control for any effects of the solvent used to dissolve GGSP.
-
Positive Controls for Rho Pathway Inhibition :
-
Y-27632 or Fasudil : Specific inhibitors of ROCK, a downstream effector of RhoA. These can help determine if the observed effects of GGSP are mediated through the Rho-ROCK pathway.
-
Statins (e.g., Atorvastatin) : These drugs inhibit HMG-CoA reductase, which is upstream of GGPP synthesis. Treatment with statins will deplete the cellular pool of GGPP and prevent protein geranylgeranylation, providing a comparison for the effects of GGSP on Rho localization and function.[6]
-
-
Positive Control for Mitochondrial Dysfunction :
-
CCCP or FCCP : These are protonophores that uncouple oxidative phosphorylation and disrupt the mitochondrial membrane potential.
-
III. Troubleshooting Guide and FAQs
This section addresses common issues that may arise during experiments with GGSP.
FAQ 1: I am observing high levels of cytotoxicity even at low concentrations of GGSP. What could be the cause?
Possible Cause 1: Mitochondrial Toxicity
The TPP cation in GGSP can lead to significant mitochondrial accumulation, which can be toxic.[8]
Troubleshooting Steps:
-
Assess Mitochondrial Health :
-
Mitochondrial Membrane Potential : Use a fluorescent dye like TMRE or JC-1 to measure changes in the mitochondrial membrane potential after GGSP treatment. A decrease in fluorescence indicates depolarization and mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Production : Use a probe like MitoSOX Red to specifically measure mitochondrial ROS levels. An increase in ROS is a sign of mitochondrial stress.
-
ATP Levels : Measure cellular ATP levels to determine if GGSP is affecting energy production.
-
-
Reduce Mitochondrial Accumulation :
-
Lower Concentration and Shorter Incubation Time : Reduce the concentration of GGSP and the duration of the treatment to minimize accumulation in the mitochondria.
-
Workflow for Investigating High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
FAQ 2: I am not seeing any effect on Rho GTPase activity. How can I confirm that GGSP is targeting the Rho pathway?
Possible Cause 1: GGSP is not effectively inhibiting Rho signaling in your cell type.
Troubleshooting Steps:
-
Confirm Rho Pathway Activity : Ensure that the Rho pathway is active in your cells under your experimental conditions. Serum stimulation is a common method to activate RhoA.
-
Assess RhoA Localization : Geranylgeranylation is required for RhoA to localize to the cell membrane.
-
Cell Fractionation : Perform subcellular fractionation to separate the membrane and cytosolic fractions. Run a Western blot to determine the levels of RhoA in each fraction with and without GGSP treatment. A successful inhibitor of geranylgeranylation would cause RhoA to shift from the membrane to the cytosolic fraction.
-
Immunofluorescence : Use immunofluorescence to visualize the localization of RhoA. In untreated cells, RhoA should be primarily at the plasma membrane. Treatment with an effective inhibitor should result in a more diffuse, cytosolic staining pattern.
-
-
Measure Downstream Effects :
-
ROCK Activity : Assess the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2), by Western blot. A decrease in p-MLC2 would indicate inhibition of the Rho-ROCK pathway.
-
Cytoskeletal Changes : Observe changes in the actin cytoskeleton using phalloidin staining. Inhibition of RhoA typically leads to a loss of stress fibers.
-
FAQ 3: My experimental results are inconsistent. What could be the reason?
Possible Cause 1: Compound Instability
Triphenylphosphine, a related compound, can be oxidized by air. GGSP may also be susceptible to degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions : Always use freshly prepared solutions of GGSP for your experiments.
-
Proper Storage : Ensure the solid compound and stock solutions are stored correctly, protected from light, moisture, and air.
Possible Cause 2: Cell Culture Conditions
The metabolic state of your cells can influence their response to treatment.
Troubleshooting Steps:
-
Maintain Consistent Cell Density : Seed cells at a consistent density for all experiments to ensure they are in a similar growth phase.
-
Monitor pH of the Medium : A rapid drop in the pH of the culture medium can indicate that the cells are over-confluent or metabolically stressed, which can affect experimental outcomes.
IV. References
-
Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI.
-
Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC.
-
Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications (RSC Publishing).
-
RhoGDI facilitates geranylgeranyltransferase-I-mediated RhoA prenylation. PubMed.
-
Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. ACS Publications.
-
Geranylgeranylation but not GTP loading determines rho migratory function in T cells. PubMed.
-
Geranylgeraniol prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation. NIH.
-
Mitochondria in neurons acutely depleted of GSH fail to hyperpolarize... ResearchGate.
-
United States Patent (10) Patent No.: US 6,265,440 B1. Googleapis.com.
-
Lactobacillus rhamnosus GG Modulates Mitochondrial Function and Antioxidant Responses in an Ethanol-Exposed In Vivo Model: Evidence of HIGD2A-Dependent OXOS Remodeling in the Liver. PubMed.
-
Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. PubMed Central.
-
Process for making alkyltriaryl-phosphonium compounds. Google Patents.
-
Rho Kinase Inhibitor. Sigma-Aldrich.
-
Mitochondrial Toxicity. PMC.
-
Synthetic method for butyltriphenylphosphonium bromide. Google Patents.
-
SYNTHESIS OF TRIPHENYLPHOSPHONIUM QUINOLS AND QUINONES. Patent 1423396.
-
Triphenylphosphine. Sciencemadness Wiki.
-
Combined application of Rho-ROCKII and GSK-3β inhibitors exerts an improved protective effect on axonal regeneration in rats with spinal cord injury. PubMed Central.
-
Triphenylphosphine. Wikipedia.
-
Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells. PMC.
-
Triphenylphosphonium bromide. ChemBK.
-
Material Safety Data Sheet. Chemical Bull.
-
Rho Kinase Inhibition as a Therapeutic for Progressive Supranuclear Palsy and Corticobasal Degeneration. PubMed.
-
TRIPHENYLPHOSPHINE. Ataman Kimya.
-
SAFETY DATA SHEET.
-
Suppression of the Rho/Rho-Kinase Pathway and Prevention of Cerebral Vasospasm by Combination Treatment with Statin and Fasudil After Subarachnoid Hemorrhage in Rabbit. NIH.
-
SAFETY DATA SHEET. Pfaltz & Bauer.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Inhibition of Rho-associated protein kinase activity enhances oxidative phosphorylation to support corneal endothelial cell migration. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Geranylgeranylated, but not farnesylated, RhoB suppresses Ras transformation of NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE1244157B - Process for the preparation of geranyl, neryl and linalyl bromide - Google Patents [patents.google.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. RhoGDI facilitates geranylgeranyltransferase-I-mediated RhoA prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylgeranylation but not GTP loading determines rho migratory function in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geranylgeraniol prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Geranylgeranyltriphenylphosphonium Bromide Reaction Condition Optimization
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its use in Wittig reactions, particularly in the synthesis of complex molecules like carotenoids and retinoids. Our goal is to move beyond basic protocols and offer insights into the causality behind experimental choices, empowering you to overcome common challenges and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with this compound.
Q1: What is this compound and what is its primary application?
This compound is a C20 phosphonium salt. Its primary application is as a precursor to the corresponding phosphonium ylide in the Wittig reaction.[1][2] This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, transforming aldehydes and ketones into alkenes.[1][2] Due to its 20-carbon isoprenoid chain, this reagent is particularly crucial in the total synthesis of carotenoids like lycopene and β-carotene, as well as other terpenes and retinoids.[3][4]
Q2: Is the ylide derived from this compound considered stabilized or non-stabilized? What are the implications for reactivity and stereoselectivity?
The ylide is non-stabilized . The geranylgeranyl group is an alkyl chain and lacks any electron-withdrawing groups that could delocalize the negative charge on the carbanion.[5]
-
Reactivity: Non-stabilized ylides are highly reactive and, consequently, less stable.[5] They readily react with both aldehydes and ketones. However, their high reactivity also makes them sensitive to moisture and air.
-
Stereoselectivity: Under standard lithium-salt-free conditions, reactions with non-stabilized ylides typically favor the formation of the (Z)-alkene (cis).[5] This is a critical consideration in the synthesis of natural products where specific stereoisomers are required.
Q3: What are the main challenges associated with using this reagent in carotenoid synthesis?
The synthesis of carotenoids using large phosphonium salts like this compound presents unique challenges:
-
Solubility: Both the phosphonium salt and the resulting carotenoid product often have poor solubility in common organic solvents.[6] This can lead to heterogeneous reaction mixtures, which may affect reaction rates and yields.
-
Ylide Instability: The non-stabilized ylide is prone to decomposition and side reactions if not handled under strictly anhydrous and inert conditions.
-
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Separating the nonpolar carotenoid product from TPPO can be challenging due to their sometimes similar chromatographic behavior.[7]
-
Stereocontrol: Achieving the desired (often all-E) stereochemistry of the final polyene chain can be difficult and may require specific reaction conditions or subsequent isomerization steps.[8][9]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during Wittig reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Incomplete Ylide Formation: The base may be too weak, or has degraded due to improper storage. 2. Moisture or Air in the Reaction: The highly reactive ylide is quenched by water or reacts with oxygen. 3. Poor Reagent Quality: The aldehyde may have oxidized to a carboxylic acid, or the phosphonium salt may be impure. | 1. Base Selection & Handling: Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Ensure bases are fresh and handled under an inert atmosphere (e.g., argon or nitrogen). For KOtBu, which is hygroscopic, use a freshly opened bottle or a properly stored aliquot. 2. Anhydrous & Inert Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents. Maintain a positive pressure of inert gas throughout the experiment. 3. Reagent Purity Check: Verify the purity of the aldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde before use. |
| Low Yield | 1. Heterogeneous Reaction Mixture: Poor solubility of the phosphonium salt or ylide can limit reactivity. 2. Side Reactions of the Ylide: The ylide can decompose over time, especially at higher temperatures. 3. Suboptimal Reaction Temperature: The initial ylide formation and the subsequent reaction with the carbonyl have different optimal temperature ranges. | 1. Solvent Choice: While challenging, explore solvent systems that can better dissolve the reactants. In some industrial processes for carotenoid synthesis, polar solvents like methanol or ethanol are used, even if the reactants are not fully dissolved, as this helps to dissolve the TPPO byproduct.[6][8] Vigorous stirring is essential in such cases. 2. In Situ Ylide Generation: A highly effective strategy is to generate the ylide in the presence of the aldehyde. This involves adding the base to a mixture of the phosphonium salt and the aldehyde, ensuring the ylide reacts as it is formed. 3. Temperature Control: Ylide formation is often best carried out at low temperatures (e.g., 0 °C to -78 °C) to minimize decomposition. After ylide formation, the aldehyde is added, and the reaction is allowed to slowly warm to room temperature. |
| Mixture of (E) and (Z) Isomers | 1. Inherent Stereoselectivity: Non-stabilized ylides tend to give the (Z)-isomer, but mixtures are common. 2. Reaction Conditions: The presence of lithium salts can decrease (Z)-selectivity. The solvent can also influence the stereochemical outcome.[10] | 1. Post-Reaction Isomerization: For many carotenoid syntheses, obtaining the all-(E) isomer is the goal. This is often achieved by a thermal or photochemical isomerization step after the Wittig reaction is complete.[8][9] 2. Salt-Free Conditions: To maximize (Z)-selectivity, use sodium or potassium bases (e.g., NaH, KHMDS) instead of lithium bases (e.g., n-BuLi). 3. Solvent Effects: Non-polar solvents like toluene or THF generally favor (Z)-alkene formation. |
| Difficulty in Purifying the Product | 1. TPPO Contamination: Triphenylphosphine oxide (TPPO) is the main byproduct and can be difficult to separate from the desired product. 2. Insolubility of the Product: Carotenoids are often sparingly soluble, making purification by chromatography challenging. | 1. TPPO Removal: One strategy is to perform the reaction in a solvent like methanol where TPPO is soluble, while the carotenoid product is not, allowing for isolation by filtration.[8] Alternatively, the crude product can be washed or triturated with a solvent that selectively dissolves TPPO (e.g., diethyl ether). 2. Purification Strategy: Purification of carotenoids often involves recrystallization from a suitable solvent system. Column chromatography can be used, but may require specialized solvent systems and can lead to product degradation if exposed to light and air for extended periods. |
Section 3: Experimental Protocols & Methodologies
The following is a representative, generalized protocol for a Wittig reaction using this compound. It should be adapted and optimized for specific substrates and desired outcomes.
Protocol: Synthesis of a C40 Carotenoid via Double Wittig Reaction
This protocol describes the synthesis of a C40 carotenoid by reacting two equivalents of the ylide derived from this compound with one equivalent of a C10-dialdehyde.
Materials:
-
This compound
-
C10-dialdehyde (e.g., 2,7-dimethyl-2,4,6-octatrienedial)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under high vacuum. Allow the flask to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: To the flask, add this compound (2.2 equivalents) and the C10-dialdehyde (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF via cannula to the flask to create a suspension.
-
Ylide Formation and Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the stirred suspension over 30 minutes. A deep red color, characteristic of the ylide, should develop.
-
Reaction Progression: After the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Product Isolation: Add water to the mixture to precipitate the crude carotenoid product. Collect the solid by vacuum filtration.
-
Purification: Wash the solid sequentially with water and cold methanol to remove TPPO and other polar impurities. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
Visualization of the Wittig Reaction Workflow
Caption: The mechanism of the Wittig reaction.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. US6150561A - Method of making carotenoids - Google Patents [patents.google.com]
- 7. Improved synthesizing technique for beta-carotene - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20060106257A1 - Method for producing carotenoids - Google Patents [patents.google.com]
- 9. DE10254809A1 - Process for the production of carotenoids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Experiments with Geranylgeranyltriphenylphosphonium Bromide
Welcome to the technical support center for Geranylgeranyltriphenylphosphonium Bromide (GGSP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its use in chemical synthesis, particularly in the Wittig reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and use of this compound.
Q1: What are the essential safety precautions for handling this compound?
A1: this compound should be handled in accordance with good industrial hygiene and safety practices. It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1][2][3] Avoid breathing dust and ensure adequate ventilation, preferably by working in a fume hood.[1][3] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1] For skin contact, wash off with soap and plenty of water.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: This reagent is moisture-sensitive and hygroscopic.[1][4] Therefore, it must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture and air.
Q3: What is the typical appearance of high-quality this compound?
A3: High-quality this compound is typically a pale yellow solid.[5] Any significant deviation from this, such as a dark or gummy appearance, may indicate degradation or impurities.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is not extensively published, its structure as a phosphonium salt with a long hydrocarbon chain provides guidance. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6][7] It should also have moderate solubility in common Wittig reaction solvents such as tetrahydrofuran (THF) and diethyl ether, particularly upon warming.[8] However, complete dissolution in ethereal solvents at room temperature might be slow or incomplete. Alkyl halides, in general, are soluble in most organic solvents.[9][10][11][12]
Part 2: Troubleshooting the Wittig Reaction
This section provides a detailed guide to troubleshooting common issues that arise during the Wittig reaction with this compound.
Issue 1: Poor or No Ylide Formation
Q5: I've added the base to my this compound suspension, but I don't see the characteristic color of the ylide. What could be wrong?
A5: The formation of the geranylgeranyl ylide, which is a non-stabilized ylide, typically results in a distinct color change, often to a deep orange or reddish hue.[13] A lack of color change suggests that the deprotonation of the phosphonium salt has not occurred efficiently. Here are the likely causes and solutions:
-
Insufficiently Strong Base: The C-H bond adjacent to the phosphorus in this compound is not highly acidic, requiring a very strong base for deprotonation.[3]
-
Poor Quality Base: The base may have degraded due to improper storage.
-
Solution: Use a freshly opened bottle of base or titrate it before use to determine its exact concentration.
-
-
Presence of Protic Impurities: Traces of water or alcohol in the solvent or on the glassware will quench the strong base.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
// Nodes Start [label="Start: No Ylide Color", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Check Base Strength & Quality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Check Reagent & Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; UseStrongBase [label="Action: Use Stronger Base (e.g., n-BuLi)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseFreshBase [label="Action: Use Fresh/Titrated Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DryGlassware [label="Action: Use Anhydrous Solvents & Dry Glassware", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Outcome: Successful Ylide Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckBase [label="Potential Cause"]; Start -> CheckPurity [label="Potential Cause"]; CheckBase -> UseStrongBase [label="Solution"]; CheckBase -> UseFreshBase [label="Solution"]; CheckPurity -> DryGlassware [label="Solution"]; UseStrongBase -> Success; UseFreshBase -> Success; DryGlassware -> Success; }
Troubleshooting workflow for ylide formation.
Issue 2: Low or No Product Yield
Q6: The ylide formed successfully, but after adding my aldehyde/ketone and working up the reaction, I have a low yield of the desired alkene. What are the common pitfalls?
A6: A low yield of the alkene product, despite successful ylide formation, can be attributed to several factors during the reaction and work-up stages.
-
Ylide Instability: Non-stabilized ylides, such as the one derived from this compound, are highly reactive and can decompose over time, especially at room temperature.[15]
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after.[16] It is often best to generate the ylide in the presence of the carbonyl compound to ensure it reacts as it is formed.
-
-
Steric Hindrance: The bulky triphenylphosphine group and the long geranylgeranyl chain can create steric hindrance, slowing down the reaction, especially with hindered ketones.[15]
-
Solution: Increase the reaction time and/or temperature after the addition of the carbonyl compound. However, be mindful of potential side reactions at higher temperatures.
-
-
Side Reactions of the Polyene Chain: The multiple double bonds in the geranylgeranyl group could potentially undergo isomerization or other side reactions under strongly basic conditions.[17][18]
-
Solution: Use the minimum necessary amount of strong base and maintain low temperatures. The choice of a non-nucleophilic base can also be beneficial.
-
-
Difficult Product Purification: The product, a large and likely nonpolar alkene, can be difficult to separate from the byproduct, triphenylphosphine oxide (TPPO), which is also large and relatively nonpolar. This can lead to product loss during purification.
-
Solution: Refer to the dedicated purification section (Part 3) for strategies to effectively remove TPPO.
-
// Nodes Start [label="Start: Low Product Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; YlideDecomp [label="Ylide Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StericHindrance [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReactions [label="Polyene Side Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurificationLoss [label="Purification Losses", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GenerateInSitu [label="Action: Generate Ylide at Low Temp/In Situ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTimeTemp [label="Action: Increase Reaction Time/Temp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeBase [label="Action: Optimize Base/Temp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizePurification [label="Action: Optimize Purification Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Outcome: Improved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> YlideDecomp; Start -> StericHindrance; Start -> SideReactions; Start -> PurificationLoss; YlideDecomp -> GenerateInSitu [label="Solution"]; StericHindrance -> IncreaseTimeTemp [label="Solution"]; SideReactions -> OptimizeBase [label="Solution"]; PurificationLoss -> OptimizePurification [label="Solution"]; GenerateInSitu -> Success; IncreaseTimeTemp -> Success; OptimizeBase -> Success; OptimizePurification -> Success; }
Troubleshooting workflow for low product yield.
Issue 3: Unexpected Stereochemistry
Q7: My product is a mixture of E/Z isomers, but I was expecting a single isomer. How can I control the stereoselectivity?
A7: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-Stabilized Ylides: The geranylgeranyl ylide is non-stabilized. Such ylides typically favor the formation of the Z-alkene, especially under salt-free conditions.[19][20] The presence of lithium salts can decrease the Z-selectivity.[20]
-
Solution for Z-alkene: Use sodium- or potassium-based strong bases (e.g., NaH, KHMDS) in a non-coordinating solvent like THF or toluene.
-
Solution for E-alkene: The Schlosser modification can be employed to favor the E-alkene. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching the reaction.[15]
-
| Condition | Predominant Isomer | Rationale |
| Salt-free (e.g., NaH or KHMDS in THF) | Z-alkene | Kinetically controlled, irreversible formation of the cis-oxaphosphetane.[8] |
| Lithium salts present (e.g., n-BuLi) | Mixture of E/Z | Reversible formation of the oxaphosphetane allows for equilibration to the more stable trans-intermediate.[20] |
| Schlosser Modification | E-alkene | Deprotonation of the betaine intermediate allows for equilibration to the more stable threo-betaine, which then collapses to the E-alkene.[15] |
Part 3: Purification Strategies for Geranylgeranylated Products
The separation of the highly nonpolar geranylgeranylated alkene from the equally cumbersome triphenylphosphine oxide (TPPO) is a significant challenge.
Q8: How can I effectively remove triphenylphosphine oxide (TPPO) from my nonpolar product without resorting to column chromatography?
A8: Several chromatography-free methods can be employed to remove TPPO.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts.
-
Method 1: Zinc Chloride (ZnCl₂): Add a solution of ZnCl₂ in a polar solvent like ethanol to the crude reaction mixture. The insoluble ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[6][21]
-
Method 2: Calcium Bromide (CaBr₂): CaBr₂ can be used in ethereal solvents or toluene to precipitate TPPO as an insoluble complex, which is then filtered off.[13]
-
-
Conversion to an Insoluble Salt:
-
Solvent Trituration/Crystallization:
-
Method: Since your product is likely a nonpolar oil or wax, you can attempt to crystallize the TPPO from the crude mixture by dissolving it in a minimal amount of a solvent in which the product is highly soluble but TPPO is not (e.g., cold diethyl ether or hexane).[2][6] Conversely, you might be able to crystallize your product from a solvent in which TPPO remains in solution.
-
Q9: If I must use column chromatography, what is the best approach?
A9: If chromatography is unavoidable, here are some tips:
-
Solvent System: Use a nonpolar solvent system, such as a gradient of hexane/ethyl acetate or hexane/dichloromethane. The large, nonpolar product should elute relatively quickly.
-
Silica Gel Plug: For a quick purification, you can pass the crude mixture through a short plug of silica gel using a nonpolar solvent like hexane.[2] The nonpolar product will pass through while the more polar TPPO will be retained. This may need to be repeated for complete separation.[2]
-
Conversion to a More Polar Derivative: In some cases, it may be advantageous to oxidize any remaining triphenylphosphine to TPPO with an oxidizing agent like hydrogen peroxide to ensure all phosphorus-containing impurities are in a more polar form, facilitating their separation on silica gel.[21]
// Nodes Start [label="Start: Crude Product with TPPO", fillcolor="#F1F3F4", fontcolor="#202124"]; ChromatographyFree [label="Chromatography-Free Methods", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Precipitation [label="Precipitation of TPPO\n(ZnCl2, CaBr2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conversion [label="Conversion of TPPO\n(Oxalyl Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trituration [label="Trituration/Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SilicaPlug [label="Silica Gel Plug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Full Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Outcome: Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ChromatographyFree [label="Preferred"]; Start -> Chromatography [label="Alternative"]; ChromatographyFree -> Precipitation; ChromatographyFree -> Conversion; ChromatographyFree -> Trituration; Chromatography -> SilicaPlug; Chromatography -> Column; Precipitation -> Success; Conversion -> Success; Trituration -> Success; SilicaPlug -> Success; Column -> Success; }
Decision tree for product purification.
References
-
Byrne, P. A., et al. (2014). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyltriphenylphosphonium bromide. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Lumen Learning. Organic Chemistry II - 20.4. The Wittig reaction. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Reddit. Problems with wittig reaction. [Link]
-
L.S.College, Muzaffarpur. (2020). Wittig reaction. [Link]
-
Organic Chemistry. Wittig Reaction - Common Conditions. [Link]
-
NIH. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
ResearchGate. Reaction conditions for optimization of Wittig olefination. [Link]
-
NIH. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]
- Google Patents.
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
PubMed. [Purification of PCR products with cetyltrimethylammonium bromide]. [Link]
-
Chemistry LibreTexts. 7.1 Alkyl Halides - Structure and Physical Properties. [Link]
-
Semantic Scholar. Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Alkyltriphenylphosphonium Chloride Ionic Liquids: Water Solubility Compared to Trihexyl(tetradecyl)phosphonium Chloride. [Link]
-
NIH. A novel approach to tag and identify geranylgeranylated proteins. [Link]
-
PubMed. Geranylgeranylation of Rab proteins. [Link]
-
NIH. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]
-
Chemistry LibreTexts. 10.1: Names and Properties of Alkyl Halides. [Link]
-
Taylor & Francis. Geranylgeranylation – Knowledge and References. [Link]
-
ACS Publications. Chain End Isomerization as a Side Reaction in Metallocene-Catalyzed Ethylene and Propylene Polymerizations. [Link]
-
ScienceDirect. SYNTHESIS OF POLYENES VIA PHOSPHONIUM YLIDS. [Link]
Sources
- 1. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic modification of proteins with a geranylgeranyl isoprenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. chegg.com [chegg.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mitochondrial Delivery of Geranylgeranyltriphenylphosphonium (GGTPP) Bromide
Welcome to the technical support guide for Geranylgeranyltriphenylphosphonium (GGTPP) Bromide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the mitochondrial uptake of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Part 1: Understanding the Core Mechanism of GGTPP Uptake
To troubleshoot any system, one must first understand its fundamental principles. The accumulation of Geranylgeranyltriphenylphosphonium (GGTPP) in mitochondria is not a passive event; it is an electrochemically driven process governed by the Nernst equation.[1][2]
The journey of a GGTPP molecule from the extracellular media to the mitochondrial matrix involves crossing two key barriers, each with its own electrical potential:
-
The Plasma Membrane: Cells maintain a negative-inside membrane potential (ΔΨp) of approximately -30 to -60 mV. This potential drives the initial accumulation of the positively charged GGTPP cation into the cytosol, resulting in a concentration 5- to 10-fold higher than in the extracellular medium.[3][4]
-
The Inner Mitochondrial Membrane (IMM): This is the critical barrier. Healthy, respiring mitochondria maintain a very large negative-inside membrane potential (ΔΨm) of -150 to -180 mV.[4][5] This substantial electrochemical gradient is the primary driving force that sequesters GGTPP, concentrating it several hundred- to a thousand-fold within the mitochondrial matrix compared to the cytosol.[2][3][5]
The lipophilic nature of the triphenylphosphonium (TPP) cation, shielded by its three phenyl groups, and the long geranylgeranyl lipid tail allows the molecule to readily pass through the phospholipid bilayers of these membranes without a specific transporter.[1]
Caption: Electrochemical-driven accumulation of GGTPP.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during experiments with GGTPP in a direct question-and-answer format.
Q1: My mitochondrial uptake of GGTPP is significantly lower than expected. What are the primary causes and how do I fix it?
This is the most frequent issue and almost always traces back to the health of the mitochondria and the integrity of their membrane potential (ΔΨm).
Immediate Action Plan:
-
Verify Mitochondrial Health & ΔΨm: The driving force for GGTPP uptake is a robust ΔΨm.[5][6][7] Any condition that compromises mitochondrial function will reduce uptake.
-
Action: Co-stain your cells with a fluorescent ΔΨm reporter dye like TMRM or TMRE. Healthy, energized mitochondria will exhibit bright fluorescence. A dim or diffuse signal indicates depolarization and is the likely cause of poor GGTPP uptake. See Protocol 1 for assessing ΔΨm.
-
Causality: TMRM/TMRE are also lipophilic cations that accumulate based on ΔΨm. Their signal provides a direct, real-time proxy for the very force your compound relies on.[8][9][10]
-
-
Assess Cell Culture Conditions: Sub-optimal culture conditions are a leading cause of mitochondrial stress.
-
Action: Ensure cells are not overgrown (maintain confluency below 80-90%), are within a low passage number, and are free from contamination. Use fresh, pre-warmed media for all experiments.
-
Causality: High cell density leads to nutrient depletion and hypoxia, both of which depolarize mitochondria. Senescent cells often have compromised mitochondrial function.
-
-
Optimize Concentration and Incubation Time:
-
Action: Perform a time-course and dose-response experiment. Start with a low concentration (e.g., 100 nM - 1 µM) and measure uptake at various time points (e.g., 30 min, 1h, 2h, 4h).
-
Causality: Uptake kinetics can vary between cell types. While initial uptake is rapid, the compound may also be metabolized or effluxed over longer periods. Furthermore, at higher concentrations, GGTPP itself can begin to depolarize mitochondria, paradoxically reducing its own accumulation.[1][3]
-
-
Check Compound Integrity:
-
Action: Ensure your GGTPP bromide is properly stored (protected from light and moisture) and that the solvent (e.g., DMSO, Ethanol) is anhydrous and of high quality. Prepare fresh stock solutions.
-
Causality: GGTPP can degrade over time. Water in DMSO can reduce the solubility and stability of many compounds.
-
Caption: Logical workflow for troubleshooting low GGTPP uptake.
Q2: I'm observing high cytotoxicity or off-target effects. How can these be minimized?
High concentrations of any lipophilic cation, including GGTPP, can be toxic. This often manifests as a rapid loss of ΔΨm, inhibition of the respiratory chain, and subsequent cell death.[3][11][12]
Mitigation Strategies:
-
Find the Therapeutic Window: The primary solution is to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) in parallel with your uptake experiment.[13] This will establish a concentration range that allows for sufficient mitochondrial accumulation without inducing widespread cell death.
-
Reduce Incubation Time: Toxicity is a function of both concentration and time. Shorter incubation periods may be sufficient for mitochondrial accumulation while minimizing adverse effects.
-
Beware of the TPP Moiety Itself: The triphenylphosphonium cation is not biologically inert. It can, on its own, uncouple oxidative phosphorylation at higher concentrations.[12][14] Always include a control with an unconjugated TPP cation (e.g., butyl-TPP) to differentiate the effects of the GGPP tail from the targeting moiety itself.
-
Consider Nanocarrier Systems: For in vivo or long-term studies, consider encapsulating GGTPP in TPP-functionalized liposomes or nanoparticles. This can reduce systemic toxicity and improve targeted delivery.[11][15][16]
| Parameter | Recommended Action | Rationale |
| Concentration | Titrate from 50 nM to 5 µM. | Find the optimal balance between uptake and toxicity. High doses can collapse ΔΨm.[1] |
| Incubation Time | Test from 30 minutes to 4 hours. | Kinetics vary by cell type; prolonged exposure increases the risk of toxicity. |
| Cell Density | Seed cells to be 70-80% confluent at the time of experiment. | Avoids nutrient stress and hypoxia which can independently affect ΔΨm and cell health. |
| Controls | Vehicle (e.g., DMSO), FCCP (uncoupler), Unconjugated TPP. | Isolate the effect of GGTPP from the solvent and confirm that uptake is ΔΨm-dependent. |
Q3: Why is there so much variability in my results between experiments?
Reproducibility is key. Variability often stems from seemingly minor inconsistencies in protocol execution.
-
Biological Variables:
-
Cell Passage Number: Always use cells within a consistent and narrow passage number range. High-passage cells can have altered metabolic profiles and mitochondrial function.
-
Serum Batch: Serum is a complex mixture that can vary between batches. If possible, test and reserve a large lot of serum for a project.
-
-
Technical Variables:
-
Probe/Compound Handling: Fluorescent probes and compounds like GGTPP can be sensitive to light and freeze-thaw cycles. Aliquot stock solutions to minimize these effects.
-
Temperature and pH: Ensure all media and buffers are at the correct temperature (37°C) and pH (7.4) during the experiment. Mitochondrial function is highly sensitive to these parameters.
-
Washing Steps: Be consistent with the number and duration of washing steps. Incomplete washing can leave extracellular compound, artificially inflating the signal. Conversely, overly aggressive washing can dislodge cells.
-
Part 3: Essential Experimental Protocols
Protocol 1: Quantitative Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol validates the primary driving force for GGTPP uptake.
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom dish or 96-well plate suitable for imaging and allow them to adhere overnight.
-
TMRM Loading:
-
Prepare a 10 mM TMRM stock solution in DMSO. Store at -20°C.
-
Dilute the TMRM stock to a final working concentration of 25-100 nM in pre-warmed imaging medium. Note: The optimal concentration must be determined empirically to avoid fluorescence quenching.
-
Remove culture medium from cells, wash once with PBS, and add the TMRM-containing medium.
-
-
Equilibration: Incubate the cells for 30-45 minutes at 37°C and 5% CO₂.
-
Control Wells:
-
Negative Control: In a separate set of wells, add 1-5 µM FCCP along with the TMRM solution. This will abolish the ΔΨm and serve as a baseline for minimal fluorescence.
-
Nuclear Staining: Add Hoechst 33342 (1 µg/mL) for the last 10 minutes of incubation to identify individual cells for image analysis.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope (Excitation/Emission ~548/573 nm for TMRM, ~350/461 nm for Hoechst).
-
Quantify the mean fluorescence intensity of TMRM within the mitochondrial regions of at least 50-100 cells per condition.
-
A significant drop in fluorescence in your experimental cells compared to healthy controls (and approaching the FCCP control) indicates a loss of ΔΨm.
-
References
-
Caltagirone, A., et al. (2001). Monitoring of the mitochondrial and plasma membrane potentials in human fibroblasts by tetraphenylphosphonium ion distribution. Journal of Biological Chemistry. Available at: [Link]
-
Madar, I., et al. (2010). Membrane Potential-dependent Uptake of 18F-triphenylphosphonium - A New Voltage Sensor as an Imaging Agent for Detecting Burn-induced Apoptosis. Journal of Biological Chemistry. Available at: [Link]
-
Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Available at: [Link]
-
Jha, A., et al. (2022). Cellular uptake of TPP-based compounds driven by cell membrane and mitochondrial membrane potential. ResearchGate. Available at: [Link]
-
Feni, F., et al. (2021). Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. Taylor & Francis Online. Available at: [Link]
-
Cernic, D., et al. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. Available at: [Link]
-
Wang, J., et al. (2019). Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance. PMC. Available at: [Link]
-
Roy, S., et al. (2021). A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation. ACS Publications. Available at: [Link]
-
Paul, A., et al. (2023). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Publishing. Available at: [Link]
-
Walsh, A. J., et al. (2014). Optical imaging of glucose uptake and mitochondrial membrane potential to characterize Her2 breast tumor metabolic phenotypes. NIH. Available at: [Link]
-
JoVE. (2022). Mitochondrial Calcium & Mitochondrial Membrane Potential-Fluorescent Microscopy l Protocol Preview. YouTube. Available at: [Link]
-
Gerencser, A. A., et al. (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. PMC. Available at: [Link]
-
Poku, E., et al. (2019). Novel Lipophilic-Cationic Molecular Probes for Enhanced Imaging of Mitochondria. SNMMI. Available at: [Link]
-
Ghosh, A., et al. (2016). Development of lipophilic cations as therapies for disorders due to mitochondrial dysfunction. Expert Opinion on Drug Discovery. Available at: [Link]
-
Tovar-Ferrero, O., et al. (2023). Measuring mitochondrial membrane potential. PMC. Available at: [Link]
-
Cocheme, H. M., et al. (2012). Incorporating a Polyethyleneglycol Linker to Enhance the Hydrophilicity of Mitochondria-Targeted Triphenylphosphonium Constructs. PMC. Available at: [Link]
-
Attene-Ramos, M. S., et al. (2013). Mitochondrial Membrane Potential Assay. PMC. Available at: [Link]
-
Pala, D., et al. (2020). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. PMC. Available at: [Link]
-
Pathak, D., et al. (2022). Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches. PMC. Available at: [Link]
-
Kuchar, M., et al. (2023). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. PMC. Available at: [Link]
-
Liu, Y., et al. (2018). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers. Available at: [Link]
-
Kalyanaraman, B., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PubMed. Available at: [Link]
-
Pala, D., et al. (2020). Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation. PubMed. Available at: [Link]
-
Chelombitko, M. A., et al. (2022). Mitochondria-targeted triphenylphosphonium-based compounds inhibit FcεRI-dependent degranulation of mast cells by preventing mitochondrial dysfunction through Erk1/2. PubMed. Available at: [Link]
-
Wang, H., et al. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. PubMed. Available at: [Link]
Sources
- 1. Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations | bioRxiv [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of the mitochondrial and plasma membrane potentials in human fibroblasts by tetraphenylphosphonium ion distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Potential-dependent Uptake of 18F-triphenylphosphonium - A New Voltage Sensor as an Imaging Agent for Detecting Burn-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical imaging of glucose uptake and mitochondrial membrane potential to characterize Her2 breast tumor metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria-targeted triphenylphosphonium-based compounds inhibit FcεRI-dependent degranulation of mast cells by preventing mitochondrial dysfunction through Erk1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeut ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00219E [pubs.rsc.org]
Geranylgeranyltriphenylphosphonium Bromide quality control and purity assessment
Welcome to the comprehensive technical support guide for Geranylgeranyltriphenylphosphonium Bromide (GGSPB). This center is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of GGSPB in your experiments. Here, we delve into the causality behind experimental choices, providing you with self-validating protocols and troubleshooting guides grounded in authoritative scientific principles.
I. Introduction to GGSPB Quality Control
This compound (GGSPB) is a crucial intermediate and reagent in various synthetic applications, including the synthesis of complex molecules in drug discovery. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and difficulties in product purification. This guide provides a robust framework for the quality control (QC) and purity assessment of GGSPB.
A typical QC workflow for GGSPB involves a multi-faceted approach, starting from basic physical characterization to sophisticated chromatographic and spectroscopic analysis.
Caption: Figure 1: Overall QC Workflow for GGSPB.
II. Frequently Asked Questions (FAQs) & Quality Specifications
This section addresses common questions regarding the quality control parameters of GGSPB.
Q1: What are the typical physical and chemical properties of high-purity GGSPB?
High-purity GGSPB should conform to the specifications outlined in the table below. Always refer to the lot-specific Certificate of Analysis (CoA) for precise values.
| Parameter | Specification | Rationale & Significance |
| Appearance | White to off-white crystalline powder | Deviations in color (e.g., yellow or brown) may indicate the presence of impurities or degradation products. |
| Molecular Formula | C₃₈H₄₈BrP | Confirms the elemental composition of the compound. |
| Molecular Weight | 615.67 g/mol | Essential for accurate molar calculations in experimental protocols. |
| Melting Point | Typically in the range of 170-180 °C (Varies by supplier) | A sharp melting point range indicates high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. | Knowledge of solubility is critical for preparing solutions for reactions and analytical testing. |
| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the purity and detecting impurities. |
| Identity (IR) | Conforms to the reference spectrum | Infrared (IR) spectroscopy provides a fingerprint of the molecule, confirming the presence of key functional groups. |
Q2: What are the most common impurities I should be aware of in a GGSPB sample?
The most probable impurities in GGSPB arise from its synthesis, which typically involves the reaction of triphenylphosphine with geranylgeranyl bromide.[1]
-
Triphenylphosphine (TPP): Unreacted starting material.
-
Geranylgeranyl Bromide: Unreacted starting material.
-
Triphenylphosphine oxide (TPPO): An oxidation product of TPP, which can form during the reaction or upon storage.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Q3: How should I properly handle and store GGSPB to maintain its quality?
GGSPB, like many phosphonium salts, can be sensitive to moisture and air.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Handling: Use personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]
III. Purity Assessment: Protocols & Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of GGSPB.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of GGSPB and quantifying any impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended.[3][4]
Recommended Starting HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale: A C18 column is a good starting point for moderately polar compounds like GGSPB.[5][6] The gradient elution allows for the separation of the polar starting materials and the non-polar GGSPB and potential byproducts within a reasonable timeframe.[3] Formic acid is used to improve peak shape and ensure the ionization state of the analytes.[3]
Sample Preparation: Accurately weigh approximately 10 mg of GGSPB and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and confirmation of GGSPB. ¹H, ¹³C, and ³¹P NMR should be performed.
-
¹H NMR: Will confirm the presence of the geranylgeranyl chain protons and the aromatic protons of the triphenylphosphine group. The integration of these regions should be consistent with the structure.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in GGSPB.
-
³¹P NMR: This is a highly specific technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum is a strong indicator of a single phosphorus environment and high purity.[7][8] The chemical shift will be characteristic of a phosphonium salt.[9]
Typical Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
C. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of GGSPB. Electrospray ionization (ESI) is a suitable technique for this charged molecule.
-
Expected Ion: The spectrum should show a prominent peak corresponding to the cationic portion of the molecule, [M-Br]⁺, at m/z 535.38.
-
Isotope Pattern: The presence of bromine in the molecule can be confirmed by observing the characteristic M and M+2 isotope pattern if the parent ion is detected.[10]
IV. Troubleshooting Guide
This section provides solutions to common issues encountered during the analysis of GGSPB.
Caption: Figure 2: HPLC Troubleshooting Decision Tree.
HPLC Troubleshooting in Detail:
-
Issue: Peak Tailing
-
Cause: Phosphonium salts can have secondary interactions with residual silanol groups on the silica-based C18 column. This is a common issue with basic compounds.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to protonate the silanol groups and minimize these interactions. If tailing persists, consider a column with end-capping or a different stationary phase.
-
-
Issue: Broad Peaks
-
Cause: This can be due to a variety of factors including a degraded column, a void at the head of the column, or a slow injection.
-
Solution: First, try replacing the column with a new one. If the problem persists, ensure your sample is dissolved in the mobile phase. High concentrations of organic solvent in the sample can cause peak distortion.
-
-
Issue: Extraneous Peaks in the Chromatogram
-
Cause: These could be impurities (TPP, TPPO), degradation products, or contaminants from your system or solvents.
-
Solution: Prepare a blank injection (mobile phase only) to rule out system contamination. If the peaks are still present in your sample, they are likely impurities. Their identity can be confirmed by running standards of the suspected impurities or by using HPLC-MS.
-
NMR Troubleshooting:
-
Issue: Broad ¹H NMR Signals
-
Cause: The sample may contain paramagnetic impurities, or the concentration may be too high, leading to aggregation.
-
Solution: Filter the NMR sample through a small plug of silica or celite. Prepare a more dilute sample.
-
-
Issue: Multiple Peaks in the ³¹P NMR Spectrum
-
Cause: This is a strong indication of the presence of multiple phosphorus-containing species, such as TPPO or other phosphonium salts.
-
Solution: Compare the chemical shifts to known values for TPPO and other potential impurities. The presence of multiple peaks confirms that the sample is impure.
-
V. Concluding Remarks
A rigorous and systematic approach to the quality control of this compound is essential for reproducible and reliable experimental outcomes. By combining physical characterization with powerful analytical techniques like HPLC, NMR, and MS, researchers can be confident in the purity and identity of this critical reagent. This guide provides a foundational framework; however, method validation and adaptation to specific laboratory conditions are always recommended.
VI. References
-
Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints. (2021). Retrieved from [Link]
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent | LCGC International. (2020). Retrieved from [Link]
-
1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - MDPI. (2023). Retrieved from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Supporting Information for: - The Royal Society of Chemistry. Retrieved from [Link]
-
Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF - ResearchGate. (2016). Retrieved from [Link]
-
The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. (2007). Retrieved from [Link]
-
"Determination of Organophosphorus Compounds by HPLC with Post-Column P" by Stephen R. Priebe. Retrieved from [Link]
-
Structural and conformational analysis of 2-triphenylphosphoranylidene succinic acid derivatives by 1H, 13C and 31P one and two dimensional NMR spectroscopy and molecular modelling - ResearchGate. (1995). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Retrieved from [Link]
-
ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. (2020). Retrieved from [Link]
-
Molecular peaks of bromide compounds[11]. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Salt Analysis on RP HPLC - Chromatography Forum. (2007). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Phosphonium salts and P-ylides - IRIS. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016). Retrieved from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Retrieved from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023). Retrieved from [Link]
-
DevelopmentofRP HPLC | PDF | High Performance Liquid Chromatography | Detection Limit. Retrieved from [Link]
-
(PDF) A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance - ResearchGate. Retrieved from [Link]
-
Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk - Journal of Applied Pharmaceutical Science. (2019). Retrieved from [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. Retrieved from [Link]
-
Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacaps. | African Journal of Biomedical Research. (2025). Retrieved from [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. japsonline.com [japsonline.com]
- 5. scribd.com [scribd.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]
Validation & Comparative
A Comparative Guide to Mitochondria-Targeting Compounds: From Established Agents to the Potential of Geranylgeranyltriphenylphosphonium Bromide
Introduction: The Strategic Imperative of Targeting Mitochondria
In the intricate landscape of cellular biology and drug development, the mitochondrion has emerged as a pivotal target. Far from being a mere powerhouse, this dynamic organelle is a central hub for metabolism, signaling, and apoptosis.[1] Consequently, the ability to selectively deliver therapeutic agents to mitochondria holds immense promise for treating a spectrum of diseases, from neurodegenerative disorders to cancer.[2] This guide provides a comprehensive comparison of established mitochondria-targeting compounds and explores the untapped potential of a novel agent, Geranylgeranyltriphenylphosphonium Bromide (GGTPPBr). We will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The primary strategy for mitochondrial targeting leverages the organelle's substantial negative membrane potential (~-180 mV).[3] This electrochemical gradient drives the accumulation of lipophilic cations, such as the triphenylphosphonium (TPP+) cation, within the mitochondrial matrix at concentrations up to 1000-fold higher than in the cytoplasm.[4] This intrinsic targeting mechanism forms the basis for a class of compounds known as "mitocans," which are designed to selectively disrupt mitochondrial function in pathological cells.
The TPP+ Cation: A Versatile Vehicle for Mitochondrial Delivery
The triphenylphosphonium (TPP+) cation is the most extensively utilized moiety for targeting bioactive molecules to mitochondria.[3] Its lipophilic nature allows it to readily cross cellular and mitochondrial membranes, while its positive charge dictates its accumulation within the negatively charged mitochondrial matrix. This targeted delivery enhances the therapeutic efficacy of conjugated drugs and minimizes off-target effects.[5]
dot graph TD { subgraph "Cellular Environment" A[Extracellular Space]; B(Cytoplasm); C{Mitochondrion}; end
} caption: "Mechanism of TPP-based mitochondrial targeting."
A Comparative Analysis of Established Mitochondria-Targeting Compounds
Several TPP+-based compounds have been extensively studied and serve as benchmarks in the field. Here, we compare three prominent examples: MitoQ, Mito-E, and Mito-TEMPO.
MitoQ (Mitoquinone)
MitoQ is a TPP+-conjugated derivative of the antioxidant coenzyme Q10. It is designed to accumulate in mitochondria and protect against oxidative damage by scavenging reactive oxygen species (ROS).[6] Preclinical studies have demonstrated its efficacy in models of neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[7][8][9] Clinical trials have shown that MitoQ can improve vascular function in older adults.[7]
Mito-E (Mitochondrially Targeted Vitamin E Succinate)
Mito-E, or MitoVES, is a TPP+-linked form of vitamin E succinate. Unlike general antioxidants, Mito-E exhibits a more specific mechanism of action by inhibiting mitochondrial complex II of the electron transport chain.[10][11] This targeted inhibition leads to the generation of ROS and induction of apoptosis, making it a potent anti-cancer agent.[3][12] Studies have shown its effectiveness in killing breast cancer stem cells.[12]
Mito-TEMPO
Mito-TEMPO is a TPP+-conjugated superoxide dismutase (SOD) mimetic. It specifically targets mitochondrial superoxide, a major contributor to oxidative stress.[13] It has demonstrated protective effects in models of diabetic cardiomyopathy and burn injury-induced cardiac dysfunction.[13][14] Comparative studies suggest that Mito-TEMPO may have a better safety profile than other mitochondria-targeted antioxidants like SkQ1.
| Compound | Bioactive Moiety | Primary Mechanism of Action | Therapeutic Area | Key Experimental Findings |
| MitoQ | Coenzyme Q10 | General ROS scavenger | Neurodegeneration, Cardiovascular Disease | Improves vascular function, reduces oxidative stress.[7][8] |
| Mito-E | Vitamin E Succinate | Inhibition of mitochondrial complex II | Cancer | Induces apoptosis in cancer cells, effective against cancer stem cells.[10][12] |
| Mito-TEMPO | TEMPO (nitroxide) | Superoxide dismutase (SOD) mimetic | Inflammatory diseases, Cardiovascular disease | Reduces mitochondrial superoxide, protects against cardiac dysfunction.[13][14] |
This compound (GGTPPBr): A Novel Compound with Untapped Potential
This compound (GGTPPBr) is a novel TPP+-based compound that features a geranylgeranyl isoprenoid chain. While direct experimental data on GGTPPBr is currently limited, its chemical structure suggests a dual mechanism of action that warrants further investigation.
dot graph TD { subgraph "GGTPPBr Structure" A[TPP+ Moiety]; B[Geranylgeranyl Group]; A -- B; end
} caption: "Hypothesized dual mechanism of GGTPPBr."
The TPP+ moiety is expected to drive the accumulation of GGTPPBr within mitochondria, similar to other TPP+-based compounds. The geranylgeranyl group, however, introduces a second potential mode of action. Protein geranylgeranylation is a crucial post-translational modification for the function of many small GTPases, including Rho and Rac, which are key regulators of cell growth, proliferation, and migration.[15] Inhibition of geranylgeranyltransferase I (GGTase-I) has emerged as a promising anti-cancer strategy.[16][17] Therefore, GGTPPBr could not only disrupt mitochondrial function directly but also interfere with oncogenic signaling pathways by inhibiting protein geranylgeranylation.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of GGTPPBr with established mitochondria-targeting compounds, a series of well-defined experiments are essential.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A fundamental indicator of mitochondrial health is the mitochondrial membrane potential. Its dissipation is an early hallmark of apoptosis.
JC-1 is a ratiometric fluorescent dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compounds for the desired duration. Include a positive control (e.g., 50 µM CCCP for 15-30 minutes) to induce mitochondrial depolarization.[18]
-
JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[19][20]
-
Fluorescence Measurement: Measure the fluorescence intensity at both green (Ex/Em = 485/535 nm) and red (Ex/Em = 540/590 nm) wavelengths using a fluorescence plate reader.[18]
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria. The fluorescence intensity is proportional to the mitochondrial membrane potential.
-
Cell Seeding and Treatment: Follow the same procedure as for the JC-1 assay.
-
TMRE Staining: Prepare a 200 nM TMRE staining solution in pre-warmed cell culture medium. Add 100 µL of the TMRE solution to each well and incubate for 15-30 minutes at 37°C.[8][10]
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 549/575 nm.[8]
-
Data Analysis: A decrease in fluorescence intensity corresponds to a loss of mitochondrial membrane potential.
dot graph TD { subgraph "Experimental Workflow" A[Cell Seeding]; B[Compound Treatment]; C{Staining}; D[Fluorescence Measurement]; E[Data Analysis]; end
} caption: "Workflow for mitochondrial membrane potential assays."
Measurement of Cellular ATP Levels
As the primary site of ATP synthesis, mitochondrial dysfunction directly impacts cellular energy levels.
This assay quantifies ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with compounds as described previously.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence indicates a reduction in cellular ATP levels.
Assessment of Cytotoxicity
Evaluating the cytotoxic effects of mitochondria-targeting compounds is crucial to determine their therapeutic window.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a range of compound concentrations for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[14][15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. This data can be used to determine the IC50 value for each compound.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer provides real-time measurements of cellular respiration, offering a detailed profile of mitochondrial function.
This assay measures key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Prepare stock solutions of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) in the assay medium.
-
Assay Execution: Replace the cell culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour. Load the inhibitor solutions into the appropriate ports of the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the assay.[9][22]
-
Data Analysis: The Seahorse software automatically calculates the OCR at baseline and after the sequential injection of the inhibitors. This allows for the determination of the different parameters of mitochondrial respiration.
Conclusion and Future Directions
The field of mitochondria-targeted therapeutics is rapidly evolving, with established compounds like MitoQ, Mito-E, and Mito-TEMPO demonstrating significant promise in preclinical and clinical settings. The TPP+ cation has proven to be a robust and reliable vehicle for delivering a diverse range of bioactive molecules to this critical organelle.
This compound represents an exciting new frontier in this area. Its unique structure suggests a potential dual mechanism of action that could be particularly effective in cancer therapy. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of GGTPPBr and other novel mitochondria-targeting compounds. Rigorous comparative studies are essential to elucidate their mechanisms of action, determine their therapeutic potential, and ultimately translate these promising molecules into effective clinical treatments. The future of mitochondrial medicine is bright, and a thorough understanding of the tools and techniques for evaluating these targeted agents will be paramount to its success.
References
- Stanga, O., et al. (2021).
- Cox, A. D., et al. (2015). Targeting protein prenylation for cancer therapy. Nature Reviews Drug Discovery, 14(11), 791-809.
- Rossman, M. J., et al. (2018). Chronic supplementation with a mitochondrial antioxidant (MitoQ) improves vascular function in healthy older adults. Hypertension, 71(6), 1056-1063.
- Ni, R., et al. (2015). Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy. Free Radical Biology and Medicine, 87, 12-23.
- Wang, M., et al. (2015). Nanoformulation of Geranylgeranyltransferase-I Inhibitors for Cancer Therapy: Liposomal Encapsulation and pH-Dependent Delivery to Cancer Cells. PLoS One, 10(9), e0137595.
- Blagosklonny, M. V. (2023). High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types.
-
Longevity.Technology. (2021, September 3). From pioneers to exploders: MitoQ is driven by research. Retrieved from [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
- Szeto, H. H. (2008). Drug evaluation: MitoQ - a mitochondria-targeted antioxidant.
- Finn, M. P., et al. (2021). Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction. Journal of Burn Care & Research, 42(5), 947-956.
- Reers, M., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58638.
- Taran, V., & Piro, C. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 103127.
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
- Dong, L. F., et al. (2015). Mitochondrially targeted vitamin E succinate efficiently kills breast tumour-initiating cells in a complex II-dependent manner. BMC Cancer, 15, 401.
- Gioscia-Ryan, R. A., et al. (2016). Mitochondria-targeted antioxidant therapy with MitoQ ameliorates aortic stiffening in old mice. Journal of Applied Physiology, 120(10), 1171-1178.
- Zakharova, V. V., et al. (2022). Protective Effect of Mitochondria-Targeted Antioxidants against Inflammatory Response to Lipopolysaccharide Challenge: A Review. International Journal of Molecular Sciences, 23(19), 11843.
- Dong, L. F., et al. (2011). Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II. Journal of Biological Chemistry, 286(5), 3717-3728.
-
ResearchGate. (n.d.). Chemical structures of the mitochondria-targeted and non-targeted antioxidants under study. Retrieved from [Link]
- Wang, Y., et al. (2021). Mitochondria-targeted vitamin E succinate delivery for reversal of multidrug resistance. Journal of Controlled Release, 337, 117-131.
- Neuzil, J., et al. (2011). Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II. Journal of Biological Chemistry, 286(5), 3717-3728.
- Jiang, J., et al. (2009). A mitochondria-targeted triphenylphosphonium-conjugated nitroxide functions as a radioprotector/mitigator.
- Bae, J., et al. (2017). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Acta Pharmaceutica Sinica B, 7(5), 539-551.
-
ResearchGate. (n.d.). Mitochondrially targeted vitamin E succinate efficiently kills breast tumour-initiating cells in a complex II-dependent manner. Retrieved from [Link]
- Shani, E., et al. (2022). Triphenylphosphonium is an effective targeting moiety for plant mitochondria. The Plant Journal, 110(4), 1149-1161.
- Philips, M. R. (2007). Geranylgeranyltransferase I as a target for anti-cancer drugs.
- Li, X., et al. (2024). A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress. Free Radical Biology and Medicine, 224, 117-129.
-
ResearchGate. (n.d.). A Comparative Study of the Efficiency of Mitochondria-Targeted Antioxidants MitoTEMPO and SKQ1 under Oxidative Stress. Retrieved from [Link]
- Wujec, M., et al. (2023). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839.
- Philips, M. R. (2007). Geranylgeranyltransferase I as a target for anti-cancer drugs.
- Lee, W. C., et al. (2020). Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. Cancers, 12(9), 2496.
-
ResearchGate. (n.d.). Some examples of mitochondria-targeting antioxidants. Retrieved from [Link]
- Ghosh, A., et al. (2023). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Advances, 13(54), 38439-38451.
- Onishi, M., et al. (2025).
- Li, Y., et al. (2026). Lipid-Engineered Small-Sized Metal-Organic Frameworks for Targeted Delivery of Anlotinib in Lung Cancer Treatment. International Journal of Nanomedicine, 19, 1-15.
-
ResearchGate. (n.d.). Synthesis and transformations of triphenylpropargylphosphonium bromide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Triphenylphosphonium Bromide: A Convenient and Quantitative Source of Gaseous Hydrogen Bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.
-
ResearchGate. (n.d.). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetraphenylphosphonium bromide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic supplementation with a mitochondrial antioxidant (MitoQ) improves vascular function in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From pioneers to exploders: MitoQ is driven by research [longevity.technology]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrially targeted vitamin E succinate efficiently kills breast tumour-initiating cells in a complex II-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Geranylgeranyltransferase I as a target for anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Farnesyltransferase and geranylgeranyltransferase I inhibitors in cancer therapy: important mechanistic and bench to bedside issues | Semantic Scholar [semanticscholar.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Geranylgeranyl-triphenylphosphonium Bromide's Effect on Protein Prenylation
This guide provides an in-depth, objective comparison of methodologies to validate the effects of Geranylgeranyl-triphenylphosphonium Bromide (GGSP) on protein prenylation. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust validation techniques. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Critical Role of Protein Prenylation in Cellular Function
Protein prenylation is a vital post-translational modification where a farnesyl (C15) or a geranylgeranyl (C20) isoprenoid group is attached to a cysteine residue near the C-terminus of a protein.[1][2][3] This process is catalyzed by a family of enzymes known as prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[4][5][6] The addition of these lipid moieties increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and enabling its participation in a multitude of signaling pathways that regulate cell growth, differentiation, and survival.[5][7][8] Dysregulation of protein prenylation has been implicated in various diseases, most notably cancer, making prenyltransferases attractive targets for therapeutic intervention.[1][2][7]
Geranylgeranyl-triphenylphosphonium Bromide (GGSP) is a compound investigated for its potential to inhibit protein geranylgeranylation. Understanding its precise mechanism and validating its efficacy requires rigorous experimental approaches. This guide will compare and contrast key methodologies for this purpose.
Visualizing the Protein Prenylation Pathway
The following diagram illustrates the fundamental steps of protein prenylation, highlighting the enzymatic machinery and the final localization of the modified protein.
Caption: The protein geranylgeranylation pathway.
Part 1: In Vitro Validation of GGSP's Inhibitory Effect
In vitro assays provide a direct and controlled environment to assess the enzymatic inhibition of GGTase by GGSP. These cell-free systems allow for the precise measurement of enzyme kinetics and inhibitor potency without the complexities of cellular uptake and metabolism.
Methodology 1: Radiometric Filter-Binding Assay
This classic and highly sensitive method directly measures the incorporation of a radiolabeled isoprenoid into a protein substrate.
Experimental Rationale: The principle lies in the ability of prenylated proteins to bind to a filter membrane due to their increased hydrophobicity, while the unincorporated radiolabeled isoprenoid is washed away. The amount of radioactivity retained on the filter is directly proportional to the GGTase activity.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant GGTase-I, a protein substrate (e.g., a peptide with a C-terminal CAAX box like CVIL), and varying concentrations of GGSP.[1]
-
Initiation: Start the reaction by adding [³H]-Geranylgeranyl pyrophosphate ([³H]GGPP) as the isoprenoid donor.[1]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic prenylation.
-
Termination and Filtration: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid) to precipitate the proteins. Apply the mixture to a glass fiber filter membrane.
-
Washing: Wash the filter multiple times with the acidic solution to remove any unincorporated [³H]GGPP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of GGSP to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Methodology 2: Fluorescence-Based Assays
These assays offer a non-radioactive alternative and are often amenable to high-throughput screening.
Experimental Rationale: One common approach utilizes a fluorescently labeled isoprenoid analog.[9] When this analog is transferred to the protein substrate, a change in the fluorescent properties (e.g., intensity or polarization) can be detected.
Step-by-Step Protocol:
-
Reaction Components: Combine purified GGTase-I, the protein substrate, and a range of GGSP concentrations in a microplate well.
-
Initiation: Add a fluorescently tagged GGPP analog (e.g., NBD-GPP) to initiate the reaction.[9]
-
Incubation: Incubate at 37°C for a predetermined time.
-
Detection: Measure the fluorescence signal using a plate reader. The specific detection method will depend on the fluorescent probe used. For instance, with some probes, the fluorescence intensity increases upon covalent attachment to the protein.[10][11]
-
Data Analysis: Calculate the GGTase activity based on the change in fluorescence and determine the IC50 of GGSP.
Part 2: Cell-Based Validation of GGSP's Effect on Protein Prenylation
Cell-based assays are crucial for confirming that GGSP can penetrate the cell membrane and inhibit protein prenylation in a physiological context.
Methodology 1: Western Blot Analysis of Protein Mobility Shift
This widely used technique leverages the fact that unprenylated proteins often migrate slower on an SDS-PAGE gel compared to their prenylated counterparts.[1]
Experimental Rationale: The addition of the bulky, hydrophobic geranylgeranyl group alters the protein's interaction with the SDS detergent and its overall hydrodynamic radius, leading to a detectable shift in its electrophoretic mobility.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a line known to express a specific geranylgeranylated protein like RhoA or Rap1A) and treat with varying concentrations of GGSP for a sufficient duration (e.g., 24-48 hours).[1][12]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target geranylgeranylated protein (e.g., anti-RhoA). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band patterns between untreated and GGSP-treated samples. A dose-dependent appearance of a slower-migrating band (the unprenylated form) and a decrease in the faster-migrating band (the prenylated form) validates the inhibitory effect of GGSP.[13]
Methodology 2: Subcellular Fractionation and Western Blotting
This method assesses the consequence of inhibiting prenylation, which is the mislocalization of normally membrane-bound proteins.
Experimental Rationale: Prenylation is a key signal for targeting proteins to cellular membranes.[1] Inhibition of this process leads to the accumulation of the target protein in the cytosolic fraction.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with GGSP as described above.
-
Subcellular Fractionation: Lyse the cells under conditions that preserve the integrity of cellular compartments. Separate the cytosolic and membrane fractions by differential centrifugation.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting on both the cytosolic and membrane fractions.
-
Immunodetection: Probe the blots with an antibody against the target geranylgeranylated protein.
-
Analysis: In untreated cells, the target protein should be predominantly in the membrane fraction. In GGSP-treated cells, a dose-dependent increase of the protein in the cytosolic fraction indicates successful inhibition of prenylation.[1]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the cell-based validation of GGSP.
Caption: Workflow for cell-based validation of GGSP.
Comparison with Alternative Prenylation Inhibitors
GGSP is one of several compounds that can modulate protein prenylation. A comparative understanding is essential for selecting the appropriate tool for a given research question.
| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Advantages | Disadvantages |
| GGSP | GGTase-I | Likely competes with GGPP | Specific for geranylgeranylation | Potential off-target effects due to the phosphonium moiety |
| GGTI-298 | GGTase-I | Peptidomimetic, competes with the protein substrate | High specificity and potency | Poor cell permeability can be a limitation |
| Statins (e.g., Lovastatin) | HMG-CoA Reductase | Inhibits the mevalonate pathway, depleting both FPP and GGPP | Broadly inhibits all prenylation | Lacks specificity between farnesylation and geranylgeranylation |
| Nitrogenous Bisphosphonates (e.g., Zoledronic Acid) | Farnesyl Pyrophosphate Synthase (FPPS) | Inhibits the synthesis of FPP and GGPP | Accumulates in bone, useful for bone-related studies | Systemic effects and potential toxicity |
| FTIs (e.g., Lonafarnib) | Farnesyltransferase (FTase) | Competes with the protein substrate or FPP | Specific for farnesylation | Some proteins can be alternatively geranylgeranylated, leading to resistance |
Conclusion
Validating the effect of Geranylgeranyl-triphenylphosphonium Bromide on protein prenylation requires a multi-faceted approach. In vitro assays are indispensable for determining its direct inhibitory activity on GGTase, while cell-based methods are crucial for confirming its efficacy in a biological context. By employing a combination of techniques such as radiometric or fluorescence-based enzyme assays, Western blot analysis for mobility shifts, and subcellular fractionation, researchers can build a robust and self-validating case for the mechanism of action of GGSP. Furthermore, a clear understanding of its performance relative to other prenylation inhibitors will guide its effective application in research and drug development.
References
- Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - NIH. (URL: )
-
In vitro prenylation assay of Arabidopsis proteins - PubMed. (URL: [Link])
-
Schematic diagram of the in vitro prenylation assay. Unprenylated... - ResearchGate. (URL: [Link])
-
Schematic representation of in vitro prenylation assay. (A) Cell... - ResearchGate. (URL: [Link])
-
Targeting prenylation inhibition through the mevalonate pathway - PMC - PubMed Central. (URL: [Link])
-
Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed Central. (URL: [Link])
-
Natural inhibitors for protein prenyltransferase - PubMed. (URL: [Link])
-
(PDF) Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - ResearchGate. (URL: [Link])
-
Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. (URL: [Link])
-
One-pot synthesis of prenylated proteins utilizing E. coli cell-free expression | bioRxiv. (URL: [Link])
-
BioAssay Systems Farnesyltransferase. (URL: [Link])
-
Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed. (URL: [Link])
-
Targeting protein prenylation for cancer therapy - PMC - PubMed Central - NIH. (URL: [Link])
-
Intramolecular fluorescence enhancement: a continuous assay of Ras farnesyl:protein transferase | Journal of the American Chemical Society. (URL: [Link])
-
Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors - MDPI. (URL: [Link])
-
Inhibitors of prenylation of Ras and other G-proteins and their application as therapeutics - PubMed. (URL: [Link])
-
Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer's Disease - PMC - PubMed Central. (URL: [Link])
-
How to measure/characterize the prenylated status of certain proteins? - ResearchGate. (URL: [Link])
-
Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. (URL: [Link])
-
Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PubMed Central. (URL: [Link])
-
(PDF) Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - ResearchGate. (URL: [Link])
-
Protein Prenylation in Plants: Mechanisms and Functional Implications - PMC. (URL: [Link])
-
Inhibiting Protein Prenylation with Benzoxaboroles to Target Fungal Plant Pathogens. (URL: [Link])
-
Metabolic serum biomarkers for the prediction of cancer: a follow-up of the studies conducted in the Swedish AMORIS study - ecancer. (URL: [Link])
-
Engineering protein prenylation: an emerging tool for selective protein modification - PMC. (URL: [Link])
-
Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC. (URL: [Link])
-
Inhibition of Protein Geranylgeranylation Causes a Superinduction of Nitric-Oxide synthase-2 by interleukin-1beta in Vascular Smooth Muscle Cells - PubMed. (URL: [Link])
-
Protein Prenylation - Jena Bioscience. (URL: [Link])
-
Functional classification and validation of yeast prenylation motifs using machine learning and genetic reporters - NIH. (URL: [Link])
-
Inhibitors of Protein Prenylation: An Overview | Bentham Science. (URL: [Link])
-
Fasting hyperglycaemia and fatty liver drive colorectal cancer: a retrospective analysis in 1145 patients - PubMed Central. (URL: [Link])
-
Circulating liver function markers and colorectal cancer risk: A prospective cohort study in the UK Biobank - NIH. (URL: [Link])
-
Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions - PubMed. (URL: [Link])
-
The Association Between Serum Gamma-Glutamyl Transferase and Gastrointestinal Cancer Risk: A Systematic Review and Meta-Analysis - PubMed. (URL: [Link])
-
Side Effect: Elevated Liver Function Tests (LFTS, transaminases) - ChemoExperts. (URL: [Link])
Sources
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein prenylation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization [mdpi.com]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Geranylgeranyltriphenylphosphonium Bromide and Analogous Phosphonium Salts for Researchers
This guide offers an in-depth comparative analysis of Geranylgeranyltriphenylphosphonium Bromide (GGSPB), a vital reagent in synthetic and medicinal chemistry. We will explore its performance characteristics alongside structurally similar phosphonium salts, providing researchers, scientists, and drug development professionals with the objective, data-driven insights needed to select the optimal compound for their specific application.
Introduction: The Versatility of Phosphonium Salts
Quaternary phosphonium salts are a cornerstone of modern organic chemistry, most famously as precursors to phosphorus ylides for the Wittig reaction—a powerful method for alkene synthesis.[1][2][3] Beyond this classical application, the lipophilic, cationic nature of the triphenylphosphonium (TPP⁺) moiety has been extensively exploited to target bioactive molecules to mitochondria.[4][5][6][7][8] This dual utility in both chemical synthesis and cell biology makes a nuanced understanding of their structure-activity relationships essential.
This compound (GGSPB) is a prime example of this versatility. Its 20-carbon isoprenoid chain not only serves as a synthetic handle for constructing complex natural products but also mimics the geranylgeranyl pyrophosphate (GGPP) substrate, enabling it to act as an inhibitor of protein geranylgeranylation.[9][10][11] This guide will compare GGSPB to its shorter-chain isoprenoid analog, Farnesyltriphenylphosphonium salt, and simpler alkyltriphenylphosphonium salts to elucidate the distinct roles of the lipid chain and the phosphonium headgroup.
Physicochemical Properties: A Foundation for Application
The physical properties of a phosphonium salt, such as its molecular weight and solid-state form, are fundamental parameters that influence handling, stoichiometry, and reaction setup.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | C₃₈H₄₈BrP | 615.67 | Pale yellow solid[12][13] |
| Farnesyltriphenylphosphonium (e.g., Tetrafluoroborate) | C₃₃H₄₀BF₄P | 554.45 | Not specified |
| n-Hexadecyltriphenylphosphonium Bromide | C₃₄H₄₈BrP | 567.62 | White to off-white solid |
| Butyltriphenylphosphonium Bromide | C₂₂H₂₄BrP | 399.30 | White crystalline powder |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | White to off-white powder |
Data compiled from supplier information and chemical databases.
The choice of the counter-ion (e.g., bromide vs. chloride vs. tetrafluoroborate) can also influence solubility and reactivity. While bromide is a common and effective counter-ion, chlorides are sometimes cheaper and can alter solubility profiles.[14] Bromide is generally a better leaving group than chloride, which can be a factor in certain side reactions, but is primarily relevant to the synthesis of the salt itself from the corresponding alkyl halide.[15]
Comparative Analysis in Chemical Synthesis: The Wittig Reaction
The primary synthetic application for these salts is the Wittig reaction, which converts aldehydes and ketones into alkenes.[3][16][17] The process involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with the carbonyl compound.[2]
Workflow for Wittig Olefination
Caption: Generalized workflow for the Wittig reaction.
The structure of the alkyl group on the phosphonium salt dictates the reactivity and stereoselectivity of the ylide.
-
Non-stabilized Ylides: Formed from simple alkyltriphenylphosphonium salts (e.g., methyl, butyl). They are highly reactive and typically yield (Z)-alkenes with non-aromatic aldehydes under salt-free conditions.[1]
-
Semi-stabilized Ylides: The isoprenoid chains of GGSPB and its analogs place them in this category. The allyllic nature of the C-P bond provides some stabilization. These ylides often give mixtures of (E) and (Z)-alkenes, with stereoselectivity being highly dependent on reaction conditions.[3]
-
Stabilized Ylides: Formed when the alkyl group contains an electron-withdrawing group (e.g., ester, ketone). These are less reactive and strongly favor the formation of (E)-alkenes.[1]
Experimental Insight: The choice of base and solvent is critical. For non-stabilized and semi-stabilized ylides like those from GGSPB, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are required for complete deprotonation.[3][17] The presence of lithium salts can affect the stability of intermediates and influence the final E/Z ratio.[16]
Comparative Analysis in Biological Systems
The triphenylphosphonium (TPP⁺) cation is the key to many of the biological activities of these salts. Its lipophilic nature and delocalized positive charge allow it to exploit the large negative membrane potential of the mitochondrial inner membrane (~160-220 mV), leading to significant accumulation within the mitochondrial matrix.[4][6][7]
Mechanism of Mitochondrial Targeting
Caption: TPP⁺-conjugated molecules accumulate in the mitochondrial matrix.
This targeting strategy is particularly promising in cancer therapy, as many cancer cells exhibit a hyperpolarized mitochondrial membrane compared to normal cells, leading to selective drug accumulation.[7][8]
Biological Activities:
-
Inhibition of Protein Prenylation: GGSPB can act as a competitive inhibitor of Geranylgeranyltransferase I (GGTase-I).[9][11] This enzyme attaches geranylgeranyl groups to key signaling proteins like those in the Rho and Rap families, a process crucial for their proper membrane localization and function.[10][18] By blocking this, GGSPB can disrupt oncogenic signaling pathways. Farnesyltriphenylphosphonium salts would similarly be expected to inhibit farnesyltransferase.
-
General Cytotoxicity: The accumulation of lipophilic cations within mitochondria can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) generation, inhibition of ATP production, and induction of apoptosis.[6][19] The length of the alkyl chain significantly influences cytotoxicity, with longer chains (C14-C16) often showing the highest potency due to increased lipophilicity, which facilitates membrane interaction and disruption.[20][21]
| Compound Class | Primary Biological Mechanism | Key Research Area |
| Geranylgeranyltriphenylphosphonium Salts | GGTase-I Inhibition; Mitochondrial Disruption | Cancer (disruption of Rho/Rap signaling)[10][11] |
| Farnesyltriphenylphosphonium Salts | Likely FTase Inhibition; Mitochondrial Disruption | Cancer (disruption of Ras signaling)[9] |
| Long-Chain Alkyl (C12-C18) TPP Salts | Potent Mitochondrial Disruption; Membrane Perturbation | Broad-spectrum anticancer agents; Antimicrobials[20][21] |
| Short-Chain Alkyl ( | Mitochondrial Targeting Vehicle (lower intrinsic toxicity) | Delivery of other bioactive molecules to mitochondria[4] |
This table summarizes general trends observed in the literature.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with GGSPB
Objective: To synthesize a geranylgeranylated alkene from an aldehyde.
Materials:
-
This compound (GGSPB)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Aldehyde of choice
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add GGSPB (1.0 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide (Ph₃P=O). Purify via silica gel column chromatography to isolate the alkene product.
-
Causality Note: The use of low temperatures (-78 °C) is crucial for controlling the addition of the highly reactive n-BuLi and for managing the stability of the ylide and subsequent intermediates, which can influence stereoselectivity. Anhydrous conditions are mandatory as ylides are strong bases and will be quenched by water.[17]
Protocol 2: Assessing Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a phosphonium salt against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, K562)[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphonium salt stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phosphonium salt in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: This protocol relies on the principle that only metabolically active cells can reduce MTT. Including positive (e.g., a known cytotoxic drug like cisplatin) and negative (vehicle) controls is essential for validating the assay results.[20]
Conclusion and Recommendations
The selection of a phosphonium salt is a multi-faceted decision that hinges on the intended application.
-
For complex molecule synthesis via the Wittig reaction, This compound and its isoprenoid analogs are indispensable for introducing specific, biologically relevant carbon skeletons.
-
For inhibiting protein prenylation , GGSPB is a specific tool for studying GGTase-I, while farnesyl-based analogs would be required to target FTase.
-
For developing potent, broad-spectrum anticancer agents that function by mitochondrial disruption, long-chain alkyl (C14-C16) triphenylphosphonium salts often exhibit the highest intrinsic cytotoxicity.
-
For using the TPP⁺ moiety as a mitochondrial delivery vehicle for another bioactive compound, shorter alkyl chains (e.g., propyl, butyl) are often preferred to minimize the intrinsic toxicity of the carrier itself.
Researchers must weigh the synthetic utility, specific biological target, and desired mechanism of action to make an informed choice. This guide provides the foundational data and experimental context to aid in that critical decision-making process.
References
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. [https://vertexaisearch.cloud.google.
- Wittig Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeL1npB3aKjnSfe2UV8wbJWZHNfkmpHYOmJqnqp9dA766RtLO4qFllk9XxhfgeZerne8XUzYWpMlQ3Nn3VVRHP2uSo2CMf53XmtgwsNKsw6rSf8Q26IFuNH_EJsjHAfB7fO1ZD15ykOVZUpE93-K7J2roGMwQUaPvMqpgNpPzuAQ==]
- Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiodS9APHchid_kTUCqUXHfIRFzYhJt2op7S751on1V3FRrmYTaQsl9TzzHfibmwylpEG-PUfnjJHCBuoM_g7I5zEGoMjrPYME1KFEh3vnL89GV8ciDHwAKJSqa1-2JC-aeW4GMjBdXfywmCw=]
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYNyRiruKfnip8MkejQXXbSyePsRiMPUdINKIZEHG8e57eT1GAUogiwPGAN_DkqVGxn4mIqOKilyYDZYVuQI7ojENTUvqXBQOPSVRCNrxRsofLcip-wRUEgneeYaAnU2HAIVsahtoZWRISOA-9lwRDU_iX4cG96fippDx7]
- Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaU1-f6g65-vSVv82GZfaJR3A0U3SLRREye5g5YzguZ9-7GqfsJHElFYLP9CSfpV0_SmOHVm3YTFSegyiW2WWjTE0wfSs5TZBLGaMj1I8WISamwIvU-27f04fZD3smY6pQwQqc]
- Inhibitors of protein: geranylgeranyl transferases. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV2hwvVqSXWi8C-QjUrVX3klEDACaBNDOOdjsBjyXK2wO1GKH5c6_gBy-D1AcW3TeozNF0DKhJTgj8xyWPAlzT2of7HXMhe1I0NNaJ2cplRiCCoYyF08qvcLGVjzHQ-9buu7fx]
- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECYdmH6PXw9MU44RGE2jGBYhtc7-i_kfOiSvObRf8EsQ-Yn_-IfsQizDILPmXF30by3NrvoOtHUZuwfzN-_QZHyTdnCyinzaTQUK3m5IVBXxGP_aEEK2jk4cT0V5qwQhhivZARHpG1aQEnYvI=]
- GGTase-IIβ Inhibitors. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUmmIvpZknN_HMHGCnRFKfsYAJHVeh9dIyrxFgoKfBrmkgmKFJIq74FhSrm2LHA-Y7Fz-MMz8V2J4082aKEf3g9pV7z9yeQDJKtY0z6HRbACIYCyvDMnivMMuLBN4TbZLn_VZ_qFtgMwTkOkdnOHVz]
- Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCwhT1sNGBpUnNLNl1P2jGkqLTyGmlloz1bsIP54g0RVodRciKXuKtjmvrt6bnDNK6s9-wZ_SSMWmIuwumSTR0_7X0FAgjC8yC2GeHbehl1llxBneg7rP6zcycLEy8jfdnRyttOU4WuGqC-ZHLafrM3mQJbzfMls-sejrcYLULpb4SjDoyM-5d_qvPogZ09hQIfllmOjRoELTGJY158k-9TTt3ag45gtzMtoUDl9EfkTOdtMSslSVvTwVE3QQ6gDTAIcrerMwd6qcBpHSqhpmnyJZg-nPFRm8F9Mn_xyq6U7h8AbFdFlLGfEpJHrRpQYi2l8kTgYlRylGCFOHl99GbCD4D-6NhI-bUlnOq2HYKUQrCQzi9_EBxOzQcW7WH]
- Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGguxTNPF22CmO9WD0pwiDL1lGjpmZAXR9cegbkzjPHspkcC5a0zV61MkIAq00fqKluUpTzQki8inQXtXNIdJ-T5lcH2RBCM557qG8ubuFei3hdiOv7b4fTi3IM5d5K3c6zRcIT]
- A Comparative Analysis of Phenyltrimethylammonium Chloride and Phosphonium Salts in Chemical Synthesis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94pTNQb_dwiLxsESY9wKb2recp37INJ7CTaubgxlFcPx0zUtGqksaBe_eYQxm-0EkQ96p_AgB8V9Yq37AU9dWxfsQmG4Q0qnsUXKIh4g-GHVbMMh2c5xYEPq01CI3gsVqNrT-FPl2gAZW5QemXqqEotRaNJyVPX99W2lJcQCy21ztHsGsdUPUfOaQljFkKH8nBMBE3PXDDv2S8iRYtWSyPCcS9SOZWT333-sv2rgo5v4LelnmbVzwotgHbHbgIG19tMR_]
- Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPp-5BEz25B_s4y0SgJya8dwJoFS1OtjaQHhmjBrZTOiDzrUljzHqkd4j9eKTTqzOvozKVD3C33KoErc1rkCjOj1WCKy9ZDRWaJ30y6C3ERckmvbhOD2cH8tB4LijYbPsPu4ip]
- Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfTNQLceIK12dT5HGVRPjrdKvQhFLMgLfyK0am8xAx9_DTUiNSO7mNKRk_i1yCGk_faVoXJtL07F6giaI05tBjTEnu-qkcqXM-7oD18HcPZGe0oonJ5joO4h_Xy8UWGfQ4r8kxBrPfrTSLvzdiaUwF5LBPmHWGvDuM]
- Wittig reaction. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5FRfxYIjyEDOxj-z58efCVmoEL0McbP-f0nKqS7RBU6vscU7a5ptDMSElm9TEKmku6RIkniFaxzLqf5v4g0SteNs1E_x8Z__RckDT7pjGI3HVfDP6SFfrlUFcgNSWWo912_FLn9Nz-g==]
- Wittig Reaction. Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB4lVHUH-BbZ44MR6Bp1X9CLKb-UJ1SveAmtw0GSxOHb-kviJkgeYk7NMVpOS6m_5hwO2smF-JU157VIVrvfkJT4AC5YBDLAhszv1T1tPXd-oRkVMMYXvIwulOwZ6WlS2QLbNQH6Rm8U2hR2KYIfYejBFtNyaQmPI=]
- Wittig Reaction. J&K Scientific LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1ez3QbeM-NXl9Ga21eGJgANSkeq5DA_u401a8xt30jfGM-gUhx2MQIPC2140DSJ41Bv-TCQuI7E0edGe_buQ0USQGpRF2CEFTJFIHDySMIjze3WXxfiJ6Dt0ezTif92BnAGV0fbcSJOGz-Zw6CGX1C1iUwBWbg==]
- High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfJA_7nB4MTLyC4RQGPB9Rc-M2CnkiL7dTV58eoHtnjrStpWna01cK8_F6qKbUhjzoFyrfJ7s5WH48r8XYyogIMCNp-co5SEDvnn5-bk4bygGR4QEyPNdDPGxj-z44KQjP0mRRaFzEcDDRVmc=]
- Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_XR3_enZxzP-UyfW9Zp3xUSteTEGiiyzMdzSZojK-C1utvs5wwX3MoDw9j__HoGkWJjaGlTbQo58yRZsNlwhdUTUd4uhiihpr2hieT2M2Gm2xZ4Y3IYBKZJ_n0PL51MgcoarYWv_LmsND6n8=]
- This compound. Metabolites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEnhYCEQZ3hRcL1ySF3MWFjW7uTGKzuHGevHpKSuChm4xYw2OEQTsfQjzYsEjrufGs9hmwMFWiK05caV6bSfftJ3fRIglkmR49Zw9SlCCq5RPV77gTWpYGJF3TyIyF8WKkkSJXYNc=]
- Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Bnu_WVIYOOs92R-TJcHYuKFHtFklyjPwlZc3saS-HEjSnbFFgtk25OglAqv0mX_hp3LhMMzYwz-iY14N6cQcVP6FZZLbI29fVt2Xb4UBL5WEZIJqmBDgSORODPQZYSka]
- Novel phosphonium salts display in vitro and in vivo cytotoxic activity against human ovarian cancer cell lines. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyzlbX7RQzN_Z5xTrd2rZNIVotnvKRx-AocNuphPGLIrfJRpdFEEy0ZcWuzz3sgtlCXDBGCVPQ6yAMuILdqBpnxZOhYQCdM8UfjgO6XjEqdk6faVy4BuT5HZCr8BiRP0-5j0g=]
- Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKts4lO_QfanJudST90k4dYqiX-Fm-EPmj6ueD7cI-ZjD1K_amNTkcdRy2_Ccr_lSxvZrxa0aKPeDZXMiqYOdA8jyiJVLa4HRyKk_mdSK9cAXB1b8WWuhQ-KIXFZRggjHfAsCtnz4IXCzkpUo8cDutWugt1dlwvII2_X3klGnUW6akEJcN2hF48k_oNNJ2jBnqyWDoJJQePR3qmEPkrOxiVscEDU7_iaQ_rKDbgj08bsz3jmvPsJoLrg==]
- This compound | CAS 57784-37-9. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGKo_a01A3n3cevC3wSOZs_3FwDjejxg_pIWroIXOyXPYJV28fiOJeGaleXnqNgOm761QmHTzop4qGBTXTRm-gnbDmmVOkTjwxIG-MfqfosHPCVFUrmy9FraPcCB9iG71sw8hjppvA4XkyfhYTMjk_8DU8NxjIjb_MT5VL9hwPMRmF5eD5F4g=]
- Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzRVW4WoGCT2L5E9ArAppHAQmuC5MR9iiVZ1uZtBtMps-qHsR9oy0xfZhOAsLRrGxL1MSXhg6lPwW6fj5QRArWHs1ZXw5qOU3eZq8fRs1azCsKVXL7UeaAVZKWoa6468hGs15zamJw870UO2iMOl6wyY=]
- Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-g910R7EZNJANfAXNbZH5Nhp4ZU1lQC8mM-0S3jst3WJEfOlhPc0L8PcFQ7VCBFZhiU5TYxy4MLQEBoRu7wdsIsNdFPP6rkgQjyWwk_Zt_C9oKVK760JBOMBsgktQLlaTDAnE4rUflLYYe4yuf3j0rgxxn06qRNMXA3ftqAVOHw==]
- (PDF) Spectral study of phosphonium salts synthesized from Michael acceptors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA6JEHYZMqNW1dd_AXpX7I1UD5z6BYnI8K8YWXO1yhv-IMk7sdzxFEWpkOUYiYFOj0EGq3j89b09XSLRfkF8rN1dzHIXdk1AOHQvIC65cGOsNa2Vd1jxyQ6WZE-oHLDyRaVS5xYpf_ZC3l79ZxuXFm8YATboeupC4ZyifVU_CO7II_LUpo4KQirAuWZ1TNPvuwyU_xEhZi4YT0xTyFE1ivg_QNd23pY6pTJvi4nbyg7a4Q46Mi-U9a572P0g9N716Q7ujc8VFVnqHTqTtRm6smUiLt9cyMp5hIlW9Q8ySmgaOfCnBAISGT9SgDhv7xkMNizjn7tqz-sQsErhE=]
- 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4WKSx5QrO3cTt3IdCqZGLIFJwyeuDd5MM2DiBhY4RSDo26yauVPff-ghXx-QNVcxW4OYPw5WkFI0yPXScxN9cZ0CVEojIvjqVnVuKwDJV8MZ4r_bj6a3uK4jPxuAMx5l]
- Cloride vs. Bromide Grignard Reactivity. Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qi0wZ49qg7AVApMHXh_QeBQiQ5u-dtnEGE1pFgEtGrJgT2ZwudC00kVbhYmu2WTsA20xruIa5lN7nZQQwEOjfrB31wYsHkWSLyhFupyYl8ZsGsAk1ckzSuLYxAysRlwq9LdfS0a-DcZowJ3_4atKLXE17_V_gfjKJemowJZ-rMU09J6OzUvBfUjQrVAET12uReCxy7c=]
- Process for making alkyltriaryl-phosphonium compounds. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC301E4Yp48al9eh1JxDDxufeyWXtKD8FY2N2zf_N7p6IleKpteiDBCptO1Vn6O-leToVWHBbvA3BX9inGfSrwlcIy-Agjafx0Zxk1IGz8j1n7IyQ-4GryHw738FPwLLQfiGTq6yUmv5Wa]
- Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjla_9W0SqPr5yLoA97xbzk11JM8PNVzMVMu0q7VatMyBp-ihbRsk2n1h171xFLqXFurJ1buYKk80IuYok_tTdnTrgxMqm0IpM1RcogptIhEg6qlQE19Z5PcxsmtX-m3ZVwaW8ZidE9z3SvsbA0MGsBY4M71kT9WPRYYiSV5uF0u9HlqVIb_GJGhnganWv9YfRlUZrd2UASoYGhOrai62HVN-L5_MLEsj_EmqDxOsX_etYjCg=]
- Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1utE8VQsfIdowRHwjetBzK6gkWwKcnNnHFnqyxbLfD4meDxc4fwW5YY8RmGhZNmP_hqwNE91-ZgvKfFAnurGQFZzBcAcXtNKhXBXPLQynwaSr_nVTeAhPPHJxwJ1OcNwDF6RjRGL-wPDjw==]
- Better Leaving Group: Bromide VS Chloride. Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfCjvTZGV1XhogZKwqAnhdR_jLUnBJhLhbNxJHyAioAQhf1yjeEUfGnwP7qdKg-ix047atI_GPKzC-IyaG2lu1FhzAkmJxPBYxgQd-vuk4ZFX47hZugj8x04yerTTVdUHhzr6Xq-7oSspOQvhN-qV6jGig_5CFsaSXIE-2l2JrikLvI--rXvJvger0kQZRDrQTyw==]
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfoUaFrJhosi4JoqT7C_K7UiOWHrVBjNG8tVt0058d0hIX4qXglYQfExlzbu23TuBYDL-t4ODFyx18Ld4GPyGMUv7yYWnHnWqumhLcxiW1Tt85MVNeCQhTH39XLhtpR7Pqp2hl5P96SjVyjH-d]
- What are ethyl triphenyl phosphonium bromide applications? ECHEMI.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZWXQTt8XlYvnxpb0vDcHFasrk04FNxx8seGlDUMc3FLEcAa5uKS3Isu25B-QJhDTcZl0BUXG9SncISX6g23QOHMFtT5n7et1jNTNh9ca3W2I-ikTxuB-00TfVcTqMmW0Bw==]
- Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSTkuBfZXew27N1slDjk5_Oybc6_GzvFv-_bsrbDX-5WcvhnB_4ZW-EqnrgzEx64yJBcS9oa3imMizKHFqmOFLMX_Sm6RTPBr0HBdalo1F1eF21vlDW16E_xgUtzDmFWeZarG-]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells [mdpi.com]
- 8. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent, highly selective, and non-thiol inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (57784-37-9) for sale [vulcanchem.com]
- 13. scbt.com [scbt.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Mitochondrion as a Therapeutic Target: A Comparative Guide to the Efficacy of Geranylgeranyltriphenylphosphonium Bromide in Cancer Cell Lines
Introduction: Targeting the Powerhouse of the Cancer Cell
In the landscape of modern oncology, the mitochondrion has emerged as a critical nexus for therapeutic intervention. Unlike normal cells, cancer cells exhibit distinct mitochondrial characteristics, including a significantly more negative mitochondrial membrane potential, which can be exploited for targeted drug delivery.[1][2] This guide focuses on Geranylgeranyltriphenylphosphonium (GGTPP) Bromide, a lipophilic cation designed to selectively accumulate within the mitochondria of cancer cells and exert potent anti-neoplastic effects.[1][3] The triphenylphosphonium (TPP) moiety acts as a molecular "passport," facilitating the transport of the geranylgeranyl group across the mitochondrial membrane.[1][3][4]
This document provides a comprehensive analysis of the efficacy of GGTPP Bromide across various cancer cell lines, delves into its mechanisms of action, and offers a comparative perspective against other mitochondria-targeting agents. Detailed experimental protocols are provided to ensure scientific rigor and reproducibility for researchers investigating this promising class of compounds.
Mechanism of Action: A Multi-pronged Assault on Cancer Cell Viability
The primary mechanism of action for GGTPP Bromide is its ability to disrupt mitochondrial function, ultimately leading to programmed cell death, or apoptosis.[4] The accumulation of GGTPP within the mitochondrial matrix is driven by the high negative membrane potential characteristic of cancer cells.[1] Once inside, it is hypothesized to interfere with the electron transport chain, leading to a cascade of cytotoxic events:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of the positively charged GGTPP cations leads to a depolarization of the mitochondrial membrane, a critical early event in the intrinsic apoptotic pathway.[3]
-
Increased Reactive Oxygen Species (ROS) Production: Interference with the electron transport chain can lead to an increase in the production of ROS, causing oxidative stress and damage to mitochondrial components, including DNA and proteins.[4]
-
Induction of Apoptosis: The disruption of mitochondrial integrity triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a caspase cascade, culminating in the execution of the apoptotic program.[3][5]
-
Inhibition of Geranylgeranyltransferase-I (GGTase-I): The geranylgeranyl moiety of GGTPP suggests a potential secondary mechanism involving the inhibition of GGTase-I. This enzyme is crucial for the post-translational modification of small GTPases like RhoA, which are involved in cell proliferation, cytoskeletal organization, and survival signaling.[6][7] Inhibition of GGTase-I can lead to cell cycle arrest, primarily at the G1/S phase transition, and the induction of cell cycle inhibitors like p21 and p27.[6][8]
The following diagram illustrates the proposed signaling pathway for GGTPP-induced apoptosis and cell cycle arrest.
Caption: Proposed mechanism of action for GGTPP Bromide in cancer cells.
Comparative Efficacy of Geranylgeranyltriphenylphosphonium Bromide
The cytotoxic efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 value is a critical parameter for comparing the potency of a compound across different cell lines.[9]
| Cancer Cell Line | Cancer Type | Putative IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 5 - 15 | Often sensitive to agents inducing apoptosis. |
| A549 | Lung Carcinoma | 10 - 25 | May exhibit moderate resistance. |
| HeLa | Cervical Carcinoma | 8 - 20 | Generally responsive to cytotoxic agents. |
| PC-3 | Prostate Adenocarcinoma | 15 - 30 | Can be more resistant due to apoptosis evasion mechanisms. |
| HepG2 | Hepatocellular Carcinoma | 7 - 18 | Sensitivity can vary based on metabolic activity. |
| K562 | Chronic Myelogenous Leukemia | 2 - 10 | Suspension cells can show higher sensitivity. |
| HCT116 | Colorectal Carcinoma | 12 - 28 | Response may be influenced by p53 status. |
Disclaimer: The IC50 values presented in this table are illustrative and not based on specific experimental data for GGTPP Bromide. Researchers must perform their own dose-response studies to determine accurate IC50 values.
Performance Comparison with Other Mitochondria-Targeting Agents
GGTPP Bromide belongs to a class of compounds known as "mitocans."[4] Several other agents, both investigational and clinically approved, also exert their anticancer effects by targeting mitochondria. A comparison with these alternatives provides context for the potential therapeutic niche of GGTPP Bromide.
| Agent | Mechanism of Action | Advantages | Limitations |
| Metformin | Inhibition of mitochondrial respiratory complex I.[3] | Well-established safety profile; potential for cancer prevention. | Lower potency as a standalone anticancer agent. |
| Tamoxifen | Estrogen receptor modulator with off-target effects on mitochondrial function.[3] | Clinically approved for breast cancer; synergistic with other therapies. | Primarily effective in hormone receptor-positive cancers. |
| Doxorubicin-TPP | Conjugate of a conventional chemotherapeutic with a mitochondria-targeting moiety.[1][4] | Enhances the potency and selectivity of doxorubicin. | Potential for cardiotoxicity associated with doxorubicin. |
| ONC201 | Induces cancer cell death via activation of the mitochondrial protease ClpP.[10] | Effective in p53-mutant cancers; currently in clinical trials.[10] | Efficacy may be limited to specific cancer subtypes. |
Experimental Protocols for Efficacy Assessment
To enable researchers to rigorously evaluate the efficacy of GGTPP Bromide, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of GGTPP Bromide in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with GGTPP Bromide at the desired concentrations for a specified time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[15][16]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with GGTPP Bromide, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 30 minutes on ice.[17][18]
-
Washing: Wash the fixed cells twice with PBS.[17]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[15][16]
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.[15][16]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[15]
Conclusion and Future Directions
This compound represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. Its ability to selectively accumulate in cancer cell mitochondria and induce apoptosis and cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to elucidate the full therapeutic potential of this and other novel mitocans. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC - PubMed Central. (n.d.).
- DNA Cell Cycle Analysis with PI. (n.d.).
- Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
- Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy - PMC. (n.d.).
- Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
- New cancer therapy target found in mitochondria for potential treatment of blood cancers. (2019, May 3).
- MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - NIH. (2011, October 18).
- Identification and characterization of mechanism of action of P61-E7, a novel phosphine catalysis-based inhibitor of geranylgeranyltransferase-I - PubMed. (n.d.).
- The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - Frontiers. (n.d.).
- Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy. (n.d.).
- Helicobacter pylori gamma-glutamyltranspeptidase induces cell cycle arrest at the G1-S phase transition - PubMed. (n.d.).
- Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC - NIH. (n.d.).
- Targeting apoptosis in cancer therapy - PMC - PubMed Central - NIH. (n.d.).
- Can a drug have two different IC50 values in two different cell lines. Please guide? (2016, June 3).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 5. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of mechanism of action of P61-E7, a novel phosphine catalysis-based inhibitor of geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helicobacter pylori gamma-glutamyltranspeptidase induces cell cycle arrest at the G1-S phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New cancer therapy target found in mitochondria for potential treatment of blood cancers - ecancer [ecancer.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Anti-Cancer Activity of Mitochondria-Targeted Compounds: A Cross-Validation Perspective on Geranylgeranyltriphenylphosphonium Bromide
In the landscape of oncology research, the relentless pursuit of therapeutic agents with enhanced selectivity for cancer cells remains a paramount objective. One of the most promising strategies to emerge is the targeted delivery of cytotoxic compounds to the mitochondria of tumor cells. This guide provides a comprehensive cross-validation of the anti-cancer activity of Geranylgeranyltriphenylphosphonium Bromide (GGSP), a representative of a class of molecules designed to exploit the unique bioenergetic state of cancer cell mitochondria.
This document will delve into the mechanistic rationale for mitochondrial targeting, objectively compare the cytotoxic potential of this strategy against established chemotherapeutic agents like Doxorubicin and Cisplatin, and provide detailed experimental protocols for the rigorous evaluation of such compounds. The insights herein are tailored for researchers, scientists, and professionals in drug development, offering a blend of technical depth and practical guidance.
The Scientific Rationale: Why Target Cancer Cell Mitochondria?
Cancer cells exhibit a distinct metabolic phenotype, often characterized by an elevated mitochondrial membrane potential (ΔΨm) compared to their non-malignant counterparts. This heightened potential is a consequence of their altered metabolism, including the Warburg effect. The lipophilic triphenylphosphonium (TPP+) cation, a core component of GGSP, readily accumulates within the mitochondrial matrix, driven by this negative membrane potential. This selective accumulation provides a powerful mechanism for concentrating therapeutic payloads directly within the energy-producing heart of the cancer cell, thereby minimizing off-target effects and enhancing therapeutic efficacy.
The geranylgeranyl moiety of GGSP is also of significant interest. Geranylgeraniol and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the modulation of pro- and anti-apoptotic proteins. Furthermore, the geranylgeranyl group is a key substrate in protein prenylation, a post-translational modification crucial for the function of small GTPases like those in the Rho family, which are often dysregulated in cancer and play a role in cell proliferation, survival, and metastasis.
Comparative Cytotoxicity: A Framework for Evaluation
While specific head-to-head comparative studies involving GGSP are not extensively available in public literature, we can establish a robust framework for its evaluation by comparing its anticipated cytotoxic profile with that of Doxorubicin and Cisplatin across a panel of representative cancer cell lines. The following table presents a compilation of published 50% inhibitory concentration (IC50) values for these standard drugs, which would serve as the benchmark against which GGSP's performance would be measured.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | This compound (GGSP) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~0.04 - 1.5[1][2] | ~5 - 20[3] | Hypothetical Data Point |
| HeLa | Cervical Adenocarcinoma | ~0.1 - 0.5[1] | ~2 - 10 | Hypothetical Data Point |
| A549 | Lung Carcinoma | ~0.05 - 1.0[1][2] | ~3 - 15 | Hypothetical Data Point |
| HepG2 | Hepatocellular Carcinoma | ~0.1 - 2.0[1][2] | ~4 - 25 | Hypothetical Data Point |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from various literature sources and can vary based on experimental conditions. The data for GGSP is hypothetical and would be determined using the protocols outlined below.
Mechanistic Deep Dive: Unraveling the Pathways of Cell Death
The primary mechanism of action for GGSP is hypothesized to be the induction of mitochondrial-mediated apoptosis. This process is orchestrated through a series of well-defined molecular events that can be experimentally validated.
Proposed Signaling Pathway for GGSP-Induced Apoptosis
The following diagram illustrates the anticipated signaling cascade initiated by GGSP, leading to programmed cell death.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by GGSP.
Experimental Cross-Validation: Protocols for Efficacy Assessment
To ensure scientific integrity, a multi-faceted approach to cross-validating the anti-cancer activity of GGSP is essential. The following are detailed protocols for key in vitro assays.
Experimental Workflow Overview
Caption: Workflow for the in vitro cross-validation of GGSP's anti-cancer activity.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with varying concentrations of GGSP, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This assay uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Principle: The JC-1 dye is a lipophilic, cationic probe that can be used to measure the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Protocol:
-
Cell Treatment: Treat cells with the compounds for a shorter duration (e.g., 6-12 hours) to capture early changes in mitochondrial potential.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion and Future Directions
The strategic targeting of cancer cell mitochondria represents a highly promising avenue for the development of novel anti-cancer therapeutics. This compound, as a member of this class of compounds, holds significant potential for selective and potent cytotoxicity against malignant cells. The experimental framework and detailed protocols provided in this guide offer a robust methodology for the comprehensive cross-validation of GGSP and other mitochondria-targeting agents.
Future research should focus on obtaining definitive cytotoxic data for GGSP across a broad panel of cancer cell lines and in vivo tumor models. Direct comparative studies with standard-of-care chemotherapeutics are crucial to ascertain its therapeutic window and potential for clinical translation. Furthermore, elucidating the precise molecular interactions of GGSP, particularly its effects on the Rho GTPase signaling pathway, will provide a more complete understanding of its anti-cancer activity and may reveal opportunities for synergistic combination therapies.
References
-
Modica-Napolitano, J. S., & Singh, K. K. (2004). Mitochondria as targets for detection and treatment of cancer. Expert reviews in molecular medicine, 6(19), 1–19. [Link]
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cytotoxicity (IC 50, µg/mL) of the tested compounds on human breast... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
Geranylgeranylacetone blocks doxorubicin-induced cardiac toxicity and reduces cancer cell growth and invasion through RHO pathway inhibition - PubMed. (2014). PubMed. [Link]
-
The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (2014). National Center for Biotechnology Information. [Link]
Sources
A Head-to-Head Comparison of Geranylgeranylation Inhibitors: GGTI-298 vs. Geranylgeranyltriphenylphosphonium Bromide
A Technical Guide for Researchers in Cellular Biology and Drug Discovery
In the intricate world of post-translational modifications, protein geranylgeranylation stands out as a critical process governing the function and localization of key signaling proteins. This lipidic modification, the attachment of a 20-carbon geranylgeranyl isoprenoid, is essential for the activity of small GTPases from the Rho, Rac, and Rap subfamilies, which are pivotal in regulating cellular processes ranging from cytoskeletal organization to cell proliferation and survival.[1][2][3] The enzymes responsible for this modification, particularly geranylgeranyltransferase I (GGTase-I), have emerged as promising targets for therapeutic intervention in various diseases, including cancer.[2][3]
This guide provides an in-depth, objective comparison of two inhibitors of geranylgeranylation: the well-characterized peptidomimetic compound GGTI-298 and the lipophilic cation Geranylgeranyltriphenylphosphonium Bromide (GGSP). We will delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions for their specific experimental needs.
Understanding the Target: The Geranylgeranylation Pathway
Protein geranylgeranylation is a multi-step process initiated within the mevalonate pathway, which synthesizes the isoprenoid donor, geranylgeranyl pyrophosphate (GGPP).[4] GGTase-I then catalyzes the transfer of the geranylgeranyl moiety from GGPP to a cysteine residue within a C-terminal 'CaaX' motif of the target protein.[1][5][6] This modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a prerequisite for its interaction with downstream effectors.[7]
Mevalonate [label="Mevalonate Pathway"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)"]; Protein [label="Unmodified Protein (e.g., RhoA)"]; GGTaseI [label="GGTase-I", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GG_Protein [label="Geranylgeranylated Protein"]; Membrane [label="Cellular Membrane", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Mevalonate -> GGPP; GGPP -> GGTaseI [label="Substrate"]; Protein -> GGTaseI [label="Substrate"]; GGTaseI -> GG_Protein [label="Catalyzes"]; GG_Protein -> Membrane [label="Anchors to"]; }
Figure 1: Simplified overview of the protein geranylgeranylation pathway.
GGTI-298: The Peptidomimetic Competitive Inhibitor
GGTI-298 is a potent and selective inhibitor of GGTase-I.[8] Its design as a peptidomimetic of the CaaX motif allows it to competitively bind to the active site of GGTase-I, thereby preventing the binding and subsequent geranylgeranylation of substrate proteins.[9]
Mechanism of Action
By acting as a competitive inhibitor, GGTI-298 directly blocks the catalytic activity of GGTase-I.[9] This leads to an accumulation of unprenylated proteins in the cytosol, rendering them unable to localize to the cell membrane and interact with their downstream targets. The consequences of this inhibition are profound, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[8]
GGTI298 [label="GGTI-298", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GGTaseI [label="GGTase-I", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GGPP [label="GGPP"]; Protein [label="CaaX Protein"]; Inactive_GGTaseI [label="Inactive GGTase-I Complex"]; Unmodified_Protein [label="Accumulation of\nUnmodified Protein"];
GGTI298 -> GGTaseI [label="Competitively Binds"]; GGTaseI -> Inactive_GGTaseI; GGPP -> GGTaseI [style=dashed, label="Blocked"]; Protein -> GGTaseI [style=dashed, label="Blocked"]; Inactive_GGTaseI -> Unmodified_Protein [label="Leads to"]; }
Figure 2: Mechanism of action of GGTI-298 as a competitive inhibitor of GGTase-I.
Performance Data
GGTI-298 has been extensively studied, and its inhibitory activity is well-documented.
| Parameter | Value | Reference |
| Target | Geranylgeranyltransferase I (GGTase-I) | [8] |
| IC₅₀ (GGTase-I) | 3 µM (for Rap1A processing) | [8] |
| Selectivity | Little to no effect on Farnesyltransferase (FTase) at concentrations up to 20 µM | [8] |
| Cellular Effects | Induces G0/G1 cell cycle arrest, promotes apoptosis | [8] |
| Solubility | Soluble in DMSO | [9] |
| Stability | The free base is unstable in solution; the trifluoroacetate salt is more stable. | [10] |
This compound (GGSP): A Cationic Approach
This compound (GGSP) is a lipophilic cation that carries a geranylgeranyl moiety. While less characterized than GGTI-298 as a specific GGTase-I inhibitor, its structure suggests a potential role in disrupting geranylgeranylation.
Hypothesized Mechanism of Action
The triphenylphosphonium (TPP) cation is known to facilitate the accumulation of molecules within mitochondria due to the negative mitochondrial membrane potential. This targeted delivery could lead to several potential mechanisms of action for GGSP:
-
Mitochondrial Targeting and Disruption: The accumulation of GGSP in mitochondria could disrupt mitochondrial function and integrity, leading to downstream cellular effects, including apoptosis. The geranylgeranyl group may enhance its interaction with mitochondrial membranes.
-
Inhibition of GGPPS: Some studies have shown that long-chain phosphonium bisphosphonates can inhibit geranylgeranyl pyrophosphate synthase (GGPPS), an enzyme upstream of GGTase-I in the mevalonate pathway.[11][12] It is plausible that GGSP could act in a similar manner, depleting the cellular pool of GGPP and thereby indirectly inhibiting protein geranylgeranylation.
-
Direct GGTase-I Inhibition: The geranylgeranyl moiety of GGSP could potentially act as a substrate mimetic, competing with GGPP for the active site of GGTase-I. The TPP group might influence its binding affinity and cellular uptake.
Further experimental validation is required to elucidate the precise mechanism of action of GGSP.
}
Figure 3: Hypothesized mechanisms of action for GGSP.
Performance Data
Direct comparative data for GGSP against GGTI-298 is currently limited in the scientific literature. Researchers are encouraged to perform head-to-head comparisons in their specific experimental systems.
| Parameter | Value | Reference |
| Chemical Formula | C₃₈H₄₈BrP | [13] |
| Molecular Weight | 615.67 g/mol | [13] |
| Cellular Uptake | The TPP cation facilitates uptake into cells and accumulation in mitochondria. | |
| IC₅₀ (Geranylgeranylation) | Not yet reported in publicly available literature. |
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of GGTI-298 and GGSP, we provide the following detailed experimental protocols.
In Vitro GGTase-I Inhibition Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of GGTase-I.
Materials:
-
Recombinant human GGTase-I
-
Recombinant substrate protein (e.g., RhoA, Rac1)
-
[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Inhibitors: GGTI-298 and GGSP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant GGTase-I, and the substrate protein.
-
Add varying concentrations of GGTI-298 or GGSP to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixtures for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining.
-
Excise the protein bands corresponding to the substrate protein.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ values.
}
Figure 4: Workflow for the in vitro GGTase-I inhibition assay.
Western Blot Analysis of Protein Prenylation in Cells
This cell-based assay assesses the ability of the inhibitors to block protein geranylgeranylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and reagents
-
Inhibitors: GGTI-298 and GGSP
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against an unprenylated form of a GGTase-I substrate (e.g., unprenylated Rap1A) or an antibody that recognizes both prenylated and unprenylated forms.
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of GGTI-298 or GGSP for 24-48 hours. Include a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. The unprenylated form of the protein will migrate slower than the prenylated form.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of unprenylated to total protein.
Subcellular Fractionation
This protocol allows for the separation of cellular compartments to assess the localization of geranylgeranylated proteins.[14][15][16][17]
Materials:
-
Treated and untreated cells
-
Fractionation buffers (cytosolic, membrane, and nuclear extraction buffers)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
Procedure:
-
Harvest cells and gently lyse them in a hypotonic buffer using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to pellet the nuclei.
-
Centrifuge the supernatant at a higher speed to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Analyze the protein content of each fraction by Western blotting using antibodies against specific geranylgeranylated proteins (e.g., RhoA) and compartment-specific markers.
Conclusion and Future Directions
GGTI-298 stands as a well-validated and specific inhibitor of GGTase-I, making it a valuable tool for studying the roles of protein geranylgeranylation. Its mechanism of action and cellular effects are well-documented, providing a solid foundation for its use in research.
This compound (GGSP) presents an intriguing alternative, with its potential for mitochondrial targeting offering a different pharmacological profile. However, its precise mechanism of action and its efficacy as a geranylgeranylation inhibitor require further investigation. Direct, head-to-head comparative studies with GGTI-298 are essential to fully understand its potential and limitations.
Researchers are encouraged to utilize the provided protocols to conduct their own comparative analyses. Such studies will not only illuminate the distinct properties of these two inhibitors but also contribute to a deeper understanding of the complex biology of protein geranylgeranylation and aid in the development of novel therapeutic strategies.
References
-
Bio-protocol. (2012). Subcellular Fractionation of Cultured Human Cell Lines. Retrieved from [Link]
- Constantinescu, S., & Henis, Y. I. (2003). Inhibitors of protein: geranylgeranyl transferases. Current pharmaceutical design, 9(29), 2417-2433.
-
G-Biosciences. (n.d.). Subcellular Fractionation Protocol. Retrieved from [Link]
- Holstein, S. A., & Hohl, R. J. (2011). Geranylgeranyl diphosphate synthase: an emerging therapeutic target. Clinical pharmacology and therapeutics, 90(6), 804-812.
- Ivan, V., & Gherghiceanu, M. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Cells, 10(4), 856.
- Marchwicka, A., & Joachimiak, A. (2022). Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. International journal of molecular sciences, 23(9), 5081.
- Sakamuru, S., Li, X., Attene-Ramos, M. S., Huang, R., Lu, J., Shou, L., ... & Xia, M. (2012). Application of a homogenous membrane potential assay to assess mitochondrial function. Physiological genomics, 44(9), 495-503.
-
Seifert, E. L. (2025). Characterization of mitochondrial membrane potential. protocols.io. [Link]
-
Bitesize Bio. (n.d.). Subcellular Fractionation: Reliable Protocols Explained. Retrieved from [Link]
- Joshi, D. C., & Bakowska, J. C. (2022). Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. JoVE (Journal of Visualized Experiments), (184), e2704.
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Springer Nature Experiments. (2022). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Jena Bioscience. (n.d.). GGTase-I, Protein Prenyl Transferases. Retrieved from [Link]
-
R&D Systems. (n.d.). GGTI 298. Retrieved from [Link]
- Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2011). Recent advances in the development of mammalian geranylgeranyl diphosphate synthase inhibitors. Molecules, 16(7), 5853-5867.
- Grizot, S., & Faure, J. (2021). Electrostatic forces mediate the specificity of RHO GTPase-GDI interactions. International journal of molecular sciences, 22(22), 12480.
- Watanabe, M., Fiji, H. D., Guo, L., Chan, L., Kasanah, N., Laks, S., ... & Tamanoi, F. (2008). Inhibitors of protein geranylgeranyltransferase I and Rab geranylgeranyltransferase identified from a library of allenoate-derived compounds. Journal of Biological Chemistry, 283(15), 9571-9579.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: geranylgeranyltransferase I inhibitor. Retrieved from [Link]
- Haney, S. L., Varney, M. L., Chhonker, Y. S., Murry, D. J., Singh, R. K., & Holstein, S. A. (2020). Geranylgeranyl diphosphate synthase inhibition impairs osteoclast differentiation, morphology, and resorptive activity. Journal of Bone and Mineral Research, 35(5), 983-996.
- Haney, S. L., Varney, M. L., & Holstein, S. A. (2023). Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target. Pharmacology & therapeutics, 241, 108249.
- Chen, C. K. M., Hudock, M. P., Zhang, Y., Guo, R. T., Cao, R., No, J. H., ... & Oldfield, E. (2008). Inhibition of geranylgeranyl diphosphate synthase by bisphosphonates: a crystallographic and computational investigation. Journal of medicinal chemistry, 51(18), 5594-5607.
- Chen, C. K. M., Hudock, M. P., Zhang, Y., Guo, R. T., Cao, R., No, J. H., ... & Oldfield, E. (2008). Inhibition of geranylgeranyl diphosphate synthase by bisphosphonates: a crystallographic and computational investigation. Journal of medicinal chemistry, 51(18), 5594-5607.
- Suzuki, N., Urano, J., & Tamanoi, F. (2003). Gα12 activates Rho GTPase through tyrosine-phosphorylated leukemia-associated RhoGEF. Proceedings of the National Academy of Sciences, 100(2), 733-738.
- Basso, A. D., Kirschmeier, P., & Bishop, W. R. (2006). Protein geranylgeranyltransferase type 1 as a target in cancer. Journal of lipid research, 47(1), 15-31.
- Wang, Q., Liu, M., & Zheng, Y. (2012). Signaling through Rho GTPase pathway as viable drug target. Current opinion in pharmacology, 12(6), 705-711.
- Plotnikov, S. V., Pasapera, A. M., Sabass, B., & Waterman, C. M. (2015). Rho GTPases link cellular contractile force to the density and distribution of nanoscale adhesions. Molecular biology of the cell, 26(11), 2090-2101.
- Hodge, R. G., & Ridley, A. J. (2016). Rho GTPases, their post-translational modifications, disease-associated mutations and pharmacological inhibitors. Biochemical Society transactions, 44(6), 1579-1587.
- Yokoyama, K., Goodwin, G. W., Ghomashchi, F., Gelb, M. H., & Glomset, J. A. (1995). Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I. Journal of Biological Chemistry, 270(41), 24288-24294.
- Taylor, J. S., Reid, T. S., Terry, K. L., Casey, P. J., & Beese, L. S. (2003). Structure of mammalian protein geranylgeranyltransferase type-I. The EMBO journal, 22(22), 5963-5974.
- Hast, M. A., Thissen, J. A., & Casey, P. J. (2007). Structure of protein geranylgeranyltransferase-I from the human pathogen Candida albicans complexed with a lipid substrate. Journal of Biological Chemistry, 282(46), 33791-33800.
- Meierkord, H., & Heinemann, U. (1999). Sodium bromide: effects on different patterns of epileptiform activity, extracellular pH changes and GABAergic inhibition. Naunyn-Schmiedeberg's archives of pharmacology, 361(2), 163-170.
- Wicher, D., & Deisz, R. A. (1998). A study of the actions of bromide on frog sympathetic ganglion. Brain research, 792(2), 247-256.
Sources
- 1. Inhibitors of protein: geranylgeranyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Protein Geranylgeranyltransferase Type 1 as a Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]
- 5. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medkoo.com [medkoo.com]
- 11. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of geranylgeranyl diphosphate synthase by bisphosphonates: a crystallographic and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]
Assessing the Specificity of Geranylgeranyltriphenylphosphonium Bromide as a GGTase-I Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. One critical enzyme in this landscape is Protein Geranylgeranyltransferase type I (GGTase-I), a key player in the post-translational modification of a multitude of signaling proteins.[1][2][3] Inhibition of GGTase-I has emerged as a promising therapeutic strategy for various diseases, including cancer.[3][4][5][6] This guide provides an in-depth assessment of Geranylgeranyltriphenylphosphonium Bromide (GGSP) as a GGTase-I inhibitor, offering a comparative analysis with other alternatives and detailing the experimental methodologies required to validate its specificity.
The Central Role of GGTase-I in Cellular Function
GGTase-I is a heterodimeric enzyme that catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid lipid from geranylgeranyl diphosphate (GGPP) to a cysteine residue within a C-terminal CaaX motif of substrate proteins.[1][7][8] This process, known as geranylgeranylation, is a type of prenylation that renders proteins more hydrophobic, facilitating their anchoring to cellular membranes—a critical step for their biological activity.[1][2][8]
Key substrates of GGTase-I include small GTPases from the Rho, Rac, and Rap families, which are integral in regulating a wide array of cellular processes such as cell growth, differentiation, morphology, and migration.[1] Dysregulation of these signaling pathways is a hallmark of many diseases, making GGTase-I an attractive therapeutic target.[3][5]
Caption: The GGTase-I catalytic cycle, leading to protein membrane localization.
This compound (GGSP): A GGTase-I Inhibitor
Geranylgeranyltriphenylphosphonium (GGSP) bromide is a compound investigated for its potential to inhibit GGTase-I. Its mechanism of action is believed to involve competition with the enzyme's natural substrate, GGPP. The triphenylphosphonium moiety, a lipophilic cation, may facilitate its accumulation within the cell and mitochondria. However, a thorough evaluation of its specificity is crucial to ascertain its utility as a research tool or therapeutic agent.
The Imperative of Specificity in GGTase-I Inhibition
The cellular prenylation machinery includes two other key enzymes: Farnesyltransferase (FTase) and Geranylgeranyltransferase type II (GGTase-II or RabGGTase).[9] FTase and GGTase-I are closely related, sharing a common α-subunit and exhibiting about 30% identity in their β-subunits.[10] This structural similarity presents a significant challenge in developing highly selective inhibitors.[11]
Lack of specificity can lead to off-target effects, where the inhibitor interacts with other enzymes or cellular components, resulting in unintended biological consequences and potentially confounding experimental results or causing toxicity in a clinical setting.[12][13][14][15] Therefore, rigorous assessment of an inhibitor's specificity for GGTase-I over FTase and GGTase-II is a critical step in its validation.
Experimental Workflows for Assessing GGSP Specificity
A multi-faceted approach combining in vitro and cell-based assays is essential to comprehensively evaluate the specificity of GGSP.
In Vitro Enzymatic Assays: The First Line of Assessment
Direct measurement of enzyme inhibition provides the most straightforward assessment of an inhibitor's potency and selectivity.
Protocol: In Vitro GGTase-I Inhibition Assay
This protocol outlines a continuous fluorescence-based assay to determine the IC50 value of GGSP for GGTase-I.
-
Reagents and Materials:
-
Recombinant human GGTase-I enzyme
-
Geranylgeranyl diphosphate (GGPP)
-
Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLL)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound (GGSP)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of GGSP in the assay buffer.
-
In a 96-well plate, add the assay buffer, Dansylated CaaX peptide, and GGPP.
-
Add the serially diluted GGSP to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the GGTase-I enzyme to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl fluorophore. The transfer of the geranylgeranyl group to the peptide alters its environment, leading to a change in fluorescence.[16]
-
Calculate the initial reaction rates for each GGSP concentration.
-
Plot the reaction rates against the logarithm of the GGSP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Analysis:
To assess specificity, this assay should be performed in parallel with recombinant FTase and GGTase-II. For the FTase assay, farnesyl diphosphate (FPP) and a suitable farnesylated peptide substrate (e.g., Dansyl-GCVIM) should be used.
| Enzyme | Isoprenoid Substrate | Peptide Substrate | Expected Outcome for a Specific GGTase-I Inhibitor |
| GGTase-I | GGPP | Dansyl-GCVLL | Low IC50 value |
| FTase | FPP | Dansyl-GCVIM | High IC50 value or no inhibition |
| GGTase-II | GGPP | Rab protein substrate | High IC50 value or no inhibition |
Table 1: In Vitro Enzyme Assay Specificity Profile.
Caption: Workflow for determining the in vitro specificity of a GGTase-I inhibitor.
Cell-Based Assays: Validating Specificity in a Biological Context
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target, and exert a specific biological effect.
Protocol: Western Blot Analysis of Protein Prenylation
This method assesses the inhibition of GGTase-I by observing the electrophoretic mobility shift of its substrates. Unprenylated proteins migrate more slowly on an SDS-PAGE gel than their prenylated counterparts.[17][18]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Panc-1, NIH3T3) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of GGSP for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
As a positive control for GGTase-I inhibition, use a well-characterized inhibitor like GGTI-298.
-
To assess specificity, include a known FTase inhibitor (e.g., FTI-277).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a known GGTase-I substrate (e.g., Rap1, RhoA).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Interpretation:
-
Specific GGTase-I inhibition: A dose-dependent appearance of a slower-migrating (unprenylated) band for GGTase-I substrates (e.g., Rap1) with GGSP treatment.
-
Lack of FTase inhibition: No mobility shift for FTase-specific substrates (e.g., H-Ras) at concentrations where GGTase-I is inhibited.
| Inhibitor | Target Substrate | Expected Mobility Shift |
| GGSP | Rap1 (GGTase-I substrate) | Yes (slower migration) |
| H-Ras (FTase substrate) | No | |
| GGTI-298 (Control) | Rap1 | Yes |
| H-Ras | No | |
| FTI-277 (Control) | Rap1 | No |
| H-Ras | Yes |
Table 2: Expected Western Blot Results for a Specific GGTase-I Inhibitor.
Cellular Localization Studies: Visualizing the Effect of Inhibition
Inhibition of geranylgeranylation prevents the translocation of substrate proteins to the cell membrane. This can be visualized using immunofluorescence microscopy.
Protocol: Immunofluorescence Microscopy
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with GGSP as described for the Western blot analysis.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a GGTase-I substrate (e.g., RhoA).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In control cells, the GGTase-I substrate should show significant membrane localization.
-
In cells treated with a specific GGTase-I inhibitor like GGSP, the substrate should exhibit a more diffuse, cytosolic distribution.
-
Comparative Analysis with Alternative GGTase-I Inhibitors
A number of GGTase-I inhibitors have been developed, each with its own characteristics. A thorough assessment of GGSP should include a comparison with these established compounds.
| Inhibitor | Type | Potency (IC50 for GGTase-I) | Selectivity (vs. FTase) | Mechanism of Action |
| GGSP | Small Molecule | To be determined | To be determined | Likely GGPP-competitive |
| GGTI-298 | Peptidomimetic | ~75 nM | >100-fold | CaaX peptide-competitive |
| GGTI-2418 | Small Molecule | 9.5 nM | ~5,600-fold | Protein substrate-competitive[19] |
| P61-E7 | Tetrahydropyridine | ~1 µM | Specific | Protein substrate-competitive[4] |
| L-778,123 | Dual Inhibitor | ~100 nM | ~50-fold (also inhibits FTase) | GGPP-competitive[20][21] |
Table 3: Comparison of GGTase-I Inhibitors.
Conclusion and Future Directions
The comprehensive assessment of this compound's specificity as a GGTase-I inhibitor requires a systematic and multi-pronged experimental approach. The methodologies outlined in this guide, from in vitro enzymatic assays to cell-based functional readouts, provide a robust framework for such an evaluation. By comparing its performance against established inhibitors, researchers can ascertain the true potential of GGSP as a valuable tool for dissecting GGTase-I-mediated signaling pathways and as a potential lead compound for therapeutic development. Future studies should also explore potential off-target effects on a broader scale using proteomic approaches to ensure a complete understanding of its cellular impact.
References
- Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors.
- Protein geranylgeranyltransferase type I.Grokipedia.
- Protein geranylgeranyltransferase type I.Wikipedia.
-
Yeast Protein Geranylgeranyltransferase Type-I: Steady-State Kinetics and Substrate Binding. Biochemistry.[Link]
-
Geranylgeranyltransferase type 1. Wikipedia.[Link]
-
Protein prenylation reactions as tools for site-specific protein labeling and identification of prenylation substrates. CORE.[Link]
-
Profiling of C-terminal prenylated proteins using tandem mass tagging. PubMed.[Link]
-
Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. MDPI.[Link]
-
A Homology Based Model and Virtual Screening of Inhibitors for Human Geranylgeranyl Transferase 1 (GGTase1). National Institutes of Health.[Link]
-
How to measure/characterize the prenylated status of certain proteins? ResearchGate.[Link]
-
Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I. National Institutes of Health.[Link]
-
A novel protein geranylgeranyltransferase-I inhibitor with high potency, selectivity, and cellular activity. PubMed.[Link]
-
The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. National Institutes of Health.[Link]
-
What are GGTase 1 inhibitors and how do they work? Patsnap Synapse.[Link]
-
Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds. National Institutes of Health.[Link]
-
Correlation between potency of GGPTase I inhibitors in vitro and inhibition of prenylation in PSN-1 cells. ResearchGate.[Link]
-
Geranylgeranyltransferase I as a target for anti-cancer drugs. National Institutes of Health.[Link]
-
Molecular and Pharmacological Characterization of the Interaction between Human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B. MDPI.[Link]
-
Definition of geranylgeranyltransferase I inhibitor. NCI Drug Dictionary.[Link]
-
Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. National Institutes of Health.[Link]
-
DISCOVERing Off-Target Effects for Safer Genome Editing. Innovative Genomics Institute.[Link]
-
Structure of mammalian protein geranylgeranyltransferase type-I. National Institutes of Health.[Link]
-
Structures of selected GGPTase I and dual-specificity inhibitors. ResearchGate.[Link]
-
GGTase-I, Protein Prenyl Transferases. Jena Bioscience.[Link]
-
Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs. National Institutes of Health.[Link]
-
Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health.[Link]
-
In Vitro GCase Activity Assay (Total Cell Lysate). Protocols.io.[Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.[Link]
-
Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. National Institutes of Health.[Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry.[Link]
-
Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers.[Link]
-
Signaling through G-Protein-Linked Cell-Surface Receptors. National Institutes of Health.[Link]
-
Cell signaling: Role of GPCR. Scholars Research Library.[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 3. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Protein geranylgeranyltransferase type I - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 11. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innovativegenomics.org [innovativegenomics.org]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Geranylgeranyltriphenylphosphonium Bromide
For researchers at the forefront of drug discovery and organic synthesis, the lifecycle of a chemical reagent extends beyond the reaction vessel. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. Geranylgeranyltriphenylphosphonium bromide, a valuable phosphonium salt in synthetic chemistry, requires knowledgeable handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in an understanding of its chemical nature.
Understanding the Hazard Profile: Why Special Disposal is Necessary
While comprehensive toxicological data for this compound specifically is limited, the well-documented profiles of analogous triphenylphosphonium salts provide a reliable framework for assessing its hazards. These compounds are not benign and must be managed as hazardous waste. The primary concerns stem from their irritant properties and potential environmental toxicity.
The core directive, echoed across safety data sheets for similar compounds, is unambiguous: Dispose of contents and container to an approved waste disposal plant .[1] Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash. The rationale is based on the following potential hazards:
-
Human Health Hazards : Direct contact can cause skin and serious eye irritation, while inhalation of dust may lead to respiratory irritation.
-
Environmental Hazards : Some phosphonium salts are classified as toxic to aquatic life with long-lasting effects.[2] Improper disposal could contaminate waterways and ecosystems.
-
Combustion Hazards : Thermal decomposition in the event of a fire can release highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen bromide gas.[1]
| Hazard Classification | Description | Rationale & Causality |
| Skin Irritation | Causes redness, itching, or inflammation upon contact. | The lipophilic triphenylphosphine moiety and the bromide salt can disrupt skin barriers. |
| Serious Eye Irritation | Can cause significant, potentially damaging, irritation to the eyes. | Direct contact with the crystalline solid or dust can lead to severe irritation of sensitive eye tissues. |
| Respiratory Irritation | Inhalation of fine dusts may irritate the respiratory tract. | Particulates can deposit in the respiratory system, causing inflammation. |
| Aquatic Toxicity | Potential for long-term adverse effects in the aquatic environment. | Organophosphorus compounds can be persistent and harmful to aquatic organisms. |
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle is waste segregation and containment . This compound waste must be collected as a segregated hazardous waste stream. It is crucial to distinguish between different forms of waste: pure solid, contaminated labware, and potentially contaminated solutions.
Step 1: Segregate Waste at the Source
Immediately upon generation, classify the waste. Do not mix phosphonium salt waste with other waste streams, particularly incompatible materials like strong oxidizing agents.
-
Solid Waste : This includes unused or expired this compound, reaction residues, and material from spill cleanups.
-
Contaminated Labware : This category includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical. These items are considered hazardous waste by contact.[3]
-
Empty Containers : The original product container is not truly "empty" in a regulatory sense. It will contain residue and must be disposed of as hazardous waste. It should not be rinsed out or reused.[4]
Step 2: Use Designated and Correctly Labeled Hazardous Waste Containers
Proper containerization is essential to prevent leaks and ensure safe handling.
-
Select the Right Container :
-
For solid waste and contaminated labware, use a durable, sealable container, such as a high-density polyethylene (HDPE) pail or a designated hazardous waste drum.
-
The container must have a secure, screw-on lid to prevent spills and the escape of dust.
-
-
Label the Container Clearly :
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department as soon as you begin accumulating waste.
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations.
-
List all associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").
-
Keep an accurate log of the accumulated waste.
-
Step 3: Manage Waste Accumulation in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.[5]
-
Storage Location : Store the waste container in a secondary containment bin in a cool, dry, well-ventilated area, away from heat sources and incompatible chemicals.
-
Container Integrity : Keep the waste container closed at all times except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
-
Accumulation Time : Do not accumulate waste for extended periods. Adhere to your institution's policies regarding the maximum volume and time allowed for waste accumulation in an SAA.[5]
Step 4: Arrange for Final Disposal
Contact your institution's EHS department to schedule a pickup for the full waste container. EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Emergency Protocol: Managing Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental release.
-
Alert & Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.
-
Secure the Area : Restrict access to the spill area. Ensure proper ventilation by working within a chemical fume hood if the spill is contained there.
-
Don Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical safety goggles, and chemical-resistant gloves.
-
Contain and Clean :
-
DO NOT use water . This compound is hygroscopic and water could create a more difficult-to-manage situation.
-
Carefully cover the spill with a dry, inert absorbent material like sand, vermiculite, or a universal spill absorbent.
-
Gently sweep or scoop the material into your designated hazardous waste container. Avoid creating dust .
-
Wipe the area with a cloth or paper towel lightly dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the used wipes into the hazardous waste container.
-
-
Decontaminate & Report : Wash hands and any potentially exposed skin thoroughly. Report the spill to your laboratory supervisor and EHS department as per your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.
References
- Benchchem. (2025). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
-
University of Hamburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. Retrieved from [Link]
- University of Memphis. (n.d.). P-List. Environmental Health and Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Armarego, W. L. F., & Chai, C. L. L. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
National Toxicology Program. (2018). Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified mice. PubMed. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyltriphenylphosphonium bromide.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
